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  • Product: 2-Amino-5-ethoxy-4-methoxybenzamide
  • CAS: 236750-61-1

Core Science & Biosynthesis

Foundational

2-Amino-5-ethoxy-4-methoxybenzamide physical and chemical properties

An In-depth Technical Guide to 2-Amino-5-ethoxy-4-methoxybenzamide Introduction Substituted benzamides are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-5-ethoxy-4-methoxybenzamide

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and chemical functionalities. This technical guide focuses on 2-Amino-5-ethoxy-4-methoxybenzamide, a member of this versatile class of compounds. Its structure, featuring a strategic arrangement of electron-donating amino, ethoxy, and methoxy groups on a benzamide scaffold, suggests a rich chemical profile with potential for further functionalization and application in drug discovery and development.

It is important to note that while the broader class of substituted benzamides is well-documented, specific experimental data for 2-Amino-5-ethoxy-4-methoxybenzamide is not extensively available in public-domain literature. Therefore, this guide, intended for researchers, scientists, and drug development professionals, synthesizes information from structurally related analogues and established chemical principles to provide a comprehensive profile. We will delve into its predicted properties, propose a logical synthetic pathway, and outline methodologies for its characterization, thereby providing a foundational resource for future research.

Chemical Identity and Structure

The unique arrangement of functional groups on the benzene ring dictates the compound's chemical behavior and potential interactions with biological targets.

  • IUPAC Name: 2-Amino-5-ethoxy-4-methoxybenzamide

  • Molecular Formula: C₁₀H₁₄N₂O₃

  • Molecular Weight: 210.23 g/mol

Below is the two-dimensional representation of the molecular structure.

Caption: 2D Structure of 2-Amino-5-ethoxy-4-methoxybenzamide

Predicted Physical and Chemical Properties

The physical properties of 2-Amino-5-ethoxy-4-methoxybenzamide are influenced by its array of functional groups, which allow for hydrogen bonding and impart significant polarity. The following properties are predicted based on data from structurally similar compounds such as 2-amino-5-methoxybenzamide and 2-amino-5-ethoxybenzamide.[1]

PropertyPredicted ValueRationale and Comparative Insights
Physical State Solid, likely a crystalline powder.Similar substituted benzamides are solids at room temperature.[1]
Melting Point 150 - 170 °CThe presence of multiple hydrogen bond donors (amino, amide) and acceptors (carbonyl, ether oxygens) will lead to a relatively high melting point. For comparison, 3-Amino-4-methoxybenzamide melts at 154-161°C.[2]
Boiling Point > 350 °C (with decomposition)High due to strong intermolecular forces. Direct experimental determination is unlikely as decomposition would probably occur first.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The amide and amino groups enhance water solubility through hydrogen bonding, but the aromatic ring and ethyl group introduce hydrophobicity. Chitosan, a polymer, shows pH-dependent solubility due to its amino groups, a principle that may apply here.[3]
pKa ~3-4 (for the anilinic amine)The electron-withdrawing benzamide group decreases the basicity of the aromatic amino group compared to aniline.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 2-Amino-5-ethoxy-4-methoxybenzamide can be designed starting from a commercially available substituted nitrobenzoic acid. The general strategy involves the introduction of the amide, followed by the reduction of the nitro group to the amine. This approach is adapted from established methods for synthesizing related benzamide derivatives.[4][5]

G cluster_0 Synthesis Workflow A 4-Hydroxy-5-methoxy-2-nitrobenzoic acid B Ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate A->B 1. Esterification (EtOH, H+) C Ethyl 4-ethoxy-5-methoxy-2-nitrobenzoate B->C 2. Williamson Ether Synthesis (EtI, K2CO3) D 4-Ethoxy-5-methoxy-2-nitrobenzoic acid C->D 3. Saponification (NaOH, H2O/EtOH) E 4-Ethoxy-5-methoxy-2-nitrobenzamide D->E 4. Amidation (SOCl2, then NH4OH) F 2-Amino-5-ethoxy-4-methoxybenzamide E->F 5. Nitro Reduction (H2, Pd/C or SnCl2)

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Exploratory

CAS 236750-61-1 molecular structure and binding affinity

Technical Guide: Analysis of CAS 236750-61-1 To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Comprehensive Analysis of the Molecular Structure and Bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Analysis of CAS 236750-61-1

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of the Molecular Structure and Binding Affinity of CAS 236750-61-1

Executive Summary

A comprehensive investigation was undertaken to elucidate the molecular structure and binding affinity of the chemical entity designated by CAS Registry Number 236750-61-1. Despite a multi-faceted search strategy encompassing chemical databases, scientific literature, and patent repositories, no specific information directly corresponding to this CAS number could be retrieved. This report details the extensive search methodology employed and concludes with the determination that the requested information is not publicly available at this time.

Introduction

The objective of this technical guide was to provide an in-depth analysis of CAS 236750-61-1, focusing on its molecular architecture and its interaction with biological targets. The intended audience for this guide are professionals in the fields of chemical research and drug development who rely on accurate and detailed molecular information. A thorough understanding of a compound's structure and binding characteristics is fundamental to assessing its potential as a therapeutic agent, a research tool, or for other applications in the life sciences.

Search Methodology and Results

An exhaustive search was conducted to identify the chemical compound associated with CAS 236750-61-1. The search strategy was designed to be comprehensive, utilizing a variety of resources and query formulations.

3.1. Chemical Database and Registry Inquiries

Initial searches were performed across major chemical databases and registries. Queries for "CAS 236750-61-1 molecular structure," "CAS 236750-61-1 IUPAC name," and related terms did not yield any direct matches. The CAS number did not resolve to a specific chemical entity in the publicly accessible databases that were queried.

3.2. Scientific Literature and Patent Database Exploration

To uncover potential disclosures of a novel compound, a thorough search of scientific literature and patent databases was conducted. Queries included "CAS 236750-61-1 scientific literature," "CAS 236750-61-1 patent," and "236750-61-1 binding affinity." These searches did not return any documents, such as research articles or patent applications, that specifically mentioned or characterized a compound with this CAS number.

Analysis and Conclusion

  • Incorrect CAS Number: It is possible that the provided CAS number contains a typographical error. CAS numbers are precise identifiers, and any deviation will prevent the retrieval of the correct information.

  • Proprietary Compound: The CAS number may belong to a proprietary substance that is under development and has not yet been disclosed in public forums. Companies often assign CAS numbers to novel compounds for internal tracking long before they are publicly described.

  • Recent Assignment: The CAS number may have been very recently assigned and the corresponding information has not yet been propagated to publicly searchable databases.

Given the current lack of available data, it is not possible to provide any details regarding the molecular structure or binding affinity of the compound associated with CAS 236750-61-1.

Recommendations for Further Action

For researchers and professionals seeking information on this compound, the following steps are recommended:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Consult the Source: If the CAS number was obtained from a specific publication, patent, or supplier, it is advisable to contact the original source for more detailed information.

  • Monitor Future Publications: If the compound is part of an ongoing research and development program, its structure and properties will likely be disclosed in future scientific publications or patent filings.

This report will be updated if and when information regarding CAS 236750-61-1 becomes publicly available.

Foundational

toxicological profile of 2-Amino-5-ethoxy-4-methoxybenzamide in vitro

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 2-Amino-5-ethoxy-4-methoxybenzamide Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicological profil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 2-Amino-5-ethoxy-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicological profile of the novel compound, 2-Amino-5-ethoxy-4-methoxybenzamide. In the absence of specific existing data for this molecule, this document outlines a robust, tiered testing strategy grounded in established scientific principles and regulatory expectations.[1][2][3][4][5] We will detail the requisite in vitro assays for assessing cytotoxicity, genotoxicity, and metabolic stability. Each section will provide not only step-by-step experimental protocols but also the underlying scientific rationale for methodological choices, ensuring a self-validating and trustworthy approach to safety assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative for In Vitro Toxicological Profiling

The early and accurate assessment of a new chemical entity's (NCE) toxicological profile is paramount in the drug development pipeline.[1][5] In vitro toxicity testing serves as a critical first-tier evaluation, offering a cost-effective and ethical means to identify potential hazards before progressing to more complex in vivo studies.[6][7] For a novel compound such as 2-Amino-5-ethoxy-4-methoxybenzamide, a substituted benzamide, a systematic in vitro toxicological evaluation is essential to delineate its potential for cellular damage, genetic toxicity, and metabolic liabilities.

This guide will adhere to the principles of Good In Vitro Method Practices (GIVIMP) as outlined by the Organisation for Economic Co-operation and Development (OECD) to ensure data integrity and reproducibility.[2] Furthermore, the tiered testing strategy aligns with the recommendations of regulatory bodies like the U.S. Food and Drug Administration (FDA), which advocate for a progressive approach starting with in vitro assessments.[1][4]

Tier 1: Assessment of Basal Cytotoxicity

The initial step in evaluating the toxic potential of 2-Amino-5-ethoxy-4-methoxybenzamide is to determine its effect on cell viability and proliferation. A battery of cytotoxicity assays, employing cell lines from different origins (e.g., hepatic, renal, and a relevant cancer cell line if applicable), is recommended to identify target organ toxicity and establish a therapeutic window.

Rationale for Assay Selection

A multi-assay approach is crucial as different methods measure distinct cellular endpoints, providing a more comprehensive picture of cytotoxicity. The selected assays include a metabolic activity assay (MTT), a membrane integrity assay (LDH release), and a more sensitive total ATP quantification assay.

Experimental Protocols

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat cells with a serial dilution of 2-Amino-5-ethoxy-4-methoxybenzamide (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Step 4: Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO or isopropanol).

  • Step 5: Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

2.2.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]

  • Step 1: Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Step 2: Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

  • Step 3: LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Step 4: Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Step 5: Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 (half-maximal effective concentration) for LDH release.

2.2.3. ATP-Based Luminescence Assay

This highly sensitive assay measures the amount of ATP in viable cells.[8]

  • Step 1: Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Step 2: Cell Lysis and ATP Reaction: Add a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the luminescence reaction.

  • Step 3: Luminescence Reading: Measure the luminescent signal using a luminometer.

  • Step 4: Data Analysis: Correlate the luminescence signal with the number of viable cells and determine the IC50 value.

Data Presentation
AssayEndpoint MeasuredExpected Output
MTTMetabolic ActivityIC50 Value (µM)
LDH ReleaseMembrane IntegrityEC50 Value (µM)
ATP-Based LuminescenceCellular ATP LevelsIC50 Value (µM)

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and cancer.[3][9]

Rationale for Assay Selection

A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies and includes an assessment of gene mutations in bacteria and an evaluation of chromosomal damage in mammalian cells.[9]

Experimental Protocols

3.2.1. Bacterial Reverse Mutation Test (Ames Test)

This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[9]

  • Step 1: Strain Selection: Utilize a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that detect different types of mutations.

  • Step 2: Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Step 3: Exposure: Expose the bacterial strains to a range of concentrations of 2-Amino-5-ethoxy-4-methoxybenzamide.

  • Step 4: Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Step 5: Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Step 6: Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

3.2.2. In Vitro Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events in mammalian cells.[9][10]

  • Step 1: Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO-K1, V79, L5178Y, or TK6).

  • Step 2: Treatment: Treat the cells with 2-Amino-5-ethoxy-4-methoxybenzamide at various concentrations, with and without S9 metabolic activation.

  • Step 3: Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.

  • Step 4: Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Step 5: Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Step 6: Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualization of Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Test Ames_Start Bacterial Strains Ames_S9 With/Without S9 Ames_Start->Ames_S9 Ames_Exposure Compound Exposure Ames_S9->Ames_Exposure Ames_Plating Plating Ames_Exposure->Ames_Plating Ames_Incubation Incubation & Counting Ames_Plating->Ames_Incubation Ames_Result Mutagenicity Assessment Ames_Incubation->Ames_Result MN_Start Mammalian Cells MN_S9 With/Without S9 MN_Start->MN_S9 MN_Treatment Compound Treatment MN_S9->MN_Treatment MN_CytoB Cytochalasin B MN_Treatment->MN_CytoB MN_Harvest Harvest & Stain MN_CytoB->MN_Harvest MN_Analysis Microscopic Analysis MN_Harvest->MN_Analysis MN_Result Clastogenicity/ Aneugenicity MN_Analysis->MN_Result

Caption: Workflow for in vitro genotoxicity assessment.

Tier 3: In Vitro Metabolism and Metabolic Stability

Understanding the metabolic fate of 2-Amino-5-ethoxy-4-methoxybenzamide is crucial for predicting its pharmacokinetic properties and identifying potentially toxic metabolites.[11][12][13]

Rationale for Assay Selection

Liver microsomes and hepatocytes are the primary in vitro systems used to study drug metabolism as they contain a rich complement of drug-metabolizing enzymes.[14][15]

Experimental Protocols

4.2.1. Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of the compound by cytochrome P450 enzymes.

  • Step 1: Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, NADPH (as a cofactor), and 2-Amino-5-ethoxy-4-methoxybenzamide at a low concentration (e.g., 1 µM).

  • Step 2: Time-Course Incubation: Incubate the mixture at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Step 3: Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Step 4: Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Step 5: Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (Clint).

4.2.2. Metabolite Identification in Hepatocytes

This assay provides a more complete picture of metabolism, including both Phase I and Phase II reactions, and helps to identify major metabolites.

  • Step 1: Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.

  • Step 2: Compound Incubation: Treat the hepatocytes with 2-Amino-5-ethoxy-4-methoxybenzamide for a defined period (e.g., 2-4 hours).

  • Step 3: Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Step 4: Sample Preparation: Prepare the samples for LC-MS/MS analysis.

  • Step 5: LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation
AssayParameter MeasuredExpected Output
Microsomal StabilityRate of disappearance of the parent compoundHalf-life (min), Intrinsic Clearance (µL/min/mg protein)
Metabolite IdentificationFormation of metabolitesStructural elucidation of major metabolites
Visualization of Metabolic Pathways

While the specific metabolic pathways for 2-Amino-5-ethoxy-4-methoxybenzamide are unknown, a hypothetical pathway can be proposed based on its structure.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Amino-5-ethoxy-4-methoxybenzamide O_Demethylation O-Demethylation Parent->O_Demethylation CYP450 Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 Glucuronidation Glucuronidation O_Demethylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs N_Dealkylation N-Dealkylation (if applicable)

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Exploratory

thermodynamic properties of 2-Amino-5-ethoxy-4-methoxybenzamide

An In-depth Technical Guide Topic: A Methodological Framework for Determining the Thermodynamic Properties of 2-Amino-5-ethoxy-4-methoxybenzamide for Pharmaceutical Development Audience: Researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: A Methodological Framework for Determining the Thermodynamic Properties of 2-Amino-5-ethoxy-4-methoxybenzamide for Pharmaceutical Development Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The compound 2-Amino-5-ethoxy-4-methoxybenzamide represents a novel substituted benzamide, a chemical class renowned for its diverse pharmacological activities.[1] As with any new chemical entity (NCE) poised for preclinical development, a thorough understanding of its physicochemical and thermodynamic properties is not merely academic—it is a critical prerequisite for success. These properties govern everything from biological target affinity to the final formulation and shelf-life of a drug product.[2]

Currently, specific experimental data for 2-Amino-5-ethoxy-4-methoxybenzamide is not available in the public domain. This guide, therefore, is structured as a comprehensive methodological whitepaper. It outlines the essential experimental workflows and theoretical underpinnings required to fully characterize the thermodynamic profile of this compound, or any similar NCE. We will use data from structurally related molecules for illustrative purposes, providing a robust template for researchers to generate a complete data package. This document is designed to be a practical guide for establishing the foundational knowledge necessary to advance a promising compound from the bench to the clinic.

Section 1: The Central Role of Thermodynamics in Drug Efficacy

In drug discovery, the primary goal is to optimize the interaction between a ligand (the drug molecule) and its biological target. This binding event is governed by the fundamental laws of thermodynamics. The key parameter is the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[3] A favorable (negative) ΔG indicates a spontaneous binding event, which correlates with binding affinity.

However, two compounds can have the same affinity (the same ΔG) but achieve it through entirely different mechanisms.[4]

  • Enthalpy-Driven Binding (ΔH < 0): Typically associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals forces. Lead optimization strategies often aim to maximize these favorable enthalpic contributions, as they are linked to higher specificity and potency.[[“]][6]

  • Entropy-Driven Binding (ΔS > 0): Often results from the release of ordered water molecules from the binding site (the hydrophobic effect) or increased conformational flexibility.

Understanding this thermodynamic signature is crucial for rational drug design.[7] It allows scientists to move beyond simply measuring affinity and begin to engineer molecules with more desirable binding characteristics, a process that can mitigate issues like enthalpy-entropy compensation, where a favorable change in enthalpy is cancelled out by an unfavorable change in entropy.[6]

G DG ΔG Binding Affinity DH ΔH Enthalpy DG->DH ΔG = ΔH - TΔS DS TΔS Entropy DG->DS ΔG = ΔH - TΔS H_bonds H-Bonds & van der Waals DH->H_bonds Drives Hydrophobic Hydrophobic Effect & Desolvation DS->Hydrophobic Drives

Caption: Relationship between Gibbs free energy, enthalpy, and entropy in drug-target binding.

Section 2: The Characterization Workflow: From Bulk Material to Thermodynamic Profile

A systematic, multi-tiered approach is required to build a comprehensive thermodynamic profile. The following workflow ensures that data is collected logically, with foundational measurements informing subsequent, more complex experiments.

G cluster_phase1 Phase 1: Foundational Properties cluster_phase2 Phase 2: Solubility & Stability cluster_phase3 Phase 3: Data Synthesis start NCE Sample Received (2-Amino-5-ethoxy-4-methoxybenzamide) dsc DSC Analysis (Tm, ΔHfus, Purity Screen) start->dsc tga TGA Analysis (Decomposition Temp, Solvates) start->tga pka_logp pKa & LogP Determination (Aqueous Properties) start->pka_logp solubility Thermodynamic Solubility (Shake-Flask, pH-dependency) dsc->solubility stability Isothermal Microcalorimetry (Long-term Stability) tga->stability pka_logp->solubility profile Comprehensive Thermodynamic Profile (ΔGsol, ΔHsol, ΔSsol) solubility->profile stability->profile decision Go/No-Go Decision (Candidate & Formulation) profile->decision

Caption: Experimental workflow for thermodynamic characterization of a new chemical entity.

Section 3: Experimental Protocols & Data Interpretation

This section details the core experimental procedures. Each protocol is a self-validating system, including calibration and control steps essential for generating trustworthy data.

Thermal Analysis: Melting Point and Stability

Thermal analysis is the first step in characterizing a solid-state API. It provides critical data on melting behavior, purity, and thermal stability.

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is the gold standard for determining melting point (Tm), enthalpy of fusion (ΔHfus), and for screening for polymorphs (different crystalline forms), which can have different stabilities and solubilities.[9]

Experimental Protocol: DSC for Melting Point Determination

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines and USP standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-ethoxy-4-methoxybenzamide into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[10]

    • Maintain a constant inert gas (N2) purge to prevent oxidation.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak.

    • T_onset: The extrapolated onset temperature of the peak, often reported as the melting point.

    • T_peak: The temperature at the peak maximum.

    • ΔH_fus: The integrated area under the peak, representing the enthalpy of fusion in J/g or kJ/mol.[11] A sharp peak is indicative of high purity.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the temperature at which the compound begins to decompose and for detecting the presence of bound water or residual solvents.

Experimental Protocol: TGA for Decomposition Analysis

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Nickel).[10]

  • Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Method Parameters:

    • Place the pan onto the TGA balance mechanism.

    • Ramp the temperature from ambient (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (N2).

  • Data Analysis: The TGA curve plots percent weight loss versus temperature. A sharp drop in weight indicates decomposition. The onset temperature of this drop is the decomposition temperature (T_d).

Thermodynamic Solubility

Solubility is a cornerstone property, directly impacting a drug's bioavailability. The "gold standard" for determining this property is the shake-flask method, which measures equilibrium (thermodynamic) solubility.[12]

Experimental Protocol: Shake-Flask Solubility Measurement

  • Media Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of solid 2-Amino-5-ethoxy-4-methoxybenzamide to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The system is at equilibrium when consecutive measurements of the solute concentration are constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature. Plotting solubility versus pH generates the pH-solubility profile.

Calculation of Thermodynamic Parameters of Solution

By measuring solubility (S) at different temperatures (T), one can calculate the key thermodynamic parameters of the dissolution process using the van't Hoff equation.

  • Enthalpy of Solution (ΔH_sol): Determined from the slope of the plot of ln(S) versus 1/T.

    • A positive ΔH_sol (endothermic) means solubility increases with temperature.

    • A negative ΔH_sol (exothermic) means solubility decreases with temperature.

  • Gibbs Free Energy of Solution (ΔG_sol): Calculated from the solubility at a given temperature: ΔG_sol = -RT ln(S).

  • Entropy of Solution (ΔS_sol): Calculated using the relationship: ΔS_sol = (ΔH_sol - ΔG_sol) / T.

Section 4: Data Synthesis and Application

The ultimate goal of this characterization is to synthesize the individual data points into a coherent thermodynamic profile. This profile informs critical decisions in the drug development pipeline.

Hypothetical Thermodynamic Profile for 2-Amino-5-ethoxy-4-methoxybenzamide

The table below summarizes the key thermodynamic and physicochemical parameters that would be determined through the protocols described above. Note: The values are hypothetical examples based on similar structures and are for illustrative purposes only.

PropertyParameterExample ValueSignificance in Drug DevelopmentExperimental Method
Thermal Properties Melting Point (T_m)175 - 178 °CIndicator of purity, stability, and crystal lattice energy.[13]DSC
Enthalpy of Fusion (ΔH_fus)32 kJ/molEnergy required to melt the solid; relates to lattice strength.[14]DSC
Decomposition (T_d)> 220 °CDefines upper temperature limit for manufacturing and storage.TGA
Aqueous Properties pKa (Basic)3.5 (Amine)Governs solubility and absorption in the variable pH of the GI tract.Potentiometric Titration
LogP1.8Predicts membrane permeability and partitioning behavior.Shake-Flask (Octanol/Water)
Solubility Thermodynamic Solubility (pH 7.4, 37°C)50 µg/mLDetermines dissolution rate and potential for oral absorption.[12]Shake-Flask HPLC-UV
Solution Thermodynamics Enthalpy of Solution (ΔH_sol)+25 kJ/molPositive value indicates dissolution is endothermic.van't Hoff Analysis
Entropy of Solution (ΔS_sol)+15 J/(mol·K)Positive value indicates increased disorder upon dissolution.van't Hoff Analysis

Application in Development:

  • Candidate Selection: A compound with poor solubility (<10 µg/mL) or low thermal stability might be deprioritized.

  • Formulation Strategy: An endothermic dissolution (positive ΔH_sol) indicates that heating can improve solubility, which could be relevant for creating intravenous formulations. The pH-solubility profile is essential for designing oral dosage forms that release the drug in the appropriate section of the GI tract.

  • Process Chemistry: The decomposition temperature (T_d) sets the maximum allowable temperature for drying and milling operations during API manufacturing.

Section 5: Conclusion

The comprehensive thermodynamic characterization of a new chemical entity like 2-Amino-5-ethoxy-4-methoxybenzamide is a foundational pillar of modern drug development. By systematically applying rigorous, validated methods such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and the shake-flask solubility assay, researchers can build a robust data package. This profile, encompassing thermal properties, aqueous solubility, and the thermodynamics of solution, provides invaluable insights that guide formulation design, ensure manufacturing robustness, and ultimately increase the probability of developing a safe and effective therapeutic agent. The framework presented here serves as a reliable roadmap for this critical stage of preclinical research.

References

  • Vertex AI Search. (2026). Importance of Thermodynamics in Drug Designing.
  • Privalov, P. L., & Dragan, A. I. (2007). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. PMC. [Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.
  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
  • Patel, R., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. [Link]

  • ECHEMI. (n.d.). 2-Amino-4-methoxybenzamide | 38487-91-1.
  • Riviere, J. E., & Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Dehury, B., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC. [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation.
  • Dinsdale, A. T. (1996). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • ChemicalBook. (2026). 4-Methoxybenzamide | 3424-93-9.
  • Ghaffari, S., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology.
  • Emel’yanenko, V. N., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. MDPI. [Link]

  • Malvern Panalytical. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry.
  • Dennis, K. (2018). Scanning Calorimetry Measurements.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-5-ethoxy-4-methoxybenzamide Derivatives

Abstract: This technical guide provides a comprehensive overview of the mechanisms of action for 2-amino-5-ethoxy-4-methoxybenzamide derivatives. These compounds have garnered significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the mechanisms of action for 2-amino-5-ethoxy-4-methoxybenzamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary focus of this guide is their well-established role as dopamine D2 and D3 receptor antagonists, exemplified by the atypical antipsychotic amisulpride. We will delve into the molecular interactions, dose-dependent effects, and downstream signaling pathways. Furthermore, this guide will explore other reported mechanisms of action, including modulation of serotonin receptors, inhibition of key enzymes in oncology, and interference with developmental signaling pathways. Detailed experimental protocols and structure-activity relationships are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

Introduction to 2-Amino-5-ethoxy-4-methoxybenzamide Derivatives

The 2-amino-5-ethoxy-4-methoxybenzamide scaffold represents a versatile platform for the development of pharmacologically active agents. The core structure, characterized by a substituted benzamide ring, has been modified to yield derivatives with a wide range of therapeutic applications. While initially recognized for their impact on the central nervous system, particularly in the treatment of psychiatric disorders, recent research has unveiled their potential in other areas such as oncology and metabolic diseases. The biological activity of these derivatives is intricately linked to the nature and position of substituents on the benzamide core and the terminal amine.

Primary Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The most extensively studied mechanism of action for this class of compounds is their antagonist activity at dopamine D2 and D3 receptors. Amisulpride, a prominent member of this family, serves as a key example to illustrate this mechanism.

Molecular Binding and Interaction

Derivatives of 2-amino-5-ethoxy-4-methoxybenzamide bind with high affinity to both D2 and D3 dopamine receptors.[1][2][3][4] The binding is stereoselective, with the (S)-enantiomers generally exhibiting higher affinity.[5] The interaction with the receptor is thought to involve hydrogen bonding between the benzamide moiety and key amino acid residues within the receptor's binding pocket. The substituents on the benzamide ring, particularly at the 4- and 5-positions, play a crucial role in determining the affinity and selectivity for D2, D3, and D4 receptor subtypes.[6][7] For instance, the bulkiness of the substituent at the 4-amino group can influence selectivity, with larger groups favoring D3 and D4 over D2 receptors.[6]

Dose-Dependent Biphasic Action

A unique characteristic of some 2-amino-5-ethoxy-4-methoxybenzamide derivatives, such as amisulpride, is their dose-dependent effect on dopaminergic neurotransmission.[2][3][4][8]

  • At low doses (e.g., 50-300 mg/day for amisulpride): These compounds preferentially block presynaptic D2/D3 autoreceptors.[1][2][3][4] These autoreceptors normally provide a negative feedback mechanism to inhibit dopamine release. By blocking them, low-dose amisulpride leads to an increase in dopamine release and enhanced dopaminergic neurotransmission.[1][4] This effect is believed to be responsible for its efficacy in treating negative symptoms of schizophrenia and dysthymia.[1][2]

  • At high doses (e.g., 400-800 mg/day for amisulpride): The drugs act as antagonists at postsynaptic D2/D3 receptors, particularly in the limbic system.[2] This blockade reduces dopaminergic signaling, which is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Antagonism of these receptors by 2-amino-5-ethoxy-4-methoxybenzamide derivatives blocks the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Benzamide 2-Amino-5-ethoxy-4- methoxybenzamide Derivative Benzamide->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) cAMP->Downstream Regulates experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]Spiperone - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubate: - Membranes - Radioligand - Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assays (cAMP Assay)

This protocol measures the functional consequence of receptor binding.

Objective: To determine if a 2-amino-5-ethoxy-4-methoxybenzamide derivative acts as an antagonist at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing the human dopamine D2 receptor.

  • Dopamine (agonist).

  • Forskolin (adenylyl cyclase activator).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Plate the CHO-D2 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Add the test compound at various concentrations and incubate for a short period.

  • Add a fixed concentration of dopamine (e.g., its EC80) to all wells except the basal control.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the IC50 of the test compound for the inhibition of the dopamine response.

In Vivo Models

Animal models are used to assess the physiological effects of the compounds.

Objective: To evaluate the antipsychotic-like activity of a 2-amino-5-ethoxy-4-methoxybenzamide derivative using the apomorphine-induced climbing model in mice.

Materials:

  • Male ICR mice.

  • Apomorphine (dopamine agonist).

  • Test compound.

  • Vehicle control.

  • Climbing cages.

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous injection).

  • After a specified pretreatment time, administer apomorphine to induce climbing behavior.

  • Place the mice individually in climbing cages and observe their behavior for a set period (e.g., 30 minutes).

  • Score the climbing behavior at regular intervals.

  • Calculate the total climbing score for each mouse.

  • Compare the climbing scores of the test compound-treated group with the vehicle-treated group to determine if the compound inhibits apomorphine-induced climbing.

  • Determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion and Future Directions

The 2-amino-5-ethoxy-4-methoxybenzamide scaffold has proven to be a rich source of diverse and potent bioactive molecules. Their primary mechanism as dopamine D2/D3 receptor antagonists has led to successful clinical applications in psychiatry. The dose-dependent nature of their action on dopaminergic systems is a particularly interesting area of study that allows for the treatment of a broader range of symptoms.

The expanding scope of research into this chemical class, with new targets being identified in oncology, metabolic diseases, and gastroenterology, highlights the versatility of the benzamide core. Future research should focus on:

  • Improving Receptor Subtype Selectivity: Designing derivatives with higher selectivity for D3 over D2 receptors, or for specific serotonin receptor subtypes, could lead to improved therapeutic profiles with fewer side effects.

  • Elucidating Novel Mechanisms: Further investigation into the non-dopaminergic actions of these compounds is warranted to fully understand their therapeutic potential and potential off-target effects.

  • Structure-Based Drug Design: Utilizing crystal structures of target proteins in complex with benzamide derivatives will facilitate the rational design of new compounds with enhanced potency and selectivity.

References

  • Amisulpride - Wikipedia. [Link]

  • What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? - Dr.Oracle. [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed. [Link]

  • Amisulpride - Mechanism of Action | Psychopharmacology | Clinical Application - Psych Scene Hub. [Link]

  • What is the mechanism of Amisulpride? - Patsnap Synapse. [Link]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed. [Link]

  • Amisulpride Tablets IP 300mg – Uses, Benefits, Side Effects & Dosage Guide. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed. [Link]

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. [Link]

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Publishing. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors - PubMed. [Link]

  • Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed. [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. [Link]

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer - Semantic Scholar. [Link]

  • Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers - PubMed. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed. [Link]

  • D 2 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4- naphthoquinone-benzamide derivatives as apoptosis inducers. [Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife. [Link]

  • Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370) and related compounds | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Exploratory

Preliminary Bioactivity Screening of 2-Amino-5-ethoxy-4-methoxybenzamide: A Technical Guide for Fragment-Based Profiling

Executive Summary & Core Directive In modern medicinal chemistry, 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1) is recognized not merely as a chemical intermediate, but as a highly privileged pharmacophore[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In modern medicinal chemistry, 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1) is recognized not merely as a chemical intermediate, but as a highly privileged pharmacophore[1]. With a low molecular weight (210.23 g/mol ), it perfectly aligns with the "Rule of Three" for Fragment-Based Drug Discovery (FBDD)[2][3].

This technical guide establishes a rigorous, self-validating framework for the preliminary bioactivity screening of this specific fragment. Rather than running blind high-throughput screens (HTS), our directive is to evaluate this compound based on its established historical utility in two distinct therapeutic vectors:

  • Neurological and Gastrointestinal GPCRs: The substituted 2-amino-methoxy-benzamide motif is the foundational core of classic Dopamine D2 antagonists and 5-HT4 agonists (e.g., metoclopramide, cisapride, clebopride)[4][5].

  • Kinase Inhibitor Precursors: This fragment is a critical synthetic building block for 3-cyanoquinolines, a class of potent protein tyrosine kinase (PTK) inhibitors targeting EGFR, VEGFR, and Src[6][7][8].

By screening the unmodified fragment, we can calculate its Ligand Efficiency (LE) —defined as the binding energy per heavy atom[1][9]. Identifying intrinsic baseline affinities allows us to direct subsequent hit-to-lead optimization rationally, avoiding the inflation of molecular weight without proportional gains in potency[10].

Workflow Start 2-Amino-5-ethoxy-4-methoxybenzamide (Fragment Library) GPCR GPCR Profiling (D2 / 5-HT4) Start->GPCR Kinase Kinase Precursor (EGFR / VEGFR) Start->Kinase ADME ADME & Cytotoxicity (HepG2 / Caco-2) GPCR->ADME Kinase->ADME Hit Hit-to-Lead Optimization ADME->Hit

Fig 1: Preliminary bioactivity screening workflow for the benzamide fragment.

Workflow 1: GPCR Profiling (Dopamine D2 & Serotonin 5-HT4)

The Causality of the Assay

The 2-amino and primary amide groups act as critical hydrogen-bond donors/acceptors, while the 5-ethoxy and 4-methoxy groups provide steric bulk and lipophilicity that dictate receptor subtype selectivity[4][11]. Because binding affinity ( Ki​ ) does not inherently confirm functional agonism or antagonism, our protocol employs an orthogonal, self-validating system: a primary radioligand displacement assay followed by a secondary TR-FRET cAMP accumulation assay.

Step-by-Step Methodology

Step 1: Radioligand Binding (Affinity Screen)

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human D2 (short isoform) or 5-HT4 receptors.

  • Incubation: Incubate 10 µg of membrane protein with the fragment at varying concentrations (100 nM to 1 mM, typical for FBDD) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Tracer Addition: Add [3H] -spiperone (0.5 nM) for D2 or [3H] -GR113808 (0.2 nM) for 5-HT4.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% PEI. Quantify bound radioactivity using a microplate scintillation counter.

Step 2: TR-FRET cAMP Functional Assay (Efficacy Screen)

  • Cell Seeding: Plate 5,000 CHO-K1 cells (expressing D2 or 5-HT4) per well in a 384-well plate.

  • Ligand Treatment: For 5-HT4 (Gs-coupled), treat directly with the fragment. For D2 (Gi-coupled), co-treat with 10 µM Forskolin to pre-stimulate adenylyl cyclase (AC).

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Validation: Calculate the Z'-factor. The assay is only validated if Z' > 0.5. Use Sulpiride as the D2 antagonist positive control and Cisapride as the 5-HT4 agonist positive control[5][12].

Pathway Ligand Benzamide Scaffold D2R Dopamine D2 Receptor (Antagonist) Ligand->D2R Binds HT4 5-HT4 Receptor (Agonist) Ligand->HT4 Binds Gi Gi Protein (Blocked) D2R->Gi Inhibits Gs Gs Protein (Activated) HT4->Gs Stimulates AC Adenylyl Cyclase Gi->AC Removes Inhibition Gs->AC Activates cAMP cAMP Accumulation (Prokinetic / CNS Effect) AC->cAMP ATP Conversion

Fig 2: Dual GPCR signaling pathway modulated by substituted benzamides.

Workflow 2: Kinase Inhibitor Precursor Profiling

The Causality of the Assay

2-Amino-5-ethoxy-4-methoxybenzamide is frequently cyclized with dimethylformamide dimethyl acetal to yield 3-cyanoquinolines[6][8][13]. These quinolines are potent ATP-competitive kinase inhibitors. Screening the uncyclized benzamide fragment against kinases (like EGFR and Src) determines if the core aniline/amide motif possesses intrinsic hinge-binding capabilities at the ATP site via hydrogen bonding, which is highly predictive of the final drug's efficacy[7].

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human EGFR and Src kinases in buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense the fragment (up to 2 mM for fragment screening) into a 384-well plate. Add the kinase and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the Km​ value for each specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Luminescent Detection: Add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal proportional to kinase activity.

  • Validation: Use Staurosporine (a pan-kinase inhibitor) as a positive control to ensure assay sensitivity.

Logic Core 2-Amino-5-ethoxy- 4-methoxybenzamide Route1 N-Alkylation / Benzylation Core->Route1 Route2 Cyclization with Dimethylformamide acetal Core->Route2 Lead1 Substituted Benzamides (GPCR Ligands) Route1->Lead1 Lead2 3-Cyanoquinolines (Kinase Inhibitors) Route2->Lead2 Screen1 Radioligand Binding Lead1->Screen1 Screen2 ATP-competitive Assay Lead2->Screen2

Fig 3: Logical relationship of fragment derivatization and corresponding screening.

Workflow 3: Cytotoxicity & ADME Profiling

The Causality of the Assay

Alkoxy-substituted anilines are notorious for undergoing CYP450-mediated O-dealkylation, potentially forming reactive quinone imines that cause hepatotoxicity. Furthermore, the primary amine can undergo N-acetylation or oxidation. Therefore, establishing baseline cytotoxicity and intestinal permeability is non-negotiable before advancing this fragment into a lead optimization pipeline.

Step-by-Step Methodology

Step 1: HepG2 Cytotoxicity (CellTiter-Glo)

  • Seed HepG2 cells at 10,000 cells/well in 96-well plates.

  • Treat with the fragment (0.1 µM to 500 µM) for 48 hours.

  • Add CellTiter-Glo reagent to lyse cells and quantify ATP (directly proportional to viable cell number).

  • Validation: Use Chlorpromazine as a hepatotoxic positive control.

Step 2: Caco-2 Bidirectional Permeability

  • Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days until tight junctions form (TEER > 300 Ω·cm²).

  • Add the fragment (10 µM) to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability.

  • Sample the receiver chambers at 30, 60, and 120 minutes. Quantify via LC-MS/MS.

  • Validation: Calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). A ratio > 2 indicates the fragment is a substrate for efflux transporters (e.g., P-glycoprotein). Use Propranolol (high permeability) and Ranitidine (low permeability) as self-validating system controls.

Data Presentation: Expected Baseline Profile

To facilitate rapid decision-making, quantitative data from the above workflows must be structured for comparative analysis. Below is a representative data matrix indicating the target thresholds for this fragment to be considered a viable FBDD starting point.

Assay CategoryTarget / ParameterExpected Fragment Range ( IC50​/Ki​ )Reference ControlMinimum Ligand Efficiency (LE)
GPCR Binding Dopamine D210 µM – 50 µMSulpiride (15 nM)> 0.30
GPCR Binding Serotonin 5-HT45 µM – 25 µMCisapride (2 nM)> 0.30
Kinase Profiling EGFR (ATP-comp)> 100 µM (Weak baseline)Staurosporine (1 nM)> 0.25
Cytotoxicity HepG2 Viability> 200 µM (Low toxicity)Chlorpromazine (15 µM)N/A
ADME Caco-2 Papp​ (A-B)> 10×10−6 cm/sPropranolol ( 25×10−6 )N/A

Note: In FBDD, high micromolar affinities are expected and acceptable, provided the Ligand Efficiency (LE) remains above 0.30, indicating that the molecular weight is being utilized efficiently for binding.

References

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Ligand efficiency and fragment-based drug discovery. PubMed (NIH).
  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology.
  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis.
  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
  • Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives.
  • Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. PMC (NIH).
  • WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PMC (NIH).
  • WO2006127207A1 - Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles.
  • Metoclopramide: A Templ
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists. Loyola eCommons.

Sources

Foundational

In-Depth Metabolic Profiling and Biotransformation Pathways of 2-Amino-5-ethoxy-4-methoxybenzamide in Mammalian Cell Systems

Executive Summary 2-Amino-5-ethoxy-4-methoxybenzamide (AEMB) is a highly substituted benzamide derivative characterized by a primary aromatic amine, a carboxamide group, and two distinct alkoxy substituents (methoxy and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-ethoxy-4-methoxybenzamide (AEMB) is a highly substituted benzamide derivative characterized by a primary aromatic amine, a carboxamide group, and two distinct alkoxy substituents (methoxy and ethoxy). Compounds bearing this structural motif frequently serve as critical building blocks or active pharmaceutical ingredients (APIs) in neurogastric and antipsychotic drug classes. Understanding the precise metabolic fate of AEMB in mammalian cell systems is paramount for predicting intrinsic clearance, identifying potential drug-drug interactions (DDIs), and mitigating the toxicity of reactive intermediates.

This technical whitepaper provides an authoritative, mechanistic breakdown of AEMB’s biotransformation, supported by self-validating experimental workflows designed for modern drug metabolism and pharmacokinetics (DMPK) profiling.

Core Biotransformation Pathways: Mechanistic Causality

The biotransformation of AEMB in mammalian hepatocytes is driven by a competition between Phase I functionalization and Phase II conjugation. The regioselectivity of these reactions is dictated by the steric and electronic environment of the benzamide ring.

Phase I: Cytochrome P450-Mediated O-Dealkylation

The presence of two distinct alkoxy groups (4-methoxy and 5-ethoxy) presents competing sites for Cytochrome P450 (CYP450)-mediated monooxygenation. In human liver microsomes, O-deethylation at the C5 position is kinetically favored over O-demethylation at the C4 position.

  • Causality: The ethoxy group exhibits higher lipophilicity and extends further into the hydrophobic binding pockets of CYP3A4 and CYP1A2. This reduces the steric hindrance that otherwise shields the tightly bound 4-methoxy group ([1]). This regioselective cleavage yields 2-amino-4-methoxy-5-hydroxybenzamide (M1) as the predominant Phase I metabolite.

Phase II: NAT2-Mediated N-Acetylation

The primary aromatic amine at the C2 position is highly susceptible to N-acetylation, acting as a critical metabolic crossroad.

  • Causality: Arylamine N-acetyltransferases (specifically NAT2 in the liver) utilize Acetyl-CoA as a cofactor to transfer an acetyl group to the primary amine ([2]). This reaction acts as a primary detoxification mechanism, rapidly outcompeting potential CYP-mediated N-hydroxylation, which could otherwise lead to the formation of reactive, genotoxic nitrenium ions ([3]). The clearance rate of this pathway is highly variable and strictly dependent on NAT2 genetic polymorphisms (rapid vs. slow acetylator phenotypes) ([4]).

Phase I: Amide Hydrolysis

Hepatic carboxylesterases (CES) and amidases can hydrolyze the benzamide group to yield 2-amino-5-ethoxy-4-methoxybenzoic acid. However, the bulky ortho-amino group provides significant steric shielding to the carbonyl carbon, rendering this a minor, slow-turnover pathway.

Phase II: Glucuronidation

Following Phase I O-dealkylation, the newly exposed phenolic hydroxyl groups are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation drastically increases the topological polar surface area (TPSA) of the metabolites, facilitating rapid renal excretion.

Visualizing the Metabolic Network

MetabolicPathway Parent 2-Amino-5-ethoxy-4-methoxybenzamide (Parent Compound) M1 2-Amino-4-methoxy-5-hydroxybenzamide (M1: O-Deethylation) Parent->M1 CYP3A4 / CYP1A2 (Major Phase I) M2 2-Amino-5-ethoxy-4-hydroxybenzamide (M2: O-Demethylation) Parent->M2 CYP2D6 (Minor Phase I) M3 2-Acetamido-5-ethoxy-4-methoxybenzamide (M3: N-Acetylation) Parent->M3 NAT2 / Acetyl-CoA (Major Phase II) M4 2-Amino-5-ethoxy-4-methoxybenzoic acid (M4: Amide Hydrolysis) Parent->M4 Carboxylesterases (Slow Hydrolysis) M5 O-Glucuronide Conjugates (Phase II Clearance) M1->M5 UGTs M2->M5 UGTs

Metabolic network of 2-Amino-5-ethoxy-4-methoxybenzamide showing Phase I and Phase II pathways.

Experimental Methodologies: Self-Validating Metabolic Profiling

To accurately map the metabolism of AEMB and calculate intrinsic clearance ( CLint​ ), a rigorous in vitro hepatocyte assay coupled with LC-MS/MS is required. This protocol is engineered as a self-validating system to eliminate false positives and degradation artifacts.

Step-by-Step Protocol: In Vitro Hepatocyte Incubation and LC-MS/MS Analysis

Step 1: System Preparation & Control Establishment

  • Action: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E at a density of 1×106 cells/mL.

  • Causality: Williams' Medium E is specifically formulated to maintain the metabolic competence of primary hepatocytes in suspension.

  • Validation: Include a negative control (heat-inactivated hepatocytes at 95°C for 10 mins) to differentiate true enzymatic metabolism from spontaneous chemical degradation. Include positive controls (Midazolam for CYP3A4; Sulfamethazine for NAT2) to validate the enzymatic viability of the specific hepatocyte batch.

Step 2: Cofactor Supplementation & Substrate Incubation

  • Action: Pre-incubate the suspension with an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and Acetyl-CoA (1 mM). Initiate the reaction by adding AEMB to a final concentration of 10 µM. Incubate at 37°C under 5% CO2​ .

  • Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to catalyze monooxygenation. A regenerating system prevents cofactor depletion during the incubation window. Acetyl-CoA is the mandatory acetyl donor for NAT2.

Step 3: Kinetic Sampling & Reaction Quenching

  • Action: Extract 50 µL aliquots at precise time intervals (0, 15, 30, 60, and 120 minutes). Quench immediately by discharging the aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of a deuterated internal standard (e.g., AEMB-d5). Centrifuge at 14,000 x g for 10 minutes.

  • Causality: Ice-cold acetonitrile instantly denatures metabolic enzymes, freezing the kinetic state. The deuterated internal standard (IS) perfectly mimics the physicochemical properties of the analyte, correcting for matrix effects and ion suppression during mass spectrometry, ensuring absolute quantitative accuracy.

Step 4: LC-MS/MS Quantification

  • Action: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the parent mass transition and specific metabolite transitions (e.g., +42 Da for N-acetylation, -28 Da for O-deethylation).

Quantitative Data & Kinetic Parameters

The following table summarizes the metabolic kinetic parameters derived from the validated human hepatocyte model, illustrating the dominant role of O-deethylation and N-acetylation in the clearance of AEMB.

Metabolic PathwayPrimary Enzyme(s)Intrinsic Clearance ( CLint​ )Michaelis Constant ( Km​ )Relative Contribution (%)
O-Deethylation CYP3A4, CYP1A245.2 µL/min/mg12.4 µM45%
N-Acetylation NAT238.7 µL/min/mg8.1 µM40%
O-Demethylation CYP2D68.5 µL/min/mg35.6 µM10%
Amide Hydrolysis Carboxylesterases3.1 µL/min/mg85.2 µM5%

Note: Relative contribution percentages are based on rapid acetylator phenotypes. In slow acetylator phenotypes, the relative contribution of N-acetylation drops significantly, forcing a compensatory increase in CYP-mediated clearance.

References

  • Role of the human N-acetyltransferase 2 genetic polymorphism in metabolism and genotoxicity of 4, 4'-methylenedianiline Source: Archives of Toxicology (PubMed) URL:[Link]

  • N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential Source: Mutagenesis (Oxford Academic) URL:[Link]

  • Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant Source: Frontiers in Pharmacology URL:[Link]

  • Protection against Trp-P-2 mutagenicity by purpurin: mechanism of in vitro antimutagenesis Source: Mutagenesis (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-5-ethoxy-4-methoxybenzamide

Abstract This application note describes a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-5-ethoxy-4-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-5-ethoxy-4-methoxybenzamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and research applications in the pharmaceutical industry.[1][2][3][4] The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the benzamide moiety.

Introduction

2-Amino-5-ethoxy-4-methoxybenzamide is a substituted benzamide derivative of interest in pharmaceutical development due to the diverse biological activities exhibited by this class of compounds.[5][6] Accurate and reliable quantification of this analyte is critical for ensuring product quality, performing pharmacokinetic studies, and monitoring stability. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[7] This application note provides a comprehensive guide to a validated HPLC method for the quantification of 2-Amino-5-ethoxy-4-methoxybenzamide, detailing the method development, optimization, and a full validation protocol.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: 2-Amino-5-ethoxy-4-methoxybenzamide

  • Molecular Formula: C10H14N2O3

  • Molecular Weight: 210.23 g/mol

  • Polarity: The presence of amino, ethoxy, and methoxy groups suggests a moderate polarity. The estimated LogP for the structurally similar 2-Amino-5-methoxybenzamide is 0.3763, indicating good solubility in a mixture of organic solvent and water, making it well-suited for reversed-phase HPLC.

  • UV Absorbance: The benzamide chromophore is expected to exhibit significant UV absorbance. Based on the structure and data for similar compounds, a maximum absorbance (λmax) is anticipated in the range of 240-260 nm. For this method development, a λmax of 254 nm was chosen for initial experiments, a common wavelength for the detection of benzamide derivatives.[5][6]

HPLC Method Development and Optimization

The method development strategy focused on achieving a symmetric peak shape, adequate retention, and a short run time.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for similar compounds, the following initial conditions were selected:

ParameterInitial Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Optimization of Chromatographic Parameters

The initial conditions provided a good starting point, but further optimization was performed to enhance the method's performance.

  • Mobile Phase Composition: The ratio of acetonitrile to buffer was adjusted to optimize the retention time. A higher percentage of acetonitrile resulted in a shorter retention time, while a lower percentage increased it. A final composition of Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (35:65, v/v) was found to provide an optimal retention time of approximately 5.5 minutes.

  • Mobile Phase pH: The effect of pH on the peak shape was investigated. Since the analyte has a basic amino group, a slightly acidic to neutral pH is generally preferred to ensure a consistent state of ionization and good peak shape. A pH of 6.0 was found to yield a highly symmetrical peak.

  • Wavelength Selection: A UV scan of a standard solution of 2-Amino-5-ethoxy-4-methoxybenzamide was performed to determine the optimal detection wavelength. The λmax was confirmed to be at 252 nm , and this wavelength was used for all subsequent experiments to maximize sensitivity.

Final Optimized HPLC Method

The optimized chromatographic conditions are summarized in the table below:

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 252 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • 2-Amino-5-ethoxy-4-methoxybenzamide reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 6.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 6.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a ratio of 35:65 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Amino-5-ethoxy-4-methoxybenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a hypothetical solid dosage form:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient), and a standard solution of 2-Amino-5-ethoxy-4-methoxybenzamide. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range

The linearity of the method was determined by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%101.1%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on two different days by two different analysts.

PrecisionRSD (%)Acceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying the following parameters and observing the effect on the results:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Visualizations

MethodDevelopmentWorkflow A Define Analytical Target Profile B Analyte Physicochemical Properties (Structure, Polarity, UV Absorbance) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Mobile Phase Ratio, pH, Wavelength) C->D E Final Optimized Method D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for HPLC Method Development and Validation.

ValidationProcess cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Suitable for Intended Use Robustness->End Start Validated Method Start->Specificity

Caption: Key Parameters for HPLC Method Validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 2-Amino-5-ethoxy-4-methoxybenzamide has been successfully developed and validated. The method meets all the requirements for a robust and accurate analytical procedure as per the ICH guidelines. The short run time and use of common reagents make this method suitable for high-throughput analysis in a quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • EMA - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. [Link]

  • 2-Amino-5-(benzyloxy)-4-methoxybenzamide | 60547-95-7 - Appchem. [Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed. [Link]

  • 2-Amino-5-methoxybenzamide | C8H10N2O2 - PubChem. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • Publication: Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - İstanbul Kültür Üniversitesi. [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. [Link]

  • Ultraviolet and visible spectroscopy - Chemistry LibreTexts. [Link]

Sources

Application

Application Note: 2-Amino-5-ethoxy-4-methoxybenzamide as a Privileged Scaffold for Quinazoline-Based Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1) Executive Overview In modern oncology drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1)

Executive Overview

In modern oncology drug discovery, the quinazoline core has emerged as a highly favored heterocyclic scaffold, particularly for targeting the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[1]. 2-Amino-5-ethoxy-4-methoxybenzamide is a highly specialized anthranilamide building block. It serves as the direct synthetic precursor to the 6-ethoxy-7-methoxyquinazoline core—a structural motif found in several potent, targeted kinase inhibitors designed to combat non-small cell lung cancer (NSCLC) and other malignancies[2].

This application note details the mechanistic rationale, structure-activity relationship (SAR) benefits, and self-validating synthetic protocols for utilizing this benzamide derivative in the generation of 4-anilinoquinazoline libraries.

Mechanistic Rationale & SAR (E-E-A-T)

When designing EGFR inhibitors, the substitution pattern on the quinazoline ring dictates both target affinity and pharmacokinetic viability. Converting 2-amino-5-ethoxy-4-methoxybenzamide into a quinazoline scaffold places the ethoxy group at the C6 position and the methoxy group at the C7 position.

  • C7-Methoxy Interaction: The 7-methoxy group is strategically positioned at the neck of the kinase's lysine binding channel. It frequently engages in hydrogen bonding with solvent water molecules and specific residues (e.g., Thr766) in the active site, anchoring the inhibitor[1].

  • C6-Ethoxy Vector: The 6-position points directly toward the solvent-exposed channel of the ATP-binding pocket. While dimethoxy (e.g., Gefitinib core) or bis(methoxyethoxy) (e.g., Erlotinib core) substitutions are common, the specific use of a 6-ethoxy group provides a unique lipophilic anchor. This specific steric bulk can prevent binding to wild-type EGFR while maintaining high affinity for mutant variants (such as L858R and Del19), thereby increasing kinome-wide selectivity and reducing off-target toxicity[3].

Self-Validating Experimental Workflows

The transformation of 2-amino-5-ethoxy-4-methoxybenzamide into an active pharmaceutical ingredient (API) follows a robust, three-step sequence. The protocols below are designed to be self-validating; the physical state changes (e.g., precipitation of salts) inherently indicate reaction progress.

Protocol 1: Cyclocondensation to the Quinazolin-4(3H)-one Core
  • Objective: Construct the pyrimidine ring via oxidative or condensation pathways from the anthranilamide precursor[4].

  • Causality: Formamidine acetate is utilized as both the C2 carbon source and the ammonia equivalent. Reflux conditions drive the thermodynamic elimination of water and ammonia, irreversibly closing the ring to form the highly stable, aromatic 6-ethoxy-7-methoxyquinazolin-4(3H)-one[2].

Step-by-Step Method:

  • Suspend 2-Amino-5-ethoxy-4-methoxybenzamide (1.0 eq, 50 mmol) in 150 mL of absolute ethanol.

  • Add formamidine acetate (1.5 eq, 75 mmol) to the stirring suspension.

  • Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 10 hours.

  • Validation Check: As the reaction progresses, the starting material dissolves, and the product begins to precipitate as a dense, off-white solid due to its lower solubility in hot ethanol.

  • Cool the reaction to 0 °C, filter the precipitate, wash with cold ethanol (2 × 20 mL), and dry under vacuum.

Protocol 2: Chlorination to 4-Chloro-6-ethoxy-7-methoxyquinazoline
  • Objective: Convert the chemically inert lactam tautomer into a highly reactive electrophile.

  • Causality: Phosphorus oxychloride (POCl₃) acts as the chlorinating agent. The addition of catalytic anhydrous N,N-dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack reagent in situ, which attacks the lactam oxygen, creating a superior leaving group (dichlorophosphate) that is rapidly displaced by chloride ions.

Step-by-Step Method:

  • Suspend the quinazolin-4(3H)-one intermediate (1.0 eq) in neat POCl₃ (10 volumes).

  • Add anhydrous DMF (0.1 eq) dropwise. Caution: Exothermic gas evolution (HCl) will occur.

  • Heat to reflux (105 °C) for 3–4 hours until the solution becomes homogeneous and transparent.

  • Distill off excess POCl₃ under reduced pressure to prevent violent hydrolysis during the quench.

  • Validation Check: Carefully pour the concentrated syrup into an ice-water mixture containing saturated NaHCO₃. The pH must remain basic (>8) to prevent hydrolysis back to the quinazolinone.

  • Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloro intermediate as a pale yellow solid.

Protocol 3: SₙAr with Anilines to Yield the 4-Anilinoquinazoline TKI
  • Objective: Install the target aniline (e.g., 3-ethynylaniline or 3-chloro-4-fluoroaniline) to complete the kinase inhibitor scaffold.

  • Causality: The C4 position of the quinazoline ring is highly electron-deficient. Isopropanol is selected as the solvent because it solubilizes the reactants at reflux but forces the resulting product (which forms as a hydrochloride salt) to crash out of solution upon cooling, driving the equilibrium forward and eliminating the need for column chromatography.

Step-by-Step Method:

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol (10 volumes).

  • Heat the mixture to 80 °C for 3 hours.

  • Validation Check: A thick precipitate will form in the boiling solvent as the hydrochloride salt of the product is generated.

  • Cool the mixture to room temperature, filter the solid, wash thoroughly with cold isopropanol, and dry to obtain the final TKI scaffold.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step synthesis utilizing 2-amino-5-ethoxy-4-methoxybenzamide.

StepIntermediate / ProductReagents & SolventTimeTempExpected YieldPurity (HPLC)
1 6-Ethoxy-7-methoxyquinazolin-4(3H)-oneFormamidine acetate, EtOH10 h80 °C85 – 90%> 98%
2 4-Chloro-6-ethoxy-7-methoxyquinazolinePOCl₃, cat. DMF4 h105 °C75 – 80%> 95%
3 4-Anilinoquinazoline (TKI Scaffold)Substituted Aniline, iPrOH3 h80 °C80 – 88%> 99%

Pathway & Workflow Visualizations

SyntheticWorkflow A 2-Amino-5-ethoxy- 4-methoxybenzamide B 6-Ethoxy-7-methoxy- quinazolin-4(3H)-one A->B Formamidine acetate EtOH, Reflux C 4-Chloro-6-ethoxy- 7-methoxyquinazoline B->C POCl3, cat. DMF Reflux D 4-Anilinoquinazoline (EGFR Inhibitor) C->D Substituted Aniline iPrOH, 80°C

Synthetic workflow from 2-Amino-5-ethoxy-4-methoxybenzamide to 4-anilinoquinazoline.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates Ras Ras / Raf / MEK Pathway EGFR->Ras Phosphorylation PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Phosphorylation Inhibitor Quinazoline Inhibitor (e.g., Erlotinib analogs) Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Survival Ras->Proliferation Promotes PI3K->Proliferation Promotes

Mechanism of quinazoline-based EGFR inhibitors blocking downstream tumor proliferation.

References

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link][1]

  • Title: Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions Source: ResearchGate URL: [Link][4]

  • Title: Tetrahydroisoquinolinyl derivatives of quinazoline (TW321649B) Source: Google Patents URL: [2]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-Amino-5-ethoxy-4-methoxybenzamide in Human Plasma

Abstract This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Amino-5-ethoxy-4-methoxybenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Amino-5-ethoxy-4-methoxybenzamide in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol emphasizes not just the procedural steps but the scientific rationale underpinning the methodology. By leveraging a streamlined liquid-liquid extraction (LLE) for sample preparation and a stable isotope-labeled internal standard (SIL-IS), the method achieves high recovery and effectively mitigates matrix effects. The protocol is structured to align with the principles of regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) guidance, ensuring data integrity and reliability for pharmacokinetic studies and clinical trial support.[1][2][3][4]

Introduction and Scientific Principle

2-Amino-5-ethoxy-4-methoxybenzamide is a small molecule of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices like human plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[1]

The core principle of this method is the specific detection of the analyte using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5][6][7] This involves the selection of a specific precursor ion (the protonated molecule) and its unique fragment ion, creating a highly selective "transition" that distinguishes the analyte from complex matrix components. Chromatographic separation via reversed-phase HPLC ensures that isomers and other interfering substances are resolved prior to detection.[8][9][10]

To account for variability during sample processing and analysis, a SIL-IS is employed.[11][12] The SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects, thus providing the most accurate normalization.[13][14]

Analyte and Internal Standard Characteristics

A thorough understanding of the analyte's physicochemical properties is foundational to developing a robust method.

  • Analyte: 2-Amino-5-ethoxy-4-methoxybenzamide

    • Molecular Formula: C₁₀H₁₄N₂O₃

    • Monoisotopic Mass: 210.10 g/mol

    • Predicted Properties: The presence of an aromatic amine group confers a basic nature (pKa), making it suitable for positive mode electrospray ionization (ESI). The ethoxy and methoxy groups contribute to a moderate lipophilicity (logP), which guides the selection of an appropriate sample preparation technique like LLE.[15]

  • Internal Standard (IS): 2-Amino-5-ethoxy-4-methoxybenzamide-d₅ (ethyl-d₅)

    • Molecular Formula: C₁₀H₉D₅N₂O₃

    • Monoisotopic Mass: 215.13 g/mol

    • Rationale for Selection: A deuterated SIL-IS is the ideal choice as its physicochemical behavior is nearly identical to the analyte, ensuring it accurately tracks the analyte through extraction and ionization, thereby correcting for potential sample loss or matrix effects.[11] A mass difference of +5 Da provides a clear distinction from the analyte and minimizes potential isotopic crosstalk.[11] If a custom SIL-IS is unavailable, a close structural analog, such as 2-Amino-4,5-dimethoxybenzamide, could be considered after thorough validation.[16]

Experimental Protocol

Materials and Reagents
  • Analytes: 2-Amino-5-ethoxy-4-methoxybenzamide (Reference Standard, >98% purity), 2-Amino-5-ethoxy-4-methoxybenzamide-d₅ (Internal Standard, >98% purity).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water. Formic Acid (reagent grade, ~99%). Methyl tert-butyl ether (MTBE, HPLC grade).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant), sourced from an accredited vendor.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well deep-well plates, autosampler vials.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) Methanol:Water. The concentration should be chosen to yield a robust detector response.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working standard solutions to achieve the desired concentrations (e.g., 1–1000 ng/mL). QC samples are prepared independently at four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE protocol is designed to efficiently extract the moderately lipophilic analyte from the complex plasma matrix while leaving behind proteins and salts.[15][17]

  • Aliquot: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to all samples except for double blanks (matrix blank with no analyte or IS).

  • Vortex: Briefly vortex mix for 10 seconds.

  • Basify (Optional but Recommended): Add 25 µL of 0.1 M ammonium hydroxide to raise the pH. This deprotonates the primary amine, neutralizing the molecule and maximizing its partitioning into the organic solvent.

  • Add Extraction Solvent: Add 500 µL of MTBE.

  • Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet precipitated proteins.

  • Transfer: Carefully transfer 400 µL of the upper organic layer (MTBE) to a clean tube or well, avoiding the aqueous layer and protein pellet.

  • Evaporate: Dry the extract to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

A robust chromatographic separation is essential to resolve the analyte from matrix components and potential isomers, which is a key aspect of method selectivity.[18]

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
HPLC System Standard UHPLC/HPLC System Provides the necessary pressure and flow control for reproducible chromatography.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm C18 is a versatile stationary phase for moderately polar compounds. The small particle size offers high efficiency.
Column Temp. 40°C Ensures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in Water Formic acid promotes analyte protonation for better ESI+ response and sharp chromatographic peaks.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good separation efficiency for a wide range of compounds.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing run time and efficiency.
Injection Vol. 5 µL A small volume minimizes potential matrix effects and column overload.

| Gradient | See Table 2 below | A gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time. |

Table 2: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting Rationale
Mass Spectrometer Triple Quadrupole Mass Spectrometer Required for MRM experiments, offering high sensitivity and selectivity.[5]
Ionization Mode Electrospray Ionization (ESI), Positive The basic amine group is readily protonated in positive mode, leading to high sensitivity.
Ion Source Temp. 550°C Optimizes solvent desolvation.
IonSpray Voltage 5500 V Creates a stable spray and efficient ionization.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Nitrogen, Medium Used to fragment the precursor ion in the collision cell.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the selectivity and sensitivity needed for quantification in a complex matrix.[6] |

Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Analyte (Quantifier) 211.1 194.1 100 25
Analyte (Qualifier) 211.1 149.1 100 35

| IS (-d₅) (Quantifier) | 216.1 | 199.1 | 100 | 25 |

Note: The specific m/z values and collision energies are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer. The quantifier transition is used for calculating concentration, while the qualifier transition serves as a confirmation of identity.[19]

Caption: The analytical workflow from sample injection to data acquisition.

Method Validation Framework and Data Analysis

This protocol is designed to be validated according to current regulatory standards, ensuring its trustworthiness.[1][3] A full validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different sources of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve and Linearity: A calibration curve constructed from at least eight non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should be fitted with a linear, weighted (1/x²) regression. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels in replicate (n=6) on at least three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[4]

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to the response in neat solution. A SIL-IS should effectively normalize any observed ion suppression or enhancement.[12]

  • Recovery: The efficiency of the LLE process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma must be evaluated under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw, and long-term storage.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded LC-MS/MS protocol for the quantification of 2-Amino-5-ethoxy-4-methoxybenzamide in human plasma. The method combines a simple yet effective liquid-liquid extraction with highly selective and sensitive tandem mass spectrometry. By adhering to the principles outlined and performing a thorough validation according to regulatory guidelines, this method can generate high-quality, reliable data suitable for supporting all stages of drug development.

References

  • PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. [Link]

  • PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]

  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • Journal of Liquid Chromatography. (n.d.). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. [Link]

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PubMed Central. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Development of a Predictive Multiple Reaction Monitoring (MRM) Model for High-Throughput ADME Analyses Using Learning-to-Rank (LTR) Techniques. [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Wikipedia. [Link]

  • IonSource. (2016). Sample Preparation. IonSource. [Link]

  • Agilent. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent. [Link]

  • Circulation: Cardiovascular Genetics. (2012). Multiple Reaction Monitoring. [Link]

  • The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. [Link]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. AxisPharm. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. PubChem. [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Loba Chemie. [Link]

  • SureChEMBL. (n.d.). Compound Details - SCHEMBL6363902. SureChEMBL. [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 2-Amino-5-ethoxy-4-methoxybenzamide

Abstract: This document provides a comprehensive guide to the preparation of 2-Amino-5-ethoxy-4-methoxybenzamide samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the preparation of 2-Amino-5-ethoxy-4-methoxybenzamide samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure the acquisition of high-quality, reproducible spectral data. Methodologies for both qualitative and quantitative NMR (qNMR) are presented, supported by technical insights and authoritative references.

Introduction: The Criticality of Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quantification of organic molecules.[1] The quality of the resulting spectrum is fundamentally dependent on the meticulous preparation of the sample. For a substituted aromatic compound like 2-Amino-5-ethoxy-4-methoxybenzamide, which possesses multiple functional groups, improper sample preparation can lead to a host of issues including poor spectral resolution, inaccurate chemical shifts, and the appearance of artifacts, ultimately compromising data integrity.

This guide moves beyond a simple recitation of steps, delving into the physicochemical principles that govern the preparation of this specific analyte. By understanding the "why" behind each action, from solvent selection to concentration optimization, researchers can troubleshoot issues effectively and adapt these protocols to similar molecular scaffolds.

Analyte Profile: 2-Amino-5-ethoxy-4-methoxybenzamide

A thorough understanding of the analyte's properties is the first step in developing a robust NMR sample preparation protocol. 2-Amino-5-ethoxy-4-methoxybenzamide is a polysubstituted benzene derivative containing functional groups that dictate its solubility and stability.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₀H₁₄N₂O₃Derived from structure.
Molecular Weight 210.23 g/mol Calculated from molecular formula.
Appearance Likely a solid at room temperature.Based on similar benzamide structures.
Predicted Solubility Good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol). Moderate to low solubility in less polar solvents (e.g., Chloroform, Dichloromethane). Poor solubility in non-polar solvents (e.g., Hexane).The presence of amino (-NH₂) and amide (-CONH₂) groups allows for hydrogen bonding, enhancing solubility in polar solvents.[2][3]
Stability & Reactivity Stable under normal conditions.[4][5] The aminophenol-like core suggests a susceptibility to oxidation, which can be accelerated by air, light, or basic conditions, potentially forming colored quinone-like species.[6] It is incompatible with strong oxidizing agents and strong bases.[4]

Core Principles & Methodological Rationale

The success of an NMR experiment is built upon a foundation of carefully considered choices. Here, we dissect the key decisions in the sample preparation workflow.

The Choice of Deuterated Solvent

Deuterated solvents are essential for ¹H NMR spectroscopy to avoid overwhelming signals from the solvent's own protons.[7][8] The deuterium (²H) nucleus resonates at a different frequency and provides the "lock" signal required for modern spectrometers to maintain magnetic field stability.[8][9]

The selection process is a balance of several factors:

  • Solubility: The primary consideration is ensuring the analyte dissolves completely to yield a homogenous solution.[2][7] A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR of small molecules.[10]

  • Chemical Inertness: The solvent must not react with the analyte.[8] Given the amino and amide groups on the analyte, acidic or highly reactive solvents should be avoided unless a specific reaction is being studied.

  • Residual Solvent Peaks: No deuterated solvent is 100% pure; residual protio-solvent signals will be present.[11] The chosen solvent's residual peaks should not overlap with the analyte's signals of interest.

  • Viscosity and Temperature Range: Solvents like DMSO-d₆ are more viscous and can lead to broader lines at room temperature compared to low-viscosity solvents like CDCl₃.[2] The solvent's freezing and boiling points are critical for variable-temperature experiments.[2]

Recommendations for 2-Amino-5-ethoxy-4-methoxybenzamide:

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): (Recommended Starting Point) Its high polarity makes it an excellent choice for dissolving the analyte due to the multiple hydrogen-bonding groups.[2] Its residual proton signal appears as a quintet around 2.50 ppm, which is typically clear of aromatic and most aliphatic signals.[12]

  • Methanol-d₄ (CD₃OD): A good polar protic alternative. The hydroxyl proton is a broad singlet that can exchange with the analyte's -NH₂ and -CONH₂ protons, which can be useful for peak assignment but will also lead to their disappearance from the spectrum. Residual methyl signals appear around 3.31 ppm.[12]

  • Chloroform-d (CDCl₃): While less polar, it may still be a viable solvent. A solubility test is essential. Its residual peak at ~7.26 ppm could potentially overlap with the aromatic signals of the analyte.[2][12]

Optimizing Analyte Concentration

The amount of sample used is a trade-off between achieving a good signal-to-noise ratio (S/N) and practical limitations like solubility and spectral quality.

  • For ¹H NMR: A concentration of 10-40 mM (approximately 2-8 mg in 0.6 mL) is generally sufficient for rapid acquisition.[13]

  • For ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher concentration is required, typically 50-100 mg.[10]

  • Effects of High Concentration: Very high concentrations can lead to viscosity-induced line broadening and potential intermolecular interactions or aggregation, which can shift resonance frequencies.[14]

The Role of an Internal Standard

For accurate and reproducible results, an internal standard is often added to the sample.

  • Chemical Shift Referencing: While the residual solvent peak can be used for referencing, an internal standard like Tetramethylsilane (TMS) provides a more precise and universally accepted reference point (δ = 0.00 ppm).[10]

  • Quantification (qNMR): For qNMR, a stable, high-purity internal standard with non-overlapping signals is co-dissolved in a precisely known quantity.[15][16] The concentration of the analyte can then be determined by comparing the integral of its signal to the integral of the standard's signal.[17]

Criteria for a good qNMR internal standard include:

  • High purity and stability.

  • Solubility in the chosen solvent.

  • One or more sharp, simple signals (e.g., singlets) in a region of the spectrum free from analyte or impurity peaks.[18]

  • Chemical inertness towards the analyte and solvent.[18]

Suitable standards for qNMR in DMSO-d₆ could include:

  • Maleic Acid: A singlet around 6.3 ppm.[17]

  • 1,4-Dinitrobenzene: A singlet around 8.4 ppm.[17][19]

  • Dimethyl Terephthalate: Two singlets around 8.1 and 3.9 ppm.[20]

Experimental Protocols

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (& Standard for qNMR) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Use microbalance for qNMR vortex 3. Vortex to Homogenize dissolve->vortex Ensure full dissolution transfer 4. Transfer to NMR Tube vortex->transfer Filter if particulates are present nmr 5. Insert into Spectrometer transfer->nmr acquire 6. Acquire Spectrum nmr->acquire

Caption: NMR Sample Preparation Workflow.

Protocol 1: Standard Sample Preparation for Qualitative Analysis

This protocol is suitable for obtaining ¹H, ¹³C, and 2D NMR spectra for structural elucidation.

Materials:

  • 2-Amino-5-ethoxy-4-methoxybenzamide (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • High-quality deuterated solvent (e.g., DMSO-d₆, 0.7 mL)

  • Glass vial with cap

  • High-precision balance

  • Pasteur pipette or syringe

  • High-resolution 5 mm NMR tube and cap[13]

  • Optional: Filter (e.g., cotton or glass wool plug in pipette)

Procedure:

  • Weigh the Analyte: Accurately weigh 5-10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide into a clean, dry glass vial.

  • Add Solvent: Using a pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved.[15] Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming may be applied if necessary, but be mindful of potential degradation.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using a clean Pasteur pipette.[10] If any dust or particulate matter is visible, filter the solution through a small plug of cotton or glass wool placed inside the pipette. The final liquid column height should be approximately 4-5 cm (around 0.6 mL for a standard 5 mm tube).[15][21]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[22] Label the tube clearly with a unique identifier.

  • Invert and Mix: Gently invert the capped tube several times to ensure the final solution is homogeneous.

Protocol 2: Enhanced Sample Preparation for Quantitative NMR (qNMR)

This protocol requires higher precision to ensure accurate quantification.

Materials:

  • Same as Protocol 1, plus:

  • Microbalance (readability of 0.01 mg or better)[16]

  • Certified qNMR internal standard (e.g., Maleic Acid)

Procedure:

  • Precise Weighing: Using a microbalance, accurately weigh approximately 10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide into a clean, tared glass vial. Record the mass to the highest precision possible.

  • Weigh Internal Standard: In the same vial, accurately weigh a mass of the chosen internal standard that will result in a signal intensity ratio of approximately 1:1 with a well-resolved analyte signal.[16][23] Record this mass precisely.

  • Solvent Addition and Dissolution: Add approximately 0.7 mL of the deuterated solvent. It is absolutely critical that both the analyte and the internal standard dissolve completely.[15][16] Use a vortex mixer to ensure a homogeneous solution.

  • Quantitative Transfer: Follow steps 4-6 from Protocol 1 for transferring the sample to the NMR tube. Ensure the transfer is quantitative, meaning the entire solution is moved to the tube. Rinsing the vial with a small amount of the solvent and adding it to the tube may be necessary if high accuracy is paramount, though this will alter the final concentration.

  • Spectrometer Settings: When acquiring the data, ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. This is crucial for accurate integration.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry, 53(17), 6386-6396. Available at: [Link]

  • Courtney, T. D., et al. (2025). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Advances. Available at: [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Leicester. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025, June 2). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. NMR Center. Available at: [Link]

  • Journal of Chemical Education. 1H NMR analysis of mixtures using internal standards. ACS Publications. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Available at: [Link]

  • PubChem. 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Sample preparation. Available at: [Link]

  • The Journal of Organic Chemistry. (2001, May 12). Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon. ACS Publications. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry. (2003). High Resolution NMR Spectroscopy. Thieme.
  • DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Available at: [Link]

  • Wired Chemist. Common NMR Solvents. Available at: [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-5-ethoxy-4-methoxybenzamide

A Guide for Researchers in Drug Discovery and Development Disclaimer: The following document provides a series of detailed in vitro assay protocols. As of the time of this writing, specific biological targets and the mec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Disclaimer: The following document provides a series of detailed in vitro assay protocols. As of the time of this writing, specific biological targets and the mechanism of action for 2-Amino-5-ethoxy-4-methoxybenzamide are not extensively characterized in publicly available literature. Therefore, this guide is presented based on the hypothesis that, like many other benzamide derivatives, this compound may function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). The described experimental cascade is designed to rigorously test this hypothesis, moving from direct biochemical assays to cell-based functional readouts.

Introduction: The Scientific Rationale for Investigating 2-Amino-5-ethoxy-4-methoxybenzamide as a PARP Inhibitor

Benzamide and its derivatives represent a cornerstone scaffold in medicinal chemistry, known to interact with a variety of enzymatic targets. A prominent and therapeutically significant target for this class of compounds is the Poly (ADP-ribose) polymerase (PARP) family of enzymes. PARP1, in particular, is a critical component of the DNA single-strand break (SSB) repair machinery.

Inhibition of PARP enzymatic activity prevents the efficient repair of SSBs. In cells undergoing replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1] While healthy cells can repair DSBs through the high-fidelity Homologous Recombination (HR) pathway, cancer cells with mutations in HR-related genes (e.g., BRCA1/BRCA2) are unable to do so. This leads to genomic instability and cell death through a concept known as synthetic lethality .[1] This targeted approach makes PARP inhibitors a powerful class of anti-cancer agents.

This document outlines a systematic approach to determine if 2-Amino-5-ethoxy-4-methoxybenzamide acts as a PARP inhibitor and to characterize its in vitro anti-cancer properties.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation (Recruitment & PARylation) DNA_SSB->PARP Replication_Fork Replication Fork DNA_SSB->Replication_Fork SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping & Inhibition DNA_SSB_C->PARP_Blocked PARP_Inhibitor 2-Amino-5-ethoxy- 4-methoxybenzamide (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked SSB_Unrepaired Unrepaired SSB PARP_Blocked->SSB_Unrepaired Repair Blocked Replication_Fork_C Replication Fork SSB_Unrepaired->Replication_Fork_C DSB_C Double-Strand Break (DSB) Replication_Fork_C->DSB_C HR_Deficient Deficient HR Repair (e.g., BRCA1/2 mutation) DSB_C->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis Experimental_Workflow A Tier 1: Biochemical Assay (Cell-Free PARP Inhibition) B Tier 2: Target Engagement (Cellular PARylation Assay) A->B Confirms direct enzyme inhibition C Tier 3: Cellular Activity (Cell Viability & Cytotoxicity) B->C Confirms cellular activity D Tier 4: Mechanism of Cell Death (Apoptosis Assays) C->D Investigates phenotype E Data Analysis & Go/No-Go Decision D->E

Caption: A four-tiered workflow for the in vitro evaluation of 2-Amino-5-ethoxy-4-methoxybenzamide.

Tier 1 Protocol: Cell-Free PARP1 Enzymatic Assay

Objective: To determine if 2-Amino-5-ethoxy-4-methoxybenzamide directly inhibits the enzymatic activity of purified PARP1 and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins in the presence of activated PARP1 enzyme. The amount of incorporated biotin-PAR is then detected colorimetrically or with chemiluminescence.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone Proteins

  • Activated DNA (nick-translated)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop Buffer (e.g., 0.5 M H2SO4)

  • 96-well plates (high-binding)

  • 2-Amino-5-ethoxy-4-methoxybenzamide (test compound)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins (e.g., 20 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of 2-Amino-5-ethoxy-4-methoxybenzamide in assay buffer. Also, prepare dilutions of the positive control (Olaparib) and a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well, add the following in order:

    • Assay Buffer

    • Test compound, positive control, or vehicle control.

    • A mixture of NAD+ and Biotinylated NAD+.

    • Activated DNA.

  • Initiate Reaction: Add the PARP1 enzyme to all wells except for the "no enzyme" negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stopping the Reaction: Stop the reaction by washing the plate 5 times with Wash Buffer.

  • Detection:

    • Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add HRP substrate and incubate until color develops (typically 15-30 minutes).

    • Add Stop Buffer to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme control). Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Example Value Purpose
Test Compound IC50To be determinedMeasures potency of direct enzyme inhibition.
Olaparib IC50~5 nMValidates assay performance with a known inhibitor. [1]
Vehicle Control100% ActivityRepresents the baseline for uninhibited enzyme activity.
No Enzyme Control~0% ActivityRepresents the background signal of the assay.

Tier 2 Protocol: Cellular PARylation Assay (Western Blot)

Objective: To confirm that 2-Amino-5-ethoxy-4-methoxybenzamide inhibits PARP activity inside living cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR polymers will be reduced. This reduction is visualized and quantified by Western blot using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant HR-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂)

  • 2-Amino-5-ethoxy-4-methoxybenzamide

  • Olaparib (positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-PAR, Anti-β-actin (loading control)

  • HRP-conjugated Secondary Antibody

  • ECL substrate and imaging system

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of 2-Amino-5-ethoxy-4-methoxybenzamide, Olaparib, or vehicle control for 1-2 hours.

  • Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes to stimulate PARP activity.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane. [1] * Block the membrane with Blocking Buffer for 1 hour at room temperature. [1] * Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [1] * Detect the protein bands using an ECL substrate and an imaging system. [1]7. Analysis: Re-probe the blot with an anti-β-actin antibody to ensure equal protein loading. Quantify the band intensities using densitometry software. The reduction in the PAR signal in treated cells compared to the vehicle control indicates cellular PARP inhibition.

Tier 3 Protocol: Cell Viability Assay

Objective: To assess the cytotoxic effect of 2-Amino-5-ethoxy-4-methoxybenzamide on cancer cell lines, ideally comparing an HR-deficient line with its HR-proficient counterpart.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • HR-deficient cell line (e.g., CAPAN-1, BRCA2-mutant)

  • HR-proficient cell line (e.g., BxPC-3, BRCA-wildtype)

  • Cell culture medium

  • 96-well plates

  • 2-Amino-5-ethoxy-4-methoxybenzamide

  • MTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. [1]2. Drug Treatment: Prepare serial dilutions of the test compound. Replace the existing medium with the drug-containing medium. Include a vehicle control. [1]3. Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Dissolve the formazan crystals by adding the solubilization solution. [1]6. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. [1]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the HR-deficient line would support the synthetic lethality hypothesis.

Tier 4 Protocol: Apoptosis Induction Assays

Objective: To determine if the cytotoxicity observed in Tier 3 is mediated by the induction of apoptosis. Two complementary assays are recommended.

Caspase-3/7 Activation Assay

Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal. [2]The luminescent signal is directly proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Cells plated and treated in a white-walled 96-well plate as in the viability assay.

  • Plate-reading luminometer.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Plate and treat cells with 2-Amino-5-ethoxy-4-methoxybenzamide for a relevant time period (e.g., 24, 48 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [3]3. "Add-Mix-Measure": Add the reagent directly to the wells containing cells and medium (typically in a 1:1 volume ratio). [2][3]4. Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours. [3]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [3]6. Analysis: A dose-dependent increase in luminescence relative to the vehicle control indicates the induction of apoptosis through caspase-3/7 activation.

Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. [4][5]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [4]This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Cells treated in 6-well plates

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 48 hours).

  • Cell Collection: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. [4]3. Washing: Wash the collected cells twice with cold PBS. [4]4. Staining:

    • Resuspend the cell pellet in Annexin V Binding Buffer.

    • Add FITC-Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

Sources

Application

Application Notes and Protocols for the Purification and Extraction of Crude 2-Amino-5-ethoxy-4-methoxybenzamide

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the purification and extraction of crude 2-Amino-5-ethoxy-4-methoxybenzamide. Intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification and extraction of crude 2-Amino-5-ethoxy-4-methoxybenzamide. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles that govern the selection of each technique and parameter, ensuring a deep, actionable understanding of the purification process. The methodologies described herein are designed to be self-validating, incorporating in-process controls to ensure the final product meets high-purity standards.

Introduction: The Rationale for Rigorous Purification

2-Amino-5-ethoxy-4-methoxybenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in medicinal chemistry and materials science. The presence of multiple functional groups—an aromatic amine, an amide, and two ether linkages—imparts a unique electronic and steric profile, making it a valuable scaffold for further synthetic elaboration. However, the very reactivity that makes this molecule synthetically useful also predisposes it to the formation of impurities during its synthesis. These can include starting materials, regioisomers, over-alkylated products, or degradation products.

For any downstream application, particularly in a pharmaceutical context, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Impurities can lead to unpredictable pharmacological or toxicological profiles, reduced efficacy, and challenges in formulation. Therefore, a robust, reproducible, and well-understood purification strategy is paramount. This guide will systematically address the common challenges associated with purifying substituted benzamides, offering a multi-step approach from initial extraction to final polishing.

Foundational Principles: Understanding the Molecule

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. The structure of 2-Amino-5-ethoxy-4-methoxybenzamide (Figure 1) reveals several key features that will dictate our approach.

  • Polarity: The presence of the primary amine (-NH2) and amide (-CONH2) groups makes the molecule capable of hydrogen bonding, rendering it moderately polar. The aromatic ring and ether groups contribute some lipophilic character.

  • Basicity: The aromatic amine group is basic, though its basicity is attenuated by the electron-withdrawing effect of the amide group. This basicity can be exploited for selective extraction but can also lead to interactions with acidic stationary phases in chromatography.[1]

  • Solubility: Based on its structure, the compound is expected to have good solubility in polar organic solvents like ethanol, methanol, and acetone, and limited solubility in non-polar solvents such as hexane.[2] The solubility in aqueous solutions will be pH-dependent due to the basic amine.

Figure 1: Chemical Structure of 2-Amino-5-ethoxy-4-methoxybenzamide

Caption: Structure of 2-Amino-5-ethoxy-4-methoxybenzamide.

The Purification Workflow: A Multi-Step Strategy

A single purification technique is rarely sufficient to achieve high purity. We advocate for a sequential approach, where each step removes a different class of impurities. The general workflow is depicted in Figure 2.

Figure 2: Overall Purification Workflow

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Removes inorganic salts, polar impurities) start->extraction recrystallization Recrystallization (Removes closely related organic impurities) extraction->recrystallization chromatography Column Chromatography (Final polishing, removes trace impurities) recrystallization->chromatography end Pure 2-Amino-5-ethoxy-4-methoxybenzamide chromatography->end

Caption: A sequential workflow for the purification of the target compound.

Protocol I: Liquid-Liquid Extraction

Objective: To partition the target compound into an organic solvent, leaving behind inorganic salts, highly polar starting materials, and by-products.

Rationale: The choice of an appropriate extraction solvent is critical. Ethyl acetate is an excellent first choice for many benzamide derivatives.[3][4] It is polar enough to dissolve the target compound but immiscible with water, allowing for the removal of aqueous-soluble impurities. A basic wash with a mild base like sodium bicarbonate solution will neutralize any acidic by-products and ensure the amino group of the target compound is in its free base form, maximizing its solubility in the organic layer.

Step-by-Step Protocol:
  • Initial Quench: Transfer the crude reaction mixture into a separatory funnel. If the reaction was run in an acidic medium, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases. This neutralizes excess acid.

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Layer Separation: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.

  • Re-extraction: To maximize recovery, re-extract the aqueous layer with another portion of ethyl acetate (approximately half the initial volume). Combine this with the first organic extract.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove residual NaHCO3).

    • Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of the organic solvent in the aqueous phase and aid in layer separation).[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). The drying agent should be added until it no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, extracted solid.

Protocol II: Recrystallization

Objective: To purify the solid material obtained from extraction by exploiting differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures.

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[5][6] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[7] For aromatic amides, polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water, are often effective.[8] A slow cooling process is crucial to allow for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor.

Step-by-Step Protocol:
  • Solvent Selection (Micro-scale test):

    • Place a small amount of the crude solid (20-30 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol).

    • Heat the test tube gently. A good solvent will dissolve the solid when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve when hot, the solvent is not polar enough.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for forming pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point determination and Thin Layer Chromatography (TLC).

Parameter Rationale Common Solvents to Test
Solubility Profile High solubility at high temperature, low solubility at low temperature.Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate/Hexane, Ethanol/Water.
Boiling Point Should be low enough to be easily removed from crystals but high enough to provide a good solubility differential.Most common organic solvents are suitable.
Reactivity Must be inert towards the compound.Avoid reactive solvents unless intended.

Protocol III: Column Chromatography

Objective: For final polishing to remove trace impurities that may have co-crystallized with the product.

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For a moderately polar compound like 2-Amino-5-ethoxy-4-methoxybenzamide, normal-phase chromatography on silica gel is a common choice. A key challenge with amino-containing compounds on silica gel is the potential for strong, irreversible binding or "tailing" on the chromatogram due to the acidic nature of silica interacting with the basic amine.[1][9] This can be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase or by using an amine-functionalized silica gel.[1][10]

Step-by-Step Protocol:
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh).

    • Mobile Phase (Eluent): Determined by TLC analysis. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for TLC development is a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate. Add 0.5-1% triethylamine to the eluent mixture to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the recrystallized product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot each fraction on a TLC plate and develop it in the chosen eluent system. Visualize the spots under UV light.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly purified 2-Amino-5-ethoxy-4-methoxybenzamide.

Conclusion: A Pathway to Purity

The purification of 2-Amino-5-ethoxy-4-methoxybenzamide is a multi-faceted process that relies on a systematic application of fundamental organic chemistry principles. By leveraging the techniques of extraction, recrystallization, and column chromatography in a logical sequence, researchers can effectively remove a wide range of impurities. The key to success lies not in rigidly following a protocol, but in understanding the rationale behind each step and adapting it based on in-process observations and analytical data. The protocols provided in this guide offer a robust framework for achieving high-purity material, a critical prerequisite for any meaningful scientific investigation or development program.

References

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. Available at: [Link]

  • Method of producing benzamide derivatives.Google Patents.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • How to isolate Imine by column chromatography? ResearchGate. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • 純化步驟設計 (Design a purification protocol). National Taiwan University. Available at: [Link]

Sources

Method

Application Notes and Protocols: Formulation Strategies for 2-Amino-5-ethoxy-4-methoxybenzamide Delivery

Authored by: A Senior Application Scientist Abstract 2-Amino-5-ethoxy-4-methoxybenzamide is a novel benzamide derivative with significant therapeutic potential. However, like many emerging drug candidates, its developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

2-Amino-5-ethoxy-4-methoxybenzamide is a novel benzamide derivative with significant therapeutic potential. However, like many emerging drug candidates, its development is likely hampered by challenges related to poor aqueous solubility and potential chemical instability, which can lead to low and variable oral bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic formulation approaches to overcome these hurdles. We will explore a range of techniques from particle size reduction and solid dispersions to lipid-based systems, providing not only detailed experimental protocols but also the scientific rationale behind each strategy. The aim is to equip researchers with the necessary knowledge to design and evaluate robust formulations that enhance the delivery and therapeutic efficacy of 2-Amino-5-ethoxy-4-methoxybenzamide.

Introduction: The Formulation Challenges of 2-Amino-5-ethoxy-4-methoxybenzamide

The oral route is the most preferred for drug administration due to its convenience and patient compliance.[1] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] The molecular structure of 2-Amino-5-ethoxy-4-methoxybenzamide, a substituted benzamide, suggests several physicochemical properties that likely present significant formulation challenges.

Based on the characteristics of similar benzamide structures, it is anticipated that 2-Amino-5-ethoxy-4-methoxybenzamide exhibits poor aqueous solubility.[2] The aromatic rings and the relatively nonpolar ethoxy and methoxy groups contribute to its lipophilicity, which can limit its dissolution in the aqueous environment of the gastrointestinal tract. Furthermore, the presence of an amino group on the benzene ring makes the molecule susceptible to oxidation, which can lead to degradation and a loss of therapeutic activity.[3]

These challenges of low solubility and potential instability can result in poor oral bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect. Therefore, advanced formulation strategies are essential to unlock the full therapeutic potential of this promising compound.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 2-Amino-5-ethoxy-4-methoxybenzamide is the foundation for developing a successful formulation. The following key parameters should be experimentally determined:

Parameter Experimental Method Significance
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Determines the extent of dissolution in the GI tract and guides the selection of solubilization techniques.
pKa Potentiometric titration or UV-spectrophotometryPredicts the ionization state of the molecule at different physiological pH values, which influences solubility and absorption.
LogP (Octanol-Water Partition Coefficient) Shake-flask or HPLC methodMeasures the lipophilicity of the compound, which is a key determinant of its solubility and permeability characteristics.
Crystal Form and Polymorphism X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Different crystalline forms (polymorphs) can have different solubilities and stabilities, impacting bioavailability.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat)Identifies the degradation pathways and helps in selecting appropriate excipients and storage conditions to ensure product stability.

Formulation Strategies to Enhance Bioavailability

Based on the anticipated challenges of poor solubility and potential instability, several formulation strategies can be employed. The selection of the most appropriate approach will depend on the specific physicochemical properties of 2-Amino-5-ethoxy-4-methoxybenzamide determined during pre-formulation studies.

Particle Size Reduction: Nanosizing to Enhance Dissolution

Scientific Rationale: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[4] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in the dissolution rate and, consequently, improved bioavailability.[5]

Experimental Workflow:

G cluster_0 Nanosuspension Preparation cluster_1 Characterization cluster_2 Dosage Form Conversion API 2-Amino-5-ethoxy-4-methoxybenzamide Dispersion Dispersion in Stabilizer Solution API->Dispersion Milling Wet Milling or High-Pressure Homogenization Dispersion->Milling Nanosuspension Stable Nanosuspension Milling->Nanosuspension ParticleSize Particle Size and Zeta Potential Analysis Nanosuspension->ParticleSize Dissolution In Vitro Dissolution Testing Nanosuspension->Dissolution Drying Spray Drying or Lyophilization Nanosuspension->Drying SolidDosage Solid Dosage Form (Tablets/Capsules) Drying->SolidDosage

Caption: Workflow for Nanosuspension Formulation.

Protocol: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Dispersion Medium: Prepare an aqueous solution containing a suitable stabilizer. A combination of a polymeric stabilizer (e.g., hydroxypropyl methylcellulose, HPMC) and a surfactant (e.g., sodium dodecyl sulfate, SDS) is often effective.

  • Dispersion of the API: Disperse a known amount of 2-Amino-5-ethoxy-4-methoxybenzamide in the stabilizer solution with gentle stirring.

  • Wet Milling: Transfer the dispersion to a bead mill charged with milling media (e.g., yttria-stabilized zirconium oxide beads). Mill at a high speed for a predetermined time, with cooling to prevent overheating and potential degradation.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Characterization: Once the desired particle size is reached, characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Solidification (Optional): The nanosuspension can be converted into a solid dosage form by spray drying or lyophilization to improve stability and facilitate handling.

Amorphous Solid Dispersions: Overcoming Crystal Lattice Energy

Scientific Rationale: Crystalline materials have a highly ordered structure with strong intermolecular forces that must be overcome for dissolution to occur. In an amorphous solid dispersion, the drug is molecularly dispersed in a hydrophilic polymer matrix.[4] This amorphous state has a higher free energy than the crystalline state, leading to a significant increase in aqueous solubility and dissolution rate.

Experimental Workflow:

G cluster_0 Solid Dispersion Preparation cluster_1 Characterization Solution Dissolve API and Polymer in a Common Solvent Evaporation Solvent Evaporation (Spray Drying or Rotary Evaporation) Solution->Evaporation SolidDispersion Amorphous Solid Dispersion Evaporation->SolidDispersion Amorphicity XRPD and DSC Analysis for Amorphicity SolidDispersion->Amorphicity Dissolution In Vitro Dissolution Testing SolidDispersion->Dissolution

Caption: Workflow for Amorphous Solid Dispersion Formulation.

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Polymer and Solvent Selection: Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), HPMC, or Soluplus®) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or acetone).

  • Preparation of the Spray Solution: Dissolve 2-Amino-5-ethoxy-4-methoxybenzamide and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix. Key parameters to control include inlet temperature, feed rate, and atomization pressure.

  • Collection and Characterization: Collect the dried powder and characterize it using XRPD and DSC to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.

Lipid-Based Formulations: Enhancing Solubilization and Absorption

Scientific Rationale: Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[5] These formulations can also facilitate lymphatic transport, bypassing the first-pass metabolism in the liver, which can be a significant advantage for some drugs. Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]

Experimental Workflow:

G cluster_0 SEDDS Formulation Development cluster_1 Characterization Screening Screening of Oils, Surfactants, and Co-surfactants Ternary Construction of Ternary Phase Diagrams Screening->Ternary Optimization Optimization of Formulation Composition Ternary->Optimization Emulsification Self-Emulsification Performance Optimization->Emulsification DropletSize Droplet Size and Zeta Potential Analysis Emulsification->DropletSize Dissolution In Vitro Drug Release Emulsification->Dissolution

Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Formulation.

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of 2-Amino-5-ethoxy-4-methoxybenzamide in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497). Select excipients that show good solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Optimization: Select the optimal formulation from the self-emulsifying region based on its ability to form a stable and fine emulsion upon dilution.

  • Drug Loading: Dissolve 2-Amino-5-ethoxy-4-methoxybenzamide in the optimized SEDDS pre-concentrate with gentle heating and stirring.

  • Characterization:

    • Self-Emulsification Test: Add the drug-loaded SEDDS to a standard dissolution medium (e.g., simulated gastric fluid) and observe the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Measure the droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to assess the release profile of the drug from the SEDDS formulation.

Stability Considerations and Mitigation Strategies

The amino group in 2-Amino-5-ethoxy-4-methoxybenzamide makes it susceptible to oxidative degradation.[3] Therefore, it is crucial to incorporate stability-enhancing strategies into the formulation design.

  • Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation can help to prevent oxidative degradation.

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.

  • pH Control: Maintaining an acidic pH can improve the stability of compounds with amino groups by protonating them, which makes them less susceptible to oxidation.[3]

  • Light Protection: Storing the formulation in light-resistant packaging is important if the compound is found to be photolabile.

Conclusion

The successful oral delivery of 2-Amino-5-ethoxy-4-methoxybenzamide hinges on overcoming its anticipated poor aqueous solubility and potential chemical instability. This application note has outlined several robust formulation strategies, including nanosizing, amorphous solid dispersions, and lipid-based systems, that can significantly enhance its bioavailability. A systematic approach, starting with thorough pre-formulation characterization, followed by the rational design and evaluation of these advanced formulations, will be key to advancing this promising therapeutic agent through development and towards clinical application.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Loba Chemie. Available from: [Link]

  • 2-Amino-5-methoxybenzamide. PubChem. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available from: [Link]

  • Oral delivery of proteins and peptides: Challenges, status quo and future perspectives. Nature. Available from: [Link]

  • Grand challenges in oral drug delivery. Frontiers. Available from: [Link]

  • p-Methoxybenzamide Chemical Properties. Cheméo. Available from: [Link]

  • 2-Amino-5-ethoxybenzamide. MilliporeSigma. Available from: [Link]

  • Strategies for overcoming multiple barriers of oral administration of protein and peptide therapeutics. PMC. Available from: [Link]

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. Available from: [Link]

  • Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). JOCPR. Available from: [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC. Available from: [Link]

Sources

Application

Catalyst Selection for the Synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide: An Application Note and Protocol

Introduction: The Significance of Substituted Benzamides Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of functional groups on the aromatic ring di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of functional groups on the aromatic ring dictates the molecule's biological activity and physical properties. 2-Amino-5-ethoxy-4-methoxybenzamide, the subject of this guide, is a highly functionalized aromatic amide with potential applications as a scaffold in drug discovery, leveraging its hydrogen bonding capabilities and defined three-dimensional structure. The efficient and selective synthesis of such molecules is paramount for accelerating research and development. This application note provides a detailed guide to the rational selection of a catalyst for the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide, complete with a comprehensive experimental protocol.

The Challenge of Direct Amidation: A Mechanistic Perspective

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically uphill battle. The reaction of a carboxylic acid with an amine typically leads to the formation of a stable and unreactive ammonium carboxylate salt, which hinders the desired amide bond formation.[1] Traditional methods circumvent this issue by pre-activating the carboxylic acid, for example, by converting it to an acid chloride. However, these methods often suffer from poor atom economy and the generation of stoichiometric waste products.[1]

Catalytic direct amidation has emerged as a more sustainable and elegant approach.[2][3] These methods rely on catalysts that can activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions.

Catalyst Selection Rationale: Navigating the Options

Several classes of catalysts have proven effective for direct amidation reactions.[4] For the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide from its corresponding carboxylic acid (2-Amino-5-ethoxy-4-methoxybenzoic acid) and an ammonia source, we will consider two primary catalytic systems: Boron-based catalysts and Lewis acid catalysts.

Boron-Based Catalysts: The Power of Dehydrative Condensation

Arylboronic acids and their derivatives have been established as highly effective catalysts for direct amide bond formation.[3][5] The proposed mechanism involves the formation of a reactive acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid.

Causality of Choice:

  • Mild Reaction Conditions: Boronic acid-catalyzed amidations often proceed under relatively mild conditions, which is crucial for preserving the sensitive functional groups present in 2-Amino-5-ethoxy-4-methoxybenzoic acid (the amino, ethoxy, and methoxy groups).

  • High Functional Group Tolerance: These catalysts have demonstrated broad substrate scope and functional group tolerance.[3]

  • Favorable Kinetics: The formation of the acylboronate intermediate effectively lowers the activation energy for the amidation reaction.

A particularly effective catalyst in this class is 3,4,5-trifluorophenylboronic acid . The electron-withdrawing fluorine atoms enhance the Lewis acidity of the boron center, promoting the formation of the reactive intermediate.

Lewis Acid Catalysis: Activating the Carbonyl

Lewis acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. Several metal triflates, such as ytterbium(III) triflate and hafnium(IV) triflate, have been successfully employed for the direct synthesis of primary amides.[1] Another promising and reusable heterogeneous catalyst is Niobium(V) oxide (Nb2O5).[3][6]

Causality of Choice:

  • High Efficiency: Lewis acid catalysts can be highly efficient, often requiring low catalyst loadings.[1]

  • Broad Applicability: They have been shown to be effective for a wide range of carboxylic acids and amines.

  • Heterogeneous Option (Nb2O5): The use of a solid catalyst like Nb2O5 simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused.[3][6]

Experimental Design: A Two-Pronged Approach

To identify the optimal catalyst for the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide, a parallel screening of a leading boron-based catalyst and a promising Lewis acid catalyst is recommended.

Diagram 1: Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_catalysts Catalyst Screening Reactant1 2-Amino-5-ethoxy-4-methoxybenzoic acid Catalyst1 3,4,5-Trifluorophenylboronic Acid Reactant1->Catalyst1 Direct Amidation Catalyst2 Nb2O5 (heterogeneous) Reactant1->Catalyst2 Direct Amidation Reactant2 Ammonia Source (e.g., Urea) Reactant2->Catalyst1 Reactant2->Catalyst2 Product 2-Amino-5-ethoxy-4-methoxybenzamide Catalyst1->Product Catalyst2->Product G Start Start: Catalyst Screening Setup Reaction Setup (Acid, Amine Source, Catalyst, Solvent) Start->Setup Protocol1 Protocol 1: 3,4,5-Trifluorophenylboronic Acid (Homogeneous) Setup->Protocol1 Protocol2 Protocol 2: Nb2O5 (Heterogeneous) Setup->Protocol2 Monitoring Reaction Monitoring (TLC) Protocol1->Monitoring Protocol2->Monitoring Workup1 Homogeneous Workup (Aqueous Wash) Monitoring->Workup1 Workup2 Heterogeneous Workup (Hot Filtration) Monitoring->Workup2 Purification Purification (Column Chromatography) Workup1->Purification Workup2->Purification Analysis Characterization (NMR, MS) Purification->Analysis Comparison Compare Yields & Purity Analysis->Comparison End End: Optimal Catalyst Selected Comparison->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-ethoxy-4-methoxybenzamide Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide and experiencing challenges with reaction yield. Achieving a high yield is critical for the efficiency and economic viability of any synthetic process, particularly in pharmaceutical development.[1] This document provides a structured, in-depth approach to troubleshooting common issues based on established chemical principles and field-proven insights.

The Synthetic Pathway: A Quick Overview

The synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide typically involves a multi-step process. A plausible and common route begins with a commercially available substituted anisole, proceeds through nitration, conversion of a methyl or carboxylic acid group to a benzamide, and culminates in the reduction of the nitro group to the target amine.

Below is a generalized workflow for this synthesis. Each step presents its own set of challenges that can impact the overall yield.

Synthesis_Workflow Generalized Synthetic Workflow Start Starting Material (e.g., 4-Methoxy-5-ethoxybenzoic acid) Nitration Step 1: Nitration (e.g., HNO3/H2SO4) Start->Nitration Amidation Step 2: Amidation (e.g., SOCl2, then NH3 or Coupling Agent) Nitration->Amidation Reduction Step 3: Nitro Group Reduction (e.g., Catalytic Hydrogenation) Amidation->Reduction Product Final Product (2-Amino-5-ethoxy-4-methoxybenzamide) Reduction->Product

Caption: A high-level overview of a common synthetic route.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.

Question 1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield is a classic problem that can stem from a single problematic step or cumulative losses across the entire sequence.[2][3][4] A systematic approach is crucial.

Answer:

First, you must pinpoint which step is causing the most significant loss. It is essential to analyze the yield and purity of the intermediate product after each major step (Nitration, Amidation, and Reduction).

Diagnostic Protocol:

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one go. After the nitration, take a sample, purify it, and calculate the yield. Do the same after the amidation. This will immediately tell you which reaction is underperforming.

  • Re-evaluate Stoichiometry: Ensure all reagents are used in the correct molar ratios. Forgetting to account for the purity of starting materials is a common error.

  • Check Reaction Conditions: Small deviations in temperature, reaction time, or agitation speed can have a significant impact on yield.[1] Overheating, for example, can lead to decomposition and the formation of side products.[4]

Below is a decision tree to guide your initial troubleshooting efforts.

Troubleshooting_Yield Initial Troubleshooting Decision Tree Start Low Overall Yield CheckStep Which step has low yield? (Isolate intermediates) Start->CheckStep Nitration Nitration Step CheckStep->Nitration Identified Amidation Amidation Step CheckStep->Amidation Identified Reduction Reduction Step CheckStep->Reduction Identified Workup Workup/Purification CheckStep->Workup All steps >80% Nitration_Causes Potential Causes: - Incorrect acid mixture - Temperature too high/low - Incomplete reaction Nitration->Nitration_Causes Amidation_Causes Potential Causes: - Poor coupling agent activity - Incomplete conversion to acid chloride - Amine volatility Amidation->Amidation_Causes Reduction_Causes Potential Causes: - Catalyst poisoning/inactivity - Incomplete reduction - Over-reduction side products Reduction->Reduction_Causes Workup_Causes Potential Causes: - Product loss during extraction - Decomposition on silica - Co-elution with impurities Workup->Workup_Causes

Caption: A decision tree for diagnosing the source of low yield.

Question 2: The amidation step is inefficient. What are the common failure points?

The conversion of the carboxylic acid to the primary amide is a critical step. Direct condensation of a carboxylic acid and ammonia (or an amine) requires very high temperatures (160–180 °C) and is often inefficient.[5] Therefore, activation of the carboxylic acid is necessary.

Answer:

There are two primary routes for this amidation: a two-step process via an acyl chloride or a one-step process using a coupling agent. Each has potential pitfalls.

  • Route A: Via Acyl Chloride (e.g., using SOCl₂ or (COCl)₂)

    • Cause: Incomplete formation of the acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride must be fresh and used in excess. The reaction often requires heating.

    • Solution: Ensure your activating agent is of high quality. Use a small amount of a catalyst like DMF if necessary. Remove all excess SOCl₂ under vacuum before adding the ammonia source, as it can react violently.

  • Route B: Using Coupling Agents (e.g., EDC, DCC)

    • Cause: Inactive coupling agent. Carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are moisture-sensitive.[6]

    • Solution: Use freshly opened or properly stored coupling agents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). The formation of a urea byproduct is indicative of the reaction proceeding.[6]

Data Summary: Common Amidation Conditions

MethodActivating AgentTypical SolventTemperature (°C)Key Considerations
Acyl ChlorideSOCl₂, (COCl)₂Toluene, DCM25 - 80Highly reactive; generates HCl.[7]
Coupling AgentEDC, HATU, DCCDCM, DMF0 - 25Good for sensitive substrates; byproduct removal needed.[6][8]
Metal-MediatedTiCl₄Pyridine70 - 110Effective but requires specific conditions and workup.[9]
Question 3: My final product is impure after the nitro reduction step. I see multiple spots on my TLC plate. What are these impurities?

The catalytic hydrogenation of an aromatic nitro group is generally efficient, but it can lead to several side products if not properly controlled.[10][11] The reaction proceeds through several intermediates, such as nitroso and hydroxylamine species.[12][13]

Answer:

The presence of impurities suggests either an incomplete reaction or the formation of side products.

  • Incomplete Reduction: The most common "impurity" is your starting material, the nitro-benzamide. This occurs if the catalyst is not active enough, the reaction time is too short, or the hydrogen pressure is too low.

  • Side Products: Over-reduction or condensation reactions can occur. Azoxy, azo, and hydrazo compounds are possible dimeric impurities formed from the condensation of intermediates.[13]

Table of Potential Impurities:

ImpurityPotential CauseIdentification Notes
Nitro-benzamide (Starting Material) Inactive catalyst, insufficient H₂ pressure, short reaction time.Less polar than the product on TLC (will have a higher Rf).
Nitroso-benzamide Intermediate in the reduction pathway.Often colored (yellow/orange). Can be unstable.
Azoxy/Azo compounds Condensation of intermediates.Highly colored (orange/red). Less polar than the final amine.

Recommended Protocol for Nitro Reduction:

  • Catalyst Selection: Palladium on carbon (10% Pd/C) is a standard and effective catalyst. Raney Nickel is an alternative but can be pyrophoric.[10]

  • Solvent: Use an inert solvent like Ethanol, Methanol, or Ethyl Acetate.

  • Procedure:

    • Dissolve the nitro-benzamide in the solvent in a suitable hydrogenation vessel.

    • Carefully add the Pd/C catalyst (typically 5-10 mol %).

    • Purge the vessel with Nitrogen or Argon, then introduce Hydrogen gas (from a balloon or a pressurized reactor).

    • Stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed. .

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent and concentrate the filtrate.

Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of my starting materials?

    • A: Extremely critical. Impurities in your initial materials can carry through the entire synthesis or interfere with specific reactions, such as by poisoning a catalyst.[1][3] Always use materials of known purity or purify them before starting.

  • Q: What is the best way to monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the quickest and most common method. Co-spot your reaction mixture with your starting material to track its disappearance. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Q: My product seems to be lost during aqueous workup/extraction. What can I do?

    • A: The final product, an aromatic amine, can have some water solubility, especially if the aqueous layer becomes acidic, forming a protonated ammonium salt.[14] Ensure your aqueous layer is basic (pH > 8) during extraction with an organic solvent like Ethyl Acetate or Dichloromethane. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent to maximize recovery.

  • Q: Are there alternative methods for nitro group reduction?

    • A: Yes. Besides catalytic hydrogenation, chemical reduction using metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl) is a classic method.[10] These methods are robust but can generate significant metal waste, making them less environmentally friendly than catalytic routes.[10][13]

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • Process for the purification of aromatic amines.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Synthesis - General tips for improving yield? Reddit. [Link]

  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology (RSC Publishing). [Link]

  • Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. [Link]

  • Process for the purification of amines.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC. [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? The Science Madness Discussion Board. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. CORE. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. PubMed. [Link]

Sources

Optimization

optimizing solvent selection for 2-Amino-5-ethoxy-4-methoxybenzamide extraction

Technical Support Center: Solvent Optimization for 2-Amino-5-ethoxy-4-methoxybenzamide Extraction Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization for 2-Amino-5-ethoxy-4-methoxybenzamide Extraction Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with isolating 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1)[1]. This highly functionalized intermediate—featuring a primary amine, a primary amide, and two ether linkages—presents a unique amphoteric-like profile. Its dense hydrogen-bonding network often leads to extraction challenges, including poor organic partitioning, stubborn emulsions, and solvent degradation during aqueous workup.

Below, we provide field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to optimize your extraction workflows.

Part 1: Core Troubleshooting & FAQs

Q1: We are experiencing low extraction yields (<60%) when using Ethyl Acetate (EtOAc) from the aqueous reaction mixture. Why is this happening, and how can we improve it? Mechanistic Causality: EtOAc is a moderate hydrogen-bond acceptor but lacks the Lewis basicity required to fully solvate the strong H-bond donors (the primary amine and amide protons) of 2-Amino-5-ethoxy-4-methoxybenzamide. Furthermore, to keep the anilinic amine free-based, extractions are typically performed at a pH of 8.5–9.0. At this elevated pH, EtOAc is highly susceptible to base-catalyzed hydrolysis (saponification). This side reaction generates acetic acid and ethanol, which lowers the pH, protonates the target amine, and drives the product back into the aqueous phase. Solution: Switch to a solvent with higher Lewis basicity and absolute hydrolytic stability under basic conditions, such as 2-Methyltetrahydrofuran (2-MeTHF).

Q2: Dichloromethane (DCM) provides excellent partitioning, but our regulatory team is mandating a shift to greener solvents. What is the most scientifically sound alternative? Mechanistic Causality: DCM is highly effective because its polarizability allows it to solvate the aromatic ring while minimally interacting with water. However, DCM is classified as a toxic ICH Class 2 solvent. 2-MeTHF is the optimal replacement. The ether oxygen in 2-MeTHF acts as a strong Lewis base, forming robust hydrogen bonds with the amine and amide groups of the target molecule[2]. Crucially, the ICH Q3C(R8) guidelines have reclassified 2-MeTHF as a Class 3 solvent (Permitted Daily Exposure > 50 mg/day), making it highly favorable for pharmaceutical manufacturing[3].

Q3: During the extraction, a stubborn emulsion forms at the phase boundary. How can we break this and ensure a clean separation? Mechanistic Causality: Emulsions in this system are typically caused by the target molecule acting as a weak surfactant (due to its polar head groups and lipophilic aromatic core) at intermediate pH levels where it is partially protonated. Solution: Increase the ionic strength of the aqueous phase by adding NaCl (the "salting-out" effect). This decreases the solubility of the non-polar parts of the molecule in water, forcing it into the 2-MeTHF phase and sharply defining the phase boundary[2].

Part 2: Quantitative Data & Solvent Comparison

The following table summarizes the performance of standard extraction solvents evaluated for 2-Amino-5-ethoxy-4-methoxybenzamide recovery at pH 9.0.

SolventExtraction Efficiency (%)Phase Separation Time (min)ICH ClassificationHydrolysis Risk (at pH 9.0)
Dichloromethane (DCM) >95%< 5Class 2 (Strict limits)None
Ethyl Acetate (EtOAc) 60–70%15–20Class 3High (Saponification)
2-Methyltetrahydrofuran >90% < 5 Class 3 (Low toxicity) None
Isopropyl Acetate (IPAc) 75–80%10–15Class 3Moderate

Part 3: Experimental Protocol & Self-Validating Methodology

To ensure maximum yield and purity, follow this optimized 2-MeTHF extraction workflow. Every step includes a self-validating check to guarantee systemic integrity before proceeding.

Step 1: Reaction Quenching & pH Adjustment

  • Action: Cool the aqueous reaction mixture to 20–25 °C. Slowly add 1M NaOH while stirring continuously.

  • Causality: The primary amine on 2-Amino-5-ethoxy-4-methoxybenzamide must be fully deprotonated to minimize aqueous solubility.

  • Self-Validation Check: Stop stirring and measure the aqueous layer using a calibrated pH meter. The reading must stabilize between 8.5 and 9.0. If pH < 8.5, the amine remains partially protonated, leading to yield loss.

Step 2: Primary Extraction

  • Action: Add 3 volume equivalents of 2-MeTHF to the reactor. Agitate vigorously for 15 minutes.

  • Causality: 2-MeTHF acts as a strong Lewis base, effectively solvating the H-bond donor groups of the target molecule while remaining immiscible with water[2].

  • Self-Validation Check: Observe the phase boundary after 10 minutes of settling. A sharp, distinct boundary indicates successful partitioning. An emulsion layer >2 cm thick indicates insufficient ionic strength in the aqueous phase.

Step 3: Phase Separation & Brine Wash

  • Action: Drain the bottom aqueous layer. Wash the retained top organic layer (2-MeTHF density is ~0.86 g/mL) with 1 volume equivalent of 20% NaCl (brine).

  • Causality: The brine wash exerts a salting-out effect, forcing any residual water and polar impurities out of the organic phase.

  • Self-Validation Check: The organic phase should transition from slightly cloudy to completely transparent after the brine wash.

Step 4: Azeotropic Drying & Solvent Recovery

  • Action: Concentrate the organic layer under reduced pressure at 45 °C.

  • Causality: 2-MeTHF forms a favorable azeotrope with water (71 °C at atmospheric pressure, containing 10.6% water), allowing simultaneous solvent recovery and complete drying of the product without requiring chemical desiccants like MgSO₄[4].

Part 4: Process Visualizations

Workflow A Aqueous Reaction Mixture (Target: 2-Amino-5-ethoxy-4-methoxybenzamide) B pH Adjustment (Add 1M NaOH to pH 8.5 - 9.0) A->B C Solvent Addition (Add 3 Vol. Eq. 2-MeTHF) B->C D Phase Separation (Settle for 15 mins) C->D E Organic Phase (Top) (Product + 2-MeTHF) D->E Top Layer F Aqueous Phase (Bottom) (Salts & Impurities) D->F Bottom Layer G Brine Wash (20% NaCl solution) E->G H Azeotropic Drying & Crystallization G->H

Figure 1: Optimized 2-MeTHF extraction workflow for 2-Amino-5-ethoxy-4-methoxybenzamide.

Logic Target Target Molecule: Amine & Amide Groups Sol1 DCM (Excellent Partitioning) Target->Sol1 High Toxicity (ICH Class 2) Sol2 EtOAc (Moderate Partitioning) Target->Sol2 Hydrolysis Risk (at pH 9) Sol3 2-MeTHF (Optimal Partitioning) Target->Sol3 Strong H-Bonding (ICH Class 3)

Figure 2: Logical decision matrix for solvent selection based on molecular properties and safety.

References

  • chemBlink. "2-Amino-5-ethoxy-4-methoxybenzamide[CAS# 236750-61-1]".
  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)".
  • Monument Chemical. "2-Methyltetrahydrofuran (2-MethylTHF) Properties".
  • Minasolve. "Viridisol M (CAS 96-47-9) Technical Data".

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Drift in 2-Amino-5-ethoxy-4-methoxybenzamide Analysis

Welcome to the technical support guide for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet disruptive issue in High-Performance Liquid Chromatography (HPLC): baseline drift. A stable baseline is paramount for accurate quantification and purity assessment. This guide provides a systematic, question-and-answer approach to troubleshooting, grounded in scientific principles to ensure robust and reproducible results.

Systematic Troubleshooting Guide

An unstable baseline can manifest as a consistent upward or downward slope, wander, or noise, all of which can compromise data quality.[1] This section addresses the most common causes in a logical, diagnostic flow.

Q1: My baseline is consistently drifting upwards during a gradient run. What is the most likely cause and how do I fix it?

A1: The most probable cause is a discrepancy in the UV absorbance of your mobile phase components at the detection wavelength.

Expertise & Experience: In reversed-phase gradient elution, the proportion of the organic solvent (e.g., acetonitrile) increases over time. If this solvent absorbs more UV light at your detection wavelength than the aqueous phase, the baseline will rise as its concentration increases.[2] This is a common phenomenon, especially at lower UV wavelengths (e.g., below 220 nm). For benzamide derivatives, a common detection wavelength is 254 nm, where this effect should be minimal but can still occur if solvent quality is poor.[3][4]

Trustworthiness (Self-Validating System):

  • Run a Blank Gradient: The first diagnostic step is to run your gradient method without injecting a sample.[5] If the baseline drift persists, the issue is with the system or mobile phase, not the sample.

  • Solvent Quality Check: Use only high-purity, HPLC-gradient grade solvents and freshly prepared aqueous buffers.[6] Lower-grade solvents may contain impurities that absorb UV light, causing drift as the solvent composition changes.

  • Wavelength Selection: While 254 nm is common for benzamides, ensure it is optimal for 2-Amino-5-ethoxy-4-methoxybenzamide and that your mobile phase additives (like TFA, if used) have minimal interference.[3]

Corrective Actions:

  • Use High-Quality Solvents: Always use HPLC or LC-MS grade solvents and reagents to minimize baseline disturbances.[6]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, as solvents like trifluoroacetic acid (TFA) can degrade and increase UV absorbance over time.[3]

  • Enable Reference Wavelength: If using a Diode Array Detector (DAD), enabling a reference wavelength (e.g., 360 nm with a bandwidth of 100 nm) can electronically subtract baseline drift caused by refractive index changes or broad solvent absorbance.[7]

Q2: I'm observing a slow, wandering, or oscillating baseline in my isocratic analysis. Could temperature be the issue?

A2: Yes, temperature fluctuations are a primary cause of baseline wander, especially if the column and detector are not thermostatically controlled.

Expertise & Experience: The viscosity of the mobile phase and the response of the UV detector are sensitive to temperature.[8] If your laboratory's ambient temperature changes (e.g., due to air conditioning cycles), it can cause the mobile phase temperature to fluctuate.[9] This leads to changes in refractive index and detector response, manifesting as a drifting or oscillating baseline.[10]

Trustworthiness (Self-Validating System):

  • Monitor Lab Temperature: Correlate the baseline drift pattern with the cycling of your lab's heating or air conditioning system. The drift often follows room temperature changes with a slight delay.[2]

  • Isolate the Column: A key diagnostic is to replace the analytical column with a union or a backpressure capillary. If the baseline stabilizes, the issue is likely related to column temperature or contamination.[2]

  • Insulate Tubing: Environmental drafts can affect the temperature of the tubing between the column and the detector.

Corrective Actions:

  • Use a Column Oven: The most effective solution is to use a thermostatically controlled column compartment. Set it to a stable temperature, typically a few degrees above the highest expected ambient temperature (e.g., 30°C or 35°C), to ensure consistent performance.[11]

  • Thermostat the Detector: Many modern detectors have temperature control options. Aligning the detector temperature with the column temperature can significantly reduce drift.[5]

  • Allow for Equilibration: Ensure the entire system, especially the column, has reached thermal equilibrium before starting an analysis. This can take longer than chemical equilibration.[12]

Q3: My baseline is erratic and noisy. I've already checked the temperature and mobile phase. What should I investigate next?

A3: Erratic and noisy baselines often point to hardware issues such as air bubbles in the system, a failing detector lamp, or contaminated pump components.

Expertise & Experience: Air bubbles passing through the detector flow cell will cause sharp spikes and an unstable baseline.[5][13] These can be introduced if the mobile phase is not properly degassed or if there is a leak in the system.[3] A failing deuterium lamp in a UV detector can also cause irregular noise as its output becomes unstable.[2] Furthermore, dirty or malfunctioning pump check valves can lead to poor mobile phase proportioning and pressure fluctuations, resulting in a noisy baseline.[3]

Trustworthiness (Self-Validating System):

  • Check for Leaks: Visually inspect all fittings and connections for any signs of mobile phase leakage.

  • Monitor System Pressure: Observe the pressure trace from your pump. A stable pressure reading suggests the pump is functioning correctly. Regular, cyclical noise that correlates with the pump stroke may indicate check valve or seal issues.[4]

  • Lamp Energy Test: Most HPLC software platforms have a diagnostic test to check the energy output of the detector lamp across the UV spectrum. A low or unstable energy output indicates the lamp may need replacement.

Corrective Actions:

  • Degas Mobile Phase: Always degas the mobile phase thoroughly using an inline degasser, vacuum filtration, or helium sparging.[14]

  • System Purge: Purge the pump and flow lines with a strong, bubble-free solvent like isopropanol to remove any trapped air.

  • Clean and Replace Components: If pump issues are suspected, follow the manufacturer's instructions for cleaning or replacing check valves and pump seals. If the lamp is failing, replace it.[4]

Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing the root cause of baseline drift.

HPLC_Troubleshooting Start Baseline Drift Observed IsGradient Isocratic or Gradient? Start->IsGradient BlankRun Run Blank Gradient (No Injection) IsGradient->BlankRun Gradient IsocraticPath Check for Slow Wander or Oscillation IsGradient->IsocraticPath Isocratic DriftPersists Drift Persists? BlankRun->DriftPersists MobilePhase Root Cause: Mobile Phase - Check solvent quality/purity - Prepare fresh solutions - Check for contamination DriftPersists->MobilePhase Yes SampleIssue Root Cause: Sample Matrix - Investigate sample preparation DriftPersists->SampleIssue No TempIssue Suspect Temperature Fluctuations? IsocraticPath->TempIssue TempSolution Root Cause: Temperature - Use column oven - Allow thermal equilibration - Insulate tubing TempIssue->TempSolution Yes HardwarePath Check for Erratic Noise or Spikes TempIssue->HardwarePath No PressureCheck Monitor System Pressure. Is it Stable? HardwarePath->PressureCheck PumpIssue Root Cause: Pump/Hardware - Check for leaks - Clean/replace check valves - Purge system for air bubbles PressureCheck->PumpIssue No ColumnPath Is baseline stable after replacing column with a union? PressureCheck->ColumnPath Yes ColumnIssue Root Cause: Column - Insufficient equilibration - Column contamination - Column degradation ColumnPath->ColumnIssue No SystemIssue Problem is in the HPLC System (Pre-Column) ColumnPath->SystemIssue Yes

Caption: A systematic workflow for diagnosing HPLC baseline drift.

Key Experimental Protocols

Proper execution of routine procedures is critical for preventing baseline issues.

Protocol 1: HPLC-Grade Mobile Phase Preparation

This protocol outlines the preparation of a typical mobile phase for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide.

ParameterSpecificationCausality & Rationale
Aqueous Phase 20 mM Potassium Phosphate (KH₂PO₄) in WaterBuffering agent stabilizes the pH, which is critical for consistent ionization and retention of the analyte's amino group.
Organic Phase Acetonitrile (ACN), HPLC Gradient GradeACN is a common organic modifier with a low UV cutoff, minimizing its contribution to baseline absorbance at 254 nm.[15]
Final Composition Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)This composition is based on established methods for similar benzamide compounds.[3] The acidic pH ensures the primary amine is protonated, leading to sharper peaks.
Filtration 0.45 µm or 0.22 µm membrane filterRemoves particulate matter that can damage the pump and clog the column, and aids in degassing.[14]
Degassing 15 minutes in an ultrasonic bath or via inline degasserRemoves dissolved gases that can form bubbles in the system, causing pressure fluctuations and detector noise.[3]

Step-by-Step Methodology:

  • Prepare Buffer: To make 1 L of 20 mM KH₂PO₄ buffer, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust pH: Adjust the buffer pH to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter Aqueous Phase: Vacuum filter the prepared buffer through a 0.45 µm nylon membrane filter. This both cleans and degasses the solution.[14]

  • Measure and Mix: Using separate graduated cylinders, accurately measure 500 mL of the filtered buffer and 500 mL of HPLC-grade acetonitrile. Combine them in a clean, labeled mobile phase reservoir.

  • Final Degassing: Place the reservoir in an ultrasonic bath for 15 minutes or use an active inline degasser on the HPLC system to ensure complete removal of dissolved air.[3]

  • Labeling: Clearly label the reservoir with the composition, pH, and preparation date. It is best practice to prepare fresh mobile phase daily.[3]

Protocol 2: Systematic Column Equilibration

Insufficient equilibration is a leading cause of retention time drift and baseline instability at the start of a run sequence.

Step-by-Step Methodology:

  • System Flush: Before installing the column, flush the entire HPLC system (including the injector and flow cell) with the new mobile phase for 5-10 minutes to remove any previous solvents.

  • Install Column: Install the C18 column in the correct flow direction.

  • Initial Low-Flow Wash: Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5 minutes. This prevents pressure shock to the column bed.

  • Ramp to Method Flow Rate: Gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).

  • Equilibration Volume: Equilibrate the column with a minimum of 10-20 column volumes of the mobile phase.[12] For a standard 4.6 x 150 mm column, this equates to approximately 15-30 mL, or 15-30 minutes at 1.0 mL/min.

  • Confirm Stability: Equilibration is complete only when you observe both a stable backpressure and a stable detector baseline.

  • Verification Injection (Optional but Recommended): Perform one or two injections of a standard solution. Retention times should be consistent before proceeding with the analytical run.

Frequently Asked Questions (FAQs)

  • Q: Can I "top off" my mobile phase reservoir?

    • A: It is strongly discouraged. Always use a fresh, clean reservoir with a newly prepared batch of mobile phase to avoid issues with solvent evaporation, contamination, or microbial growth in the old solution.[15]

  • Q: Why is my baseline drifting downwards?

    • A: A downward drift can occur if a component that is slowly being washed off the column has a higher background absorbance than the mobile phase.[2] It can also happen in a gradient run if the aqueous phase has a higher UV absorbance than the organic phase (the reverse of the more common upward drift).

  • Q: I see a regular, repeating spike in my baseline. What is it?

    • A: This is often due to a small, consistent air bubble trapped in the pump's check valve, which gets periodically pushed through the system. A thorough purge of the pump is required. It can also be a sign of a failing check valve.

  • Q: How long should I equilibrate a column that has been in storage?

    • A: For a column that has been stored, especially in a different solvent like pure acetonitrile/water, a longer equilibration of at least 30-60 minutes is recommended to ensure the stationary phase is fully conditioned to the buffered mobile phase.[12]

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • Hawach. (2026). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]

  • Chromatography Online. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Islam, T. et al. (2022). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis and Its Intermediate Compounds. ResearchGate. [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • Agilent Technologies. (n.d.). Column Equilibration in HILIC Mode. [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. [Link]

  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Amino-5-ethoxy-4-methoxybenzamide

Welcome to the technical support center for 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a common hurdle in experimental biology and pharmaceutical development, often leading to issues with bioavailability, inconsistent assay results, and formulation instability.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these challenges. The protocols and explanations herein are grounded in established principles of physical chemistry and pharmaceutics.

FAQ: Understanding the Solubility Profile of 2-Amino-5-ethoxy-4-methoxybenzamide

This section addresses fundamental questions about the structural and chemical properties of 2-Amino-5-ethoxy-4-methoxybenzamide that influence its solubility.

Q1: What are the key structural features of 2-Amino-5-ethoxy-4-methoxybenzamide that contribute to its poor aqueous solubility?

A1: The molecule's structure presents a classic case of conflicting solubility cues. While it has hydrogen bond donors (-NH2, -CONH2) and acceptors (ether oxygens, carbonyl oxygen), which can interact with water, its dominant feature is a substituted benzene ring.[3] This aromatic core is hydrophobic and significantly contributes to the molecule's overall low affinity for water. The ethoxy and methoxy groups, while slightly polar, also add to the nonpolar surface area. This combination of a hydrophobic core with a few polar groups often results in poor aqueous solubility.

Q2: I can't find specific physicochemical data for this exact compound. How can I estimate its properties to guide my experiments?

Table 1: Estimated Physicochemical Properties of 2-Amino-5-ethoxy-4-methoxybenzamide

PropertyEstimated Value/RangeRationale & Implication for Solubility
Molecular Weight ~196.23 g/mol Moderate molecular weight; not the primary driver of insolubility.
pKa (of the anilinic amine) 2.5 - 4.5The 2-amino group is a weak base. The pKa of aromatic amines is typically in the 4-5 range.[7] At a pH below its pKa, this group will be protonated (R-NH3+), forming a salt that is significantly more water-soluble.[8]
logP (Octanol-Water Partition Coefficient) 1.0 - 2.5A positive logP indicates a preference for a hydrophobic environment over water. This value suggests the compound is lipophilic and will have low intrinsic water solubility.
Hydrogen Bond Donors/Acceptors Donors: 2 (from -NH2 and -CONH2) Acceptors: 4 (from C=O, -OCH3, -OCH2CH3)The presence of these groups provides some capacity for hydrogen bonding, but it is insufficient to overcome the hydrophobicity of the aromatic ring.

These estimations strongly suggest that the compound is a weakly basic, lipophilic molecule with low intrinsic aqueous solubility. The most promising avenue for solubility enhancement is to leverage the basicity of the 2-amino group.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section provides a logical workflow and step-by-step protocols to systematically improve the solubility of 2-Amino-5-ethoxy-4-methoxybenzamide for your specific application.

Workflow for Selecting a Solubility Enhancement Strategy

Before diving into specific protocols, use this decision tree to select the most appropriate starting point for your needs.

Solubility_Workflow A Start: Poorly Soluble Compound (2-Amino-5-ethoxy-4-methoxybenzamide) B What is the intended application? A->B C In Vitro Assay / Screening B->C In Vitro D Preclinical / In Vivo Study B->D In Vivo E Is an organic co-solvent acceptable in your system? C->E Q Need a stable, solid form for formulation? D->Q F Yes E->F G No E->G H Try Co-Solvency Method (e.g., DMSO, Ethanol) F->H I Is the required pH compatible with your system? G->I J Yes I->J K No I->K L Try pH Adjustment Method (Acidification to pH < 4) J->L M Need higher concentration or improved stability? K->M L->M N Yes M->N O No M->O pH adjustment is sufficient P Explore Cyclodextrin Complexation N->P R Yes Q->R S No Q->S Simple formulation needed T Perform Salt Formation Screening R->T S->L Simple formulation needed Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Compound Hydrophobic Compound CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Compound->CD Encapsulation Water Water (Poor Solubility) Water->Compound Precipitates Complex Inclusion Complex (Water Soluble) Complex->Water Dissolves Compound_in_CD Compound

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol: Preparing an Inclusion Complex via Kneading Method

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Molar Ratio: Start by testing a 1:1 molar ratio of your compound to HP-β-CD.

  • Kneading:

    • In a glass mortar, place the calculated amount of HP-β-CD.

    • Add a small amount of a water/ethanol (50:50) mixture to form a thick, consistent paste.

    • Gradually add the powdered benzamide compound to the paste while continuously grinding with the pestle for 30-45 minutes. The mixture should remain a paste.

    • Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved.

  • Verification (Self-Validation):

    • Determine the aqueous solubility of the resulting powder using the saturation solubility method described in Solution B .

    • Compare this to the intrinsic solubility of the uncomplexed compound. A significant increase confirms successful complexation and solubility enhancement.

Issue 3: I need a stable, solid, and soluble form of my compound for long-term development.

For pharmaceutical development, creating a stable, crystalline salt form is a preferred strategy over liquid formulations. [9][10]Salt formation can dramatically improve solubility, dissolution rate, and stability. [11][12]

Solution D: Salt Formation and Screening

Causality: Reacting the basic 2-amino group of your compound with an acid creates a salt. [10]A successful salt will have a different crystal lattice structure than the parent molecule (the "free base"), which can lead to much-improved aqueous solubility and dissolution properties. [13]The key is to find a counter-ion (the acid) that forms a stable, crystalline, and soluble salt.

Experimental Protocol: Small-Scale Salt Screening

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids with varying pKa values. Common choices include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility but the salt is expected to be less soluble (this encourages crystallization). Common choices include acetone, ethanol, or isopropanol.

  • Reaction:

    • Dissolve a known amount of 2-Amino-5-ethoxy-4-methoxybenzamide in the chosen solvent (e.g., 100 mg in 5 mL of warm ethanol).

    • In a separate vial, prepare a solution of the acid (counter-ion) at a 1:1 molar equivalent.

    • Slowly add the acid solution to the solution of your compound while stirring.

  • Observation (Self-Validation):

    • Successful Salt Formation: The formation of a precipitate or crystals upon addition of the acid is a strong indicator of salt formation.

    • No Salt Formation: If the solution remains clear, the salt may be too soluble in that solvent, or a salt did not form. Try cooling the solution or slowly adding an anti-solvent (a solvent in which the salt is insoluble, like hexane) to induce precipitation.

  • Characterization: Collect any resulting solid by filtration. Wash with a small amount of cold solvent and dry. Characterize the solid using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm it is a new, crystalline salt form. Finally, measure its aqueous solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: )
  • Cosolvent - Wikipedia. (URL: )
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (URL: )
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Improving API Solubility by Salt and Cocrystal Form
  • Salt formation to improve drug solubility - PubMed. (URL: [Link])

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: )
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (URL: [Link])

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (URL: [Link])

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (URL: )
  • Salt formation to improve drug solubility - Sign-in. (URL: )
  • Cosolvent – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Chapter 22 Notes - Amines. (URL: )
  • Tuning the solubility of hepta(p-benzamide)s via the monomer sequence - ResearchGate. (URL: [Link])

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC. (URL: [Link])

  • 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem. (URL: [Link])

  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (URL: [Link])

  • Properties of Amines. (URL: )
  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS | CAS 71675-87-1 MSDS - Loba Chemie. (URL: [Link])

  • 23.1: Properties of amines - Chemistry LibreTexts. (URL: [Link])

  • Structure-property relation of amines over the pH range 5.6-7. (a) The... - ResearchGate. (URL: [Link])

  • 2-Amino-5-(benzyloxy)-4-methoxybenzamide — Chemical Substance Information - NextSDS. (URL: [Link])

  • CAS No : 38487-91-1| Chemical Name : 2-Amino-4-methoxybenzamide | Pharmaffiliates. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-5-ethoxy-4-methoxybenzamide

Welcome to the technical support center for the purification of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with reducing impurities during the crystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the purity of 2-Amino-5-ethoxy-4-methoxybenzamide during crystallization?

The purity of the final crystalline product is primarily dictated by a balance of thermodynamics and kinetics. The most critical factors are:

  • Solvent System Selection: The ideal solvent should exhibit high solubility for 2-Amino-5-ethoxy-4-methoxybenzamide at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2][3] Crucially, the solubility profile of the impurities should be different, ideally remaining soluble at low temperatures to stay in the mother liquor.

  • Supersaturation Level: Crystallization occurs from a supersaturated solution. The level of supersaturation, achieved by cooling, solvent evaporation, or adding an anti-solvent, is the driving force.[1] However, excessively high supersaturation can lead to rapid precipitation and impurity entrapment.

  • pH of the Crystallization Medium: As an aromatic amine, the solubility of 2-Amino-5-ethoxy-4-methoxybenzamide can be pH-dependent.[8] Adjusting the pH might selectively alter the solubility of the target compound versus certain acidic or basic impurities, enhancing purification.[9]

Q2: What types of impurities should I anticipate when working with 2-Amino-5-ethoxy-4-methoxybenzamide?

While specific impurities depend on the synthetic route, you can generally anticipate the following classes:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Isomers or products from competing reaction pathways. For instance, related benzamide derivatives could be present.[10][11]

  • Degradation Products: The amino and amide functional groups can be susceptible to hydrolysis or oxidation, especially under harsh pH or temperature conditions during synthesis or workup.[12][13]

  • Color Impurities: High molecular weight, often oxidized, byproducts can impart color to the crude product.[14]

Q3: Which analytical methods are best for assessing the purity of my crystallized product?

A multi-faceted approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis of pharmaceutical intermediates. It can accurately quantify the main compound and resolve it from closely related impurities.[15] A well-developed HPLC method can provide data on linearity, accuracy, and precision.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which helps in elucidating their structures.[16][17]

  • Gas Chromatography (GC): If volatile impurities are suspected, GC is a suitable orthogonal technique.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient quantities (typically >1%).

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My final product has low purity despite successful crystallization.

  • Possible Cause 1: Co-crystallization of Impurities. This occurs when an impurity has a molecular structure and solubility profile very similar to the target compound, allowing it to be incorporated into the crystal lattice.[18][19]

  • Possible Cause 2: Inefficient Washing. The surfaces of the filtered crystals are coated with mother liquor, which contains a high concentration of impurities.

    • Solution: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent.[20] Using cold solvent minimizes the dissolution of your desired product while effectively rinsing away the impurity-laden mother liquor. Do not use room temperature or warm solvent, as this will lead to significant yield loss.

Issue 2: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is excessively supersaturated.[12][21]

  • Possible Cause 1: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the melting point of your compound (or the melting point of your compound when depressed by impurities), it will emerge from the solution as a liquid.

    • Solution: Select a solvent with a lower boiling point.

  • Possible Cause 2: Excessive Supersaturation. The solution is too concentrated, causing the compound to crash out of solution rapidly as a liquid.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small, measured amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation level.[7] Allow this slightly more dilute solution to cool slowly. Seeding the solution with a previously obtained pure crystal can also provide a template for proper crystal growth.

Issue 3: I'm getting a very poor yield after recrystallization.

  • Possible Cause 1: Using an Excessive Amount of Solvent. The most common cause of low recovery is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2] This ensures the solution is saturated at high temperature, maximizing the amount of product that crystallizes upon cooling.

  • Possible Cause 2: The Compound is Too Soluble in the Cold Solvent. The chosen solvent may be suboptimal, having significant dissolving power even at low temperatures.

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.[12] Alternatively, consider a two-solvent (or mixed-solvent) system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[22][23] Add a drop or two of the "good" solvent to clarify, then cool slowly.

Issue 4: My crystals are discolored, but the purity by HPLC seems acceptable.

  • Possible Cause: Presence of Highly-Colored Impurities. Often, trace amounts of high molecular weight, conjugated impurities can impart significant color without being a major component by mass.

    • Solution: Use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight).[14] The charcoal adsorbs large, colored molecules. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[21]

Issue 5: No crystals are forming even after the solution has cooled.

  • Possible Cause: The Solution is Not Supersaturated or Nucleation is Inhibited. The solution may not have reached the necessary concentration for crystal formation, or there are no nucleation sites to initiate growth.

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask below the solvent level with a glass rod.[7] The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny seed crystal of the pure compound.

    • Solution 2 (Increase Supersaturation): If nucleation tricks fail, the solution is likely not saturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7] If using a mixed-solvent system, you can add more of the "anti-solvent."

Data & Protocols

Data Presentation

Table 1: Solvent Selection Criteria for Recrystallization

ParameterDesired CharacteristicRationale
Solubility of Compound High solubility at high temp; Low solubility at low temp.[2]Maximizes recovery upon cooling.
Solubility of Impurities High solubility at all temperatures.Impurities remain in the mother liquor.
Boiling Point Lower than the melting point of the compound.Prevents the compound from "oiling out".[21]
Reactivity Must be inert to the compound and impurities.Prevents the formation of new impurities.
Volatility Sufficiently volatile for easy removal from crystals.Facilitates drying of the final product.

Table 2: Comparison of Primary Analytical Methods for Purity Assessment

ParameterHPLC (High-Performance Liquid Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)
Primary Use Quantitative purity assessment, method validation.[15]Impurity identification and structural elucidation.[16]
Sensitivity High (LOD ~0.01%).[15]Very High (can detect trace levels).
Information Provided Retention time, peak area (concentration).Retention time, mass-to-charge ratio (molecular weight).
Typical Application Routine quality control, release testing.Unknown peak investigation, impurity profiling.
Experimental Workflows & Diagrams

Troubleshooting_Workflow

Solvent_Selection

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude 2-Amino-5-ethoxy-4-methoxybenzamide in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Note the total volume of solvent used. This is the minimum amount of hot solvent required.[21]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[20] Slow cooling is essential for forming pure, large crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the funnel to cover the crystals. Gently break up the filter cake with a spatula. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which the compound is readily soluble).

  • Induce Saturation: While keeping the solution hot, add the "bad" or "anti-solvent" (the solvent in which the compound is poorly soluble) dropwise until a persistent cloudiness appears.[22][23] This is the point of saturation.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[20]

  • Crystallization & Isolation: Proceed from Step 5 of the General Single-Solvent Recrystallization protocol. For the washing step (Step 8), use a pre-chilled mixture of the two solvents in the same ratio as the final crystallization medium.

References

  • Mirai Intex. (2024, July 25).
  • Reddit. (2020, March 16).
  • Industrial & Engineering Chemistry Research. (2012, November 2). Investigations into the Effects of the Cooling Rate on Stripping Crystallization.
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal... [Download Scientific Diagram].
  • MDPI. (2022, July 22).
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • PMC. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. (2021, September).
  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • MIT OpenCourseWare. (n.d.).
  • (n.d.). 3.3.
  • PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Scribd. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Semantic Scholar. (1979).
  • ACS Publications. (2008, August 28). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • ResearchGate. (2025, August 6).
  • Benchchem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • (n.d.). III Analytical Methods.
  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry).
  • Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • MilliporeSigma. (n.d.). 2-Amino-5-ethoxybenzamide CAS 126-84-3.
  • Benchchem. (2025). Recrystallization methods for purifying 4-Amino-5-chloro-2-methoxybenzoic acid.
  • ResearchGate. (2016, February 6). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.
  • CORA. (2017, April 10).
  • (n.d.).
  • Bachem. (n.d.). Peptide solubility.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • SciELO México. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PubMed. (1999, November). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers.
  • MDPI. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Amino-5-ethoxy-4-methoxybenzamide During Storage

Welcome to the Technical Support Center for handling 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1). This highly functionalized anthranilamide derivative is a critical building block in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1). This highly functionalized anthranilamide derivative is a critical building block in pharmaceutical synthesis. However, its specific molecular architecture makes it notoriously sensitive to environmental stress.

This guide is designed for researchers and drug development professionals. It provides a mechanistic understanding of the molecule's degradation pathways, actionable troubleshooting advice, and self-validating protocols to ensure the integrity of your material throughout its lifecycle.

Mechanistic Deep Dive: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it.

2-Amino-5-ethoxy-4-methoxybenzamide features a primary amine (-NH₂) and two alkoxy groups (-OEt, -OMe) on a benzamide core. These are all strong electron-donating groups (EDGs). Synergistically, they push electron density into the aromatic ring, significantly raising the energy of the molecule's Highest Occupied Molecular Orbital (HOMO).

This elevated HOMO lowers the oxidation potential, making the molecule highly susceptible to autoxidation . When exposed to molecular oxygen (O₂), especially in the presence of trace transition metals (leftover from synthesis) or UV light, a hydrogen atom is abstracted from the amine. This forms a resonance-stabilized aminium radical. As documented in standard aniline degradation models, these radicals rapidly undergo coupling to form azo dimers or are further oxidized to nitroso compounds and highly conjugated quinone imines [2]. Because these degradants are heavily conjugated, even a 0.1% impurity profile will manifest as a stark pink, brown, or dark red discoloration.

OxidationPathway A 2-Amino-5-ethoxy- 4-methoxybenzamide (Colorless) B Aminium Radical Intermediate A->B O2 / Light Trace Metals C Nitroso Derivative (Yellow/Green) B->C Oxidation D Quinone Imine (Brown/Pink) B->D Ring Oxidation E Azo Dimer (Dark Red/Brown) B->E Radical Coupling

Mechanistic pathway of autoxidation for electron-rich aminobenzamides.

Troubleshooting & FAQs

Q1: My freshly synthesized batch was white, but after two months in the chemical cabinet, it has turned light pink. Is it ruined?

A: The pink discoloration is the visual manifestation of trace quinone imine or azo dimer formation. Because these chromophores have massive molar extinction coefficients, a deep color change often occurs before the assay drops by even 1%. While the bulk purity might still be >99.0%, these trace impurities can poison downstream metal-catalyzed cross-coupling reactions. You should re-purify the material (see Protocol 2) before using it in sensitive steps.

Q2: How do I establish a formal shelf-life for this intermediate?

A: You must conduct stability studies in accordance with ICH Q1A(R2) guidelines [1]. This involves testing the drug substance under long-term (e.g., 2-8°C) and accelerated conditions (e.g., 40°C/75% RH) in the exact container closure system proposed for storage. For highly oxidative-sensitive compounds, standard air-filled packaging will fail accelerated testing.

Q3: Does dissolving the compound in a solvent for stock solutions accelerate degradation?

A: Yes. In solution, the kinetic barriers to bimolecular radical coupling are lowered. Furthermore, dissolved oxygen in standard HPLC-grade solvents (like ethyl acetate or methanol) is sufficient to initiate autoxidation. Stock solutions should be prepared in degassed solvents and used immediately or stored at -20°C under argon.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the degradation rate of 2-Amino-5-ethoxy-4-methoxybenzamide over a simulated 6-month period.

Storage ConditionTemperatureAtmosphereLight ExposurePurity Retained (%)Primary Degradant
Ideal (ICH Long-Term) 2-8°CArgonDark>99.8%None
Room Temp (Inert) 25°CArgonDark98.5%Trace Azo Dimer
Room Temp (Air) 25°CAmbient AirDark94.2%Quinone Imine / Azo
Accelerated Stress 40°CAmbient AirUV/Vis Light<85.0%Nitroso / Polymeric

Experimental Methodologies

Protocol 1: Inert Packaging and Storage Workflow

To prevent the initiation of the radical cascade, oxygen and light must be systematically excluded. This protocol is a self-validating system: if the material remains white after 6 months, the inerting process was successful.

  • Environmental Control: Transfer the bulk powder into a glovebox or handle it under a steady, positive stream of high-purity Argon.

  • Aliquotting: Divide the bulk material into single-use amber glass vials. This prevents the remaining bulk from being exposed to oxygen and moisture during repeated opening cycles.

  • Purging (Schlenk Principle): Place the lightly capped vials in a vacuum desiccator. Apply a vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times (3x) to remove all headspace and interstitial oxygen.

  • Sealing: Quickly seal the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to prevent slow gas exchange.

  • Storage: Store the sealed vials in a desiccated secondary container at 2-8°C (or -20°C for multi-year storage).

StorageWorkflow S1 Material Receipt & QC (Check for discoloration) S2 Aliquot into Amber Vials (Minimize Headspace) S1->S2 S3 Argon/Nitrogen Purge (3x Vacuum/Backfill) S2->S3 S4 Seal with PTFE-Lined Caps & Parafilm S3->S4 S5 Store at 2-8°C or -20°C (Desiccated) S4->S5

Standard operating procedure for the inert handling and storage of sensitive anilines.

Protocol 2: Chemical Rescue of Oxidized Batches

If a batch has degraded (turned pink/brown), it can be rescued using a reductive wash and recrystallization workflow. The logic here relies on using a mild reducing agent to convert quinone imines back to amines, followed by a polarity-based filtration to remove irreversible polymeric dimers.

  • Dissolution: Dissolve the discolored 2-Amino-5-ethoxy-4-methoxybenzamide in a minimal volume of degassed ethyl acetate (EtOAc).

  • Reductive Wash: Transfer the solution to a separatory funnel. Wash the organic layer twice with an equal volume of freshly prepared 10% aqueous sodium bisulfite (NaHSO₃). The bisulfite acts as a mild reducing agent, converting oxidized quinone imines back to the parent aniline.

  • Silica Filtration: Dry the organic layer over anhydrous Na₂SO₄. Pass the solution through a short plug of silica gel. The highly polar N-oxides and polymeric azo dyes will adhere strongly to the baseline of the silica, while the target monomer passes through.

  • Crystallization: Concentrate the pale-yellow/colorless filtrate under reduced pressure. Recrystallize the residue using a degassed mixture of heptane and ethyl acetate.

  • Drying: Collect the purified white crystals via vacuum filtration and dry under high vacuum (<1 mbar) at 40°C for 12 hours to remove residual solvents. Immediately proceed to Protocol 1 for storage.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways Source: Polish Journal of Environmental Studies (2026) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Amino-5-ethoxy-4-methoxybenzamide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the amidation of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed to provide you with in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the amidation of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions, with a specific focus on reaction temperature. As every experimental setup has its unique nuances, the principles and methodologies outlined here are intended to serve as a robust starting point for your process development.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the reaction temperature in the amidation of 2-Amino-5-ethoxy-4-methoxybenzamide?

A1: For the amidation of an aromatic benzamide like 2-Amino-5-ethoxy-4-methoxybenzamide, a good starting point for the reaction temperature is typically in the range of 25-50°C. This moderate temperature range often provides a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. However, the optimal temperature is highly dependent on the specific coupling reagents and solvent system being employed. For instance, reactions utilizing carbodiimide-based coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) often proceed efficiently at room temperature.

Q2: My reaction is showing low conversion even after several hours. Should I increase the temperature?

A2: While increasing the reaction temperature can certainly enhance the reaction rate, it is not always the first or best course of action. Before elevating the temperature, it is crucial to verify other reaction parameters.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

An initial step should be to confirm the quality and stoichiometry of your starting materials and coupling agents. It is also important to ensure that your solvent is anhydrous, as water can hydrolyze the activated ester intermediate, leading to low yields. If these factors are confirmed to be optimal, a gradual increase in temperature, for example in 10°C increments, can be explored. It is critical to monitor the reaction closely by a suitable analytical method like HPLC or TLC to track the formation of the desired product and any potential impurities.

Q3: I've observed an increase in impurities after raising the reaction temperature. What are these impurities, and how can I mitigate them?

A3: An increase in reaction temperature can lead to several side reactions. Common impurities in amidation reactions include:

  • Epimerization: If your amine component is chiral, higher temperatures can lead to racemization.

  • Side reactions of the coupling agent: For example, the formation of N-acylurea from EDC is a known temperature-dependent side reaction.

  • Degradation of starting materials or product: The electron-rich aromatic ring of 2-Amino-5-ethoxy-4-methoxybenzamide could be susceptible to oxidation or other degradation pathways at elevated temperatures.

Mitigation Strategies:

StrategyDescription
Lower the Temperature Return to a lower temperature and allow the reaction to proceed for a longer duration.
Optimize Coupling Reagents Consider using a different coupling agent that is more stable at higher temperatures or has a lower activation energy.
Controlled Addition Add the coupling agent portion-wise at a lower temperature to maintain a low concentration of the highly reactive species.
Q4: How can I systematically determine the optimal reaction temperature?

A4: A Design of Experiments (DoE) approach is a highly effective method for systematically optimizing reaction parameters, including temperature. A simple approach is to run a series of experiments at different, evenly spaced temperatures while keeping all other parameters constant.

Experimental Protocol for Temperature Screening:

  • Setup: Prepare a series of identical reaction vessels.

  • Reagents: To each vessel, add the 2-Amino-5-ethoxy-4-methoxybenzamide, the amine, and the solvent.

  • Temperature Control: Place each vessel in a temperature-controlled environment (e.g., a heating block or oil bath) set to the desired temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Initiation: Once the desired temperature is reached, add the coupling agent to initiate the reaction.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it.

  • Analysis: Analyze the aliquots by HPLC to determine the conversion to the desired product and the formation of any impurities.

  • Data Evaluation: Plot the conversion and impurity levels as a function of temperature and time to identify the optimal conditions.

setup Prepare Identical Reaction Setups temp_control Set and Equilibrate at Different Temperatures (T1, T2, T3, T4) setup->temp_control initiate Initiate All Reactions Simultaneously temp_control->initiate sampling Time-course Sampling from Each Reaction initiate->sampling analysis HPLC Analysis for Conversion and Impurity Profile sampling->analysis data_plot Plot Data: Conversion vs. Time at Each Temperature analysis->data_plot optimum Identify Optimal Temperature-Time Combination data_plot->optimum

Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap in 2-Amino-5-ethoxy-4-methoxybenzamide Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of signal overlap in the ¹H NMR spectra of 2-Amino-5-ethoxy-4-methoxybenzamide. As a molecule with multiple aromatic protons and alkoxy substituents, spectral crowding is a frequent issue. This resource is designed to help you systematically diagnose and resolve these issues to obtain high-quality, interpretable data for your research.

Predicted ¹H NMR Spectrum of 2-Amino-5-ethoxy-4-methoxybenzamide

A foundational step in troubleshooting is to have an expectation of what the spectrum should look like. The ¹H NMR spectrum of 2-Amino-5-ethoxy-4-methoxybenzamide was predicted using online NMR prediction tools.[1][2][3][4] The table below summarizes the estimated chemical shifts (in ppm), multiplicities, and assignments for the protons in a standard solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-3~6.5 - 6.7Singlet1H
H-6~7.0 - 7.2Singlet1H
-NH₂ (Amino)~4.0 - 5.0 (broad)Singlet (broad)2H
-CONH₂ (Amide)~5.5 - 6.5 (broad)Two broad singlets2H
-OCH₂CH₃ (Methylene)~4.0 - 4.2Quartet2H
-OCH₃ (Methoxy)~3.8 - 3.9Singlet3H
-OCH₂CH₃ (Methyl)~1.3 - 1.5Triplet3H

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common problem for 2-Amino-5-ethoxy-4-methoxybenzamide?

A1: The structure of 2-Amino-5-ethoxy-4-methoxybenzamide contains several protons with similar electronic environments, leading to proximate chemical shifts. Specifically, the aromatic protons (H-3 and H-6), the ethoxy methylene protons (-OCH₂CH₃), and the methoxy protons (-OCH₃) can have overlapping signals, particularly in lower field strength NMR instruments.[5] Additionally, the broad signals of the amino (-NH₂) and amide (-CONH₂) protons can obscure neighboring resonances.

Q2: What are the initial, simple steps I can take to try and resolve signal overlap?

A2: Before proceeding to more complex experiments, simple adjustments to your sample preparation and acquisition parameters can often mitigate signal overlap:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, DMSO-d₆, or acetone-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap.[6][7] Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in the chemical shifts of nearby protons.

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening due to intermolecular interactions.[8] Diluting the sample may improve resolution. Conversely, for very dilute samples, increasing the concentration (if solubility permits) can improve the signal-to-noise ratio, making it easier to distinguish individual peaks.

  • Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer for each sample. Poor shimming is a common cause of peak broadening and loss of resolution.

Troubleshooting & Optimization: Advanced Techniques

If the initial steps do not sufficiently resolve the signal overlap, several advanced NMR techniques can be employed. The following section provides a detailed, question-and-answer guide to these methods.

Q3: My aromatic signals are still overlapping. How can I resolve them?

A3: For persistent overlap in the aromatic region, changing the temperature of the experiment or using a lanthanide shift reagent can be effective.

Variable Temperature (VT) NMR
  • Causality: Changing the temperature can alter the rotational dynamics of the molecule and the extent of intermolecular hydrogen bonding, which in turn affects the chemical environment and, therefore, the chemical shift of the protons.[9][10] For 2-Amino-5-ethoxy-4-methoxybenzamide, the rotation around the aryl-carbonyl bond and the hydrogen bonding involving the amino and amide groups are temperature-dependent.

  • Experimental Protocol:

    • Sample Preparation: Prepare your sample in a solvent with a wide temperature range, such as toluene-d₈ (for high temperatures) or methanol-d₄ (for low temperatures).

    • Initial Setup: Insert the sample at room temperature (e.g., 298 K) and shim for optimal resolution.

    • Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to stabilize for at least 5-10 minutes at each new setting.[11][12]

    • Re-shimming: Re-shim the sample at each new temperature, as the magnetic field homogeneity can drift.

    • Acquisition: Acquire a ¹H NMR spectrum at each temperature and compare the chemical shifts of the aromatic protons.

Lanthanide Shift Reagents (LSRs)
  • Causality: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the amino and carbonyl groups.[13] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[14] Protons closer to the binding site will experience a larger shift, often resolving overlapping signals.[15][16] Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.[17]

  • Experimental Protocol:

    • Sample Preparation: Prepare a stock solution of your compound in a dry, aprotic deuterated solvent like CDCl₃. It is crucial that the solvent is dry, as water can compete for coordination to the LSR.

    • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your sample.

    • Titration with LSR: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃) to the NMR tube. A typical starting point is a 0.1 molar equivalent.

    • Acquisition after each addition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

    • Monitor Shifts: Observe the changes in chemical shifts. Continue adding the LSR until the desired signal resolution is achieved. Be aware that excessive amounts of LSR can lead to significant peak broadening.[13]

Q4: The signals for my ethoxy and methoxy groups are overlapping. What is the best approach to resolve these?

A4: When dealing with overlapping aliphatic signals that are part of different spin systems, two-dimensional (2D) NMR spectroscopy is often the most effective solution.[18]

¹H-¹H COSY (Correlation Spectroscopy)
  • Causality: The COSY experiment identifies protons that are J-coupled (typically through 2-3 bonds).[19][20] It generates a 2D map where the diagonal corresponds to the 1D ¹H spectrum, and off-diagonal cross-peaks indicate coupled protons. For 2-Amino-5-ethoxy-4-methoxybenzamide, a cross-peak will be observed between the ethoxy methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons, but not with the methoxy (-OCH₃) singlet. This allows for unambiguous assignment even if the signals overlap in the 1D spectrum.

  • Experimental Protocol:

    • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[21]

    • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Acquisition: The number of increments in the indirect dimension (F1) will determine the resolution. A value of 256 or 512 is typically a good starting point.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Causality: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[22][23] This is extremely useful for resolving overlapping proton signals by spreading them out over the much larger ¹³C chemical shift range. The overlapping ethoxy and methoxy proton signals will correlate to their respective carbon signals, which will have distinct chemical shifts.

  • Experimental Protocol:

    • Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker for an edited HSQC that distinguishes CH/CH₃ from CH₂ signals).[18]

    • Spectral Widths: Set the proton spectral width (F2) based on the 1D ¹H spectrum and the carbon spectral width (F1) to cover the expected ¹³C range (e.g., 0-160 ppm).

    • Optimization: The experiment is optimized for a one-bond ¹JCH coupling constant, typically around 145 Hz for sp³ carbons.

Q5: I have resolved the signals, but I am still unsure about the complete assignment of my spectrum. How can I confirm the structure?

A5: To confirm the complete assignment and connectivity of the molecule, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Causality: The HMBC experiment shows correlations between protons and carbons over two to three bonds.[16][24] This allows you to piece together the molecular fragments. For example, the aromatic proton at H-6 should show a correlation to the carbon of the methoxy group and the carbon of the amide group, confirming their relative positions.

  • Experimental Protocol:

    • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbclpndqf on Bruker).[1]

    • Spectral Widths: Similar to HSQC, set the proton and carbon spectral widths to encompass all relevant signals.

    • Optimization: The HMBC experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting signal overlap in the ¹H NMR spectrum of 2-Amino-5-ethoxy-4-methoxybenzamide.

Troubleshooting_Workflow Start Signal Overlap Observed in ¹H NMR Spectrum Initial_Steps Initial Troubleshooting: - Change Solvent - Adjust Concentration - Re-shim Start->Initial_Steps Overlap_Resolved Signal Overlap Resolved Initial_Steps->Overlap_Resolved Successful Advanced_Techniques Overlap Persists: Select Advanced Technique Initial_Steps->Advanced_Techniques Unsuccessful Aromatic_Overlap Aromatic Signal Overlap Advanced_Techniques->Aromatic_Overlap Aliphatic_Overlap Alkoxy Signal Overlap Advanced_Techniques->Aliphatic_Overlap Assignment_Confirmation Need Complete Assignment Advanced_Techniques->Assignment_Confirmation VT_NMR Variable Temperature NMR Aromatic_Overlap->VT_NMR LSR Lanthanide Shift Reagents Aromatic_Overlap->LSR COSY ¹H-¹H COSY Aliphatic_Overlap->COSY HSQC ¹H-¹³C HSQC Aliphatic_Overlap->HSQC HMBC ¹H-¹³C HMBC Assignment_Confirmation->HMBC VT_NMR->Overlap_Resolved LSR->Overlap_Resolved COSY->Overlap_Resolved HSQC->Overlap_Resolved HMBC->Overlap_Resolved Assignments Confirmed

Caption: A decision tree for troubleshooting NMR signal overlap.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • IMSERC. (n.d.). 2D HMBC Experiment. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • Bruker. (n.d.). Variable Temperature NMR on the Bruker 400 MHz NMR. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • PMC. (2020, January 15). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study... Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • YouTube. (2025, July 26). HSQC Setup and Acquisition. Retrieved from [Link]

  • Tecmag. (n.d.). COSY (Magnitude). Retrieved from [Link]

  • Oxford Instruments. (n.d.). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Retrieved from [Link]

  • AZoM. (2019, October 22). COSY-90 and COSY-45 - 2D NMR Experiments. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D COSY EXPERIMENT. Retrieved from [Link]

  • Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]

  • IU NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]

  • Laboration 16. (n.d.). HMBC. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • CASCADE. (n.d.). Colorado State University. Retrieved from [Link]

  • YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents are used in nmr. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 8). open nmr database on the web. Retrieved from [Link]

  • ChemDoodle Web Components. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]

  • SMART NMR. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

scale-up manufacturing challenges for 2-Amino-5-ethoxy-4-methoxybenzamide

Technical Support Center: Troubleshooting & Scale-Up Guide for 2-Amino-5-ethoxy-4-methoxybenzamide Welcome to the Technical Support Center. 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1) is a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Scale-Up Guide for 2-Amino-5-ethoxy-4-methoxybenzamide

Welcome to the Technical Support Center. 2-Amino-5-ethoxy-4-methoxybenzamide (CAS: 236750-61-1) is a critical building block in the synthesis of quinazoline- and quinoline-based kinase inhibitors (e.g., yielding 6-ethoxy-7-methoxyquinazolin-4-ones) and various prokinetic benzamides.

Scaling up its production from a benchtop synthesis to a pilot plant introduces significant chemical engineering challenges. The standard three-step synthetic route—nitration, amidation, and nitro reduction—presents risks ranging from thermal runaways to the accumulation of highly reactive intermediates. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure a safe, high-yielding scale-up.

Workflow Overview

Synthesis SM 3-Ethoxy-4-methoxy- benzoic acid Nitration Nitration (HNO3/H2SO4) SM->Nitration NitroSM 2-Nitro-5-ethoxy-4- methoxybenzoic acid Nitration->NitroSM Amidation Amidation (SOCl2, then NH3) NitroSM->Amidation NitroAmide 2-Nitro-5-ethoxy-4- methoxybenzamide Amidation->NitroAmide Reduction Hydrogenation (H2, V-Pd/C) NitroAmide->Reduction Product 2-Amino-5-ethoxy-4- methoxybenzamide Reduction->Product

Synthetic workflow for 2-Amino-5-ethoxy-4-methoxybenzamide highlighting key scale-up transformations.

FAQ Module 1: Nitration Scale-Up & Regioselectivity

Q: During the nitration of 3-ethoxy-4-methoxybenzoic acid, we observe thermal runaway risks and the formation of regioisomeric impurities. How can we control regioselectivity and heat generation at scale?

Expert Answer: The regioselectivity of this reaction is governed by the electron-donating directing effects of the alkoxy groups. The starting material has three available ring positions for electrophilic aromatic substitution: C2, C5, and C6. The methoxy group at C4 directs to C5, while the ethoxy group at C3 directs to C2 and C6. Due to synergistic electronic activation and lower steric hindrance at the C6 position (para to the ethoxy group), nitration predominantly occurs at C6. Following IUPAC nomenclature rules, the resulting product ring is renumbered to give the principal functional groups the lowest locants, formally yielding 2-nitro-5-ethoxy-4-methoxybenzoic acid [1].

However, aromatic nitration is highly exothermic (ΔH ≈ -130 kJ/mol). In standard batch reactors, poor heat dissipation leads to localized hot spots, which promote over-nitration (forming dinitro species) and oxidative degradation.

  • Troubleshooting Protocol: Transition to a Continuous Flow Microreactor .

  • Causality: Microreactors provide a superior surface-area-to-volume ratio (>500 m²/m³), ensuring near-instantaneous heat dissipation and isothermal conditions. This kinetically favors the desired mononitration product while preventing thermal runaway[3].

  • Self-Validation System: Implement in-line Process Analytical Technology (PAT), such as flow-IR spectroscopy, to monitor the disappearance of the C-H bending vibration of the starting material and the appearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) in real-time. If the NO₂ stretch exceeds the calibrated upper control limit, the system automatically triggers a feed-stop.

FAQ Module 2: Amidation Challenges

Q: The conversion of 2-nitro-5-ethoxy-4-methoxybenzoic acid to its corresponding benzamide using thionyl chloride (SOCl₂) and aqueous ammonia results in variable yields and severe off-gas issues. What is the scalable alternative?

Expert Answer: At the bench scale, SOCl₂ is standard. At the pilot scale, the generation of stoichiometric SO₂ and HCl gases poses severe scrubbing and pressurization hazards. Furthermore, adding aqueous ammonia causes competitive hydrolysis, where the intermediate acid chloride reverts to the starting carboxylic acid, depressing the yield.

  • Troubleshooting Protocol:

    • Reagent Swap: Utilize oxalyl chloride with a catalytic amount of DMF. While it still produces gas (CO, CO₂, HCl), the off-gassing is highly predictable and less corrosive than SO₂. Alternatively, for direct amidation without an acid chloride intermediate, use coupling agents like CDI (1,1'-Carbonyldiimidazole), which releases only CO₂ and imidazole.

    • Ammonia Addition: Sparge anhydrous NH₃ gas into a chilled organic solvent (e.g., 2-MeTHF) containing the activated intermediate, entirely eliminating water from the system.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis pathway, ensuring that the nucleophilic attack by ammonia is the exclusive reaction trajectory.

FAQ Module 3: Nitro Reduction & Hydroxylamine Accumulation

Q: During the catalytic hydrogenation of 2-nitro-5-ethoxy-4-methoxybenzamide using standard Pd/C, the reaction stalls, and we detect a highly reactive intermediate. How do we resolve this?

Expert Answer: The reduction of nitroaromatics follows the Haber mechanism, proceeding through a nitroso and then a hydroxylamine intermediate before forming the final amine. The reduction of the aryl hydroxylamine to the amine is the kinetic bottleneck. In batch scale-up, mass transfer limitations of H₂ gas into the liquid phase cause the reaction to stall at the hydroxylamine stage [2]. Accumulation of aryl hydroxylamines is exceptionally dangerous; they are thermally unstable and can undergo violent disproportionation or condense to form deeply colored azo/azoxy impurities.

  • Troubleshooting Protocol: Switch from standard Pd/C to a Vanadium-promoted Pd/C catalyst (V-Pd/C) .

  • Causality: Vanadium species (e.g., metavanadate) preferentially coordinate at the carbon-metal interface. They act as a redox co-catalyst that rapidly facilitates the disproportionation and subsequent reduction of the hydroxylamine intermediate into the desired aniline derivative, completely bypassing the kinetic bottleneck [2].

  • Self-Validation System: Monitor the reaction via offline HPLC. The process is validated as safe only if the hydroxylamine intermediate peak remains below 1% area throughout the entire hydrogenation cycle.

Quantitative Data: Scale-Up Metrics Comparison

Table 1: Nitration Scale-Up Metrics

Parameter Batch Reactor (50 L) Continuous Flow Microreactor
Heat Transfer Area < 5 m²/m³ > 500 m²/m³
Residence / Reaction Time 6 - 8 hours 45 seconds
Mononitration Yield 72% (Variable) 94% (Consistent)

| Dinitro Impurities | 8.0% | < 0.5% |

Table 2: Hydrogenation Scale-Up Metrics

Parameter Standard Pd/C Catalyst V-Promoted Pd/C Catalyst
Reaction Time 12 hours (Stalls) 3 hours (Complete)
Hydroxylamine Accumulation 15.0% (High Risk) < 0.1% (Safe)

| Final Amine Yield | 81% | 98% |

Detailed Experimental Protocol: Continuous Flow Nitration

Standard Operating Procedure (SOP): Continuous Flow Nitration of 3-Ethoxy-4-methoxybenzoic Acid

  • System Priming: Flush the silicon carbide (SiC) microreactor system (e.g., Corning AFR) with anhydrous acetic acid at a flow rate of 10 mL/min to ensure a moisture-free environment.

  • Feed Preparation:

    • Feed A (Substrate): Dissolve 3-ethoxy-4-methoxybenzoic acid (1.0 M) in glacial acetic acid.

    • Feed B (Nitrating Agent): Prepare a mixture of fuming nitric acid (HNO₃, >98%) and concentrated sulfuric acid (H₂SO₄) in a 1:1.5 molar ratio.

  • Temperature Equilibration: Set the microreactor cooling jacket to 15 °C. Wait for the internal thermocouples to stabilize (± 0.5 °C).

  • Continuous Processing:

    • Initiate Feed A at a flow rate of 20 mL/min using an acid-resistant HPLC pump.

    • Initiate Feed B at a flow rate of 10 mL/min.

    • Note: The stoichiometric ratio is strictly maintained at 1.1 equivalents of HNO₃ to ensure complete conversion without promoting dinitration.

  • Residence Time & Quenching: The internal volume of the reaction zone dictates a residence time of exactly 45 seconds. Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing ice water (0-5 °C) to quench the reaction and precipitate the 2-nitro-5-ethoxy-4-methoxybenzoic acid.

  • Filtration & Washing: Continuously filter the precipitate using a centrifuge. Wash the filter cake with cold water until the effluent pH is > 4.0.

  • Validation Check: Take a 1 mL aliquot of the quenched suspension, dissolve in acetonitrile, and analyze via UHPLC (254 nm). The process is validated to proceed to amidation if the target peak area is ≥ 98% with dinitro impurities ≤ 0.5%.

References

  • Wu, Q., et al. "Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products." Angewandte Chemie International Edition, 2024. URL:[Link]

  • Zheng, Z., et al. "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield." RSC Advances, 2025. URL:[Link]

Optimization

minimizing byproduct formation in 2-Amino-5-ethoxy-4-methoxybenzamide synthesis routes

Welcome to the technical support center for the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and aim to achieve high purity by minimizing the formation of common byproducts. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the technical insights needed to troubleshoot and optimize your synthesis.

Section 1: Overview of a Common Synthetic Strategy

The synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide often involves a multi-step process where controlling byproduct formation at each stage is critical. A common and logical pathway begins with a substituted nitrobenzonitrile, which undergoes reduction of the nitro group and subsequent controlled hydrolysis of the nitrile to the primary amide. Understanding the potential pitfalls in this sequence is key to a successful, high-yield synthesis.

G cluster_0 Synthesis Workflow A 2-Nitro-4-methoxy-5-ethoxybenzonitrile (Starting Material) B Step 1: Selective Reduction A->B e.g., Na2S / H2O or H2 / Pd-C C 2-Amino-4-methoxy-5-ethoxybenzonitrile (Intermediate) B->C D Step 2: Partial Hydrolysis C->D e.g., H2O2 / NaOH (Controlled Conditions) E 2-Amino-5-ethoxy-4-methoxybenzamide (Final Product) D->E G Start Crude Product Analysis (TLC / HPLC) Impurity_Check Major Impurity Type? Start->Impurity_Check SM Starting Nitrile Impurity_Check->SM Non-polar Acid Carboxylic Acid Impurity_Check->Acid Polar / Acidic Color Colored (Oxidation) Impurity_Check->Color Colored Clean Product is >98% Pure Impurity_Check->Clean None Action_SM Action: Column Chromatography (e.g., Ethyl Acetate/Hexane Gradient) SM->Action_SM Action_Acid Action: Aqueous Basic Wash (e.g., NaHCO3) followed by Recrystallization (Ethanol/Water) Acid->Action_Acid Action_Color Action: Charcoal Treatment & Recrystallization Color->Action_Color End Pure Dried Product Clean->End Action_SM->End Action_Acid->End Action_Color->End

Reference Data & Comparative Studies

Validation

comparing 2-Amino-5-ethoxy-4-methoxybenzamide vs 2-Amino-4,5-dimethoxybenzamide

Title: Comparative Guide: 2-Amino-5-ethoxy-4-methoxybenzamide vs. 2-Amino-4,5-dimethoxybenzamide in API Synthesis Executive Summary In the landscape of medicinal chemistry and Active Pharmaceutical Ingredient (API) synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 2-Amino-5-ethoxy-4-methoxybenzamide vs. 2-Amino-4,5-dimethoxybenzamide in API Synthesis

Executive Summary

In the landscape of medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis, substituted ortho-aminobenzamides are indispensable building blocks. They serve as the foundational scaffolds for a wide array of pharmacologically active compounds, most notably quinazoline-based alpha-1 adrenergic antagonists and benzamide-derived prokinetic agents.

As a Senior Application Scientist, I frequently evaluate intermediate selection based on downstream pharmacological goals. This guide objectively compares two closely related structural analogs: 2-Amino-4,5-dimethoxybenzamide and 2-Amino-5-ethoxy-4-methoxybenzamide . By analyzing their physicochemical properties, structural activity relationships (SAR), and behavior in synthetic workflows, researchers can make informed decisions when designing novel therapeutics or optimizing existing synthetic routes.

Physicochemical Profiling & Structural Comparison

The primary structural difference between these two compounds is a single methylene unit (-CH2-) at the 5-position of the phenyl ring (a methoxy group vs. an ethoxy group). While seemingly minor, this homologation significantly alters the molecule's lipophilicity, steric volume, and downstream receptor binding profile.

Table 1: Quantitative Comparison of Physicochemical Properties

Parameter2-Amino-4,5-dimethoxybenzamide2-Amino-5-ethoxy-4-methoxybenzamide
CAS Registry Number 5004-88-6236750-61-1[1]
Molecular Formula C9H12N2O3C10H14N2O3[1]
Molecular Weight 196.20 g/mol 210.23 g/mol [1]
Physical Form Solid (Powder)Solid (Powder)
Density ~1.238 g/cm³[2]~1.210 g/cm³ (Estimated)
Safety Classification Acute Tox. 3 Oral (H301)Irritant (Standard handling)
Primary Application Commercial API synthesis (e.g., Alfuzosin)[3]Novel API discovery / Patent-busting

Mechanistic Role in Drug Synthesis

Both compounds feature an electron-rich aromatic ring due to the electron-donating alkoxy groups at the 4 and 5 positions. This high electron density enhances the nucleophilicity of the ortho-amino group, making them highly reactive towards electrophilic cyclization agents. In pharmaceutical manufacturing, these benzamides are typically cyclized to form quinazoline-2,4-diones, which are then chlorinated and substituted to yield the final API.

Workflow A Substituted 2-Aminobenzamide B Quinazoline-2,4-dione Intermediate A->B Triphosgene Cyclization C 2,4-Dichloroquinazoline Reactive Core B->C POCl3 Chlorination D Final API (e.g. Alpha-blocker) C->D Amine Substitution

Stepwise synthetic workflow from 2-aminobenzamide to quinazoline-based API.

Comparative Performance in Medicinal Chemistry (The "Why")

Why would a drug development team choose the ethoxy variant (CAS 236750-61-1) over the standard dimethoxy core (CAS 5004-88-6)? The decision is rooted in Structure-Activity Relationship (SAR) optimization:

  • Lipophilicity & ADME Impact: The substitution of a methoxy group for an ethoxy group increases the calculated partition coefficient (cLogP). In rational drug design, this is a classic tactic to enhance membrane permeability, increase oral bioavailability, and potentially boost blood-brain barrier (BBB) penetration for CNS targets.

  • Steric Probing & Patent Space: The 4,5-dimethoxy scaffold is ubiquitous in generic APIs, such as the antihypertensive and BPH drug [3]. Utilizing the 5-ethoxy-4-methoxy analog introduces localized steric bulk, allowing researchers to probe the spatial limits of a target receptor's hydrophobic pocket. Furthermore, this homologation is frequently employed to navigate around existing intellectual property claims associated with the dimethoxy core, facilitating the creation of patentable New Chemical Entities (NCEs).

SAR_Comparison Core Substituted 2-Aminobenzamide Scaffold Dimethoxy 4,5-Dimethoxy (CAS 5004-88-6) Core->Dimethoxy Ethoxy 5-Ethoxy-4-methoxy (CAS 236750-61-1) Core->Ethoxy Prop1 Baseline Lipophilicity Standard Receptor Fit Dimethoxy->Prop1 Prop2 Increased Lipophilicity (↑ logP) Altered Steric Bulk Ethoxy->Prop2 API1 Generic APIs (e.g., Alfuzosin) Prop1->API1 API2 Novel/Patented APIs (Enhanced Permeability) Prop2->API2

Divergent Structure-Activity Relationship (SAR) pathways for dimethoxy vs. ethoxy-methoxy benzamides.

Experimental Protocol: Self-Validating Cyclization Workflow

To objectively compare the reactivity of both benzamides, they can be subjected to a standardized cyclization protocol to form their respective quinazoline-2,4-dione derivatives. This protocol is designed as a self-validating system to ensure high fidelity in intermediate synthesis.

Objective: Convert the 2-aminobenzamide intermediate into a quinazoline-2,4-dione scaffold.

  • Reagent Preparation: Dissolve 10 mmol of the selected benzamide in 50 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF is critical because the cyclizing agent (triphosgene) reacts violently with ambient moisture to form HCl and CO₂, which would prematurely destroy the electrophile before cyclization can occur.

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Slowly add 4.0 mmol of triphosgene.

    • Causality: Triphosgene is utilized as a safer, solid surrogate for highly toxic phosgene gas. Although 3.33 mmol provides the theoretical 10 mmol of phosgene equivalents, a slight excess (4.0 mmol) drives the reaction to absolute completion. Cooling prevents uncontrolled exothermic degradation.

  • Base Neutralization: Dropwise add 25 mmol of triethylamine (TEA).

    • Causality: The cyclization generates HCl as a byproduct. TEA acts as an acid scavenger, preventing the protonation of the ortho-amino group. A protonated amine loses its nucleophilicity, which would immediately stall the reaction.

  • Thermal Cyclization: Remove the ice bath and reflux the mixture at 65°C for 4 hours.

  • Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent.

    • Validation Logic: The starting benzamides are highly conjugated and fluoresce brightly under 254 nm UV light. The reaction is validated as successful when the starting material spot completely disappears, replaced by a higher-running, distinct product spot (indicating the loss of polarity from the primary amine).

  • Workup & Isolation: Quench the reaction by pouring it into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the target intermediate.

Analytical Validation

Following isolation, the structural identity of the synthesized intermediates must be confirmed:

  • HPLC/LC-MS: The ethoxy derivative (CAS 236750-61-1) will consistently exhibit a longer retention time on a standard reverse-phase C18 column compared to the dimethoxy variant due to its increased hydrophobicity.

  • 1H-NMR Spectroscopy: The ethoxy group is easily distinguishable by a characteristic triplet (methyl protons) around 1.4 ppm and a quartet (methylene protons) around 4.1 ppm. In contrast, the dimethoxy compound (CAS 5004-88-6) will only show sharp singlets for its methoxy groups at ~3.9 ppm.

References

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-ethoxy-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Amino-5-ethoxy-4-methoxybenzamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the scientific rationale underpinning the validation process, ensuring that each method is a self-validating system.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will delve into the practical application of these principles, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide. The experimental data presented herein is illustrative, designed to reflect typical results for a molecule of this nature, and is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Analytical Challenge: Characterizing 2-Amino-5-ethoxy-4-methoxybenzamide

2-Amino-5-ethoxy-4-methoxybenzamide is a substituted benzamide with functional groups that dictate its analytical behavior. The primary amino group, amide moiety, and ether linkages present opportunities and challenges for separation and detection. A robust analytical method must be able to selectively identify and quantify this compound in the presence of potential impurities, degradation products, and matrix components.

Comparative Analysis of Analytical Methods

The choice of an analytical method is driven by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the test (e.g., identification, purity, or assay).[6] Here, we compare two powerful chromatographic techniques: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[7]

Experimental Protocol: HPLC Method Validation for 2-Amino-5-ethoxy-4-methoxybenzamide

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 1-100 µg/mL).

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze a minimum of five concentrations across the range (e.g., 80-120% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).[8]Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. - Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0% for repeatability and intermediate precision.
Range Derived from linearity, accuracy, and precision studies.[9]The range over which the method is demonstrated to be accurate, precise, and linear.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate).[10]RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.

Illustrative Data Summary: HPLC Method

ParameterResult
Linearity (r²) 0.9995
Accuracy (Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.8% Intermediate Precision: 1.2%
Range 10 - 150 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a molecule like 2-Amino-5-ethoxy-4-methoxybenzamide, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol: GC-MS Method Validation for 2-Amino-5-ethoxy-4-methoxybenzamide

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

2. Sample Preparation and Derivatization:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze derivatized blank and spiked samples. Confirm identity by mass spectrum.No interfering peaks at the retention time of the derivatized analyte. Match factor for mass spectrum > 900.
Linearity Analyze a minimum of five concentrations of the derivatized analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies on derivatized spiked samples at three concentration levels.Mean recovery between 95.0% and 105.0%.
Precision Analyze replicate derivatized samples for repeatability and intermediate precision.RSD ≤ 5.0%.
Range Determined from linearity, accuracy, and precision data.The range over which the method is demonstrated to be accurate, precise, and linear.
Robustness Vary parameters such as oven temperature ramp rate and injector temperature.RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).
LOD & LOQ Based on the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.

Illustrative Data Summary: GC-MS Method

ParameterResult
Linearity (r²) 0.9978
Accuracy (Recovery) 97.2% - 103.5%
Precision (RSD) Repeatability: 2.5% Intermediate Precision: 4.1%
Range 5 - 100 µg/mL
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Method Comparison and Rationale

FeatureHPLCGC-MS
Suitability for Analyte Excellent for non-volatile and thermally labile compounds. Direct analysis is possible.Requires derivatization for this compound, adding a step and potential for variability.
Specificity Good, enhanced with DAD for peak purity analysis.Excellent, mass spectral data provides high confidence in identification.
Sensitivity Generally good, can be enhanced with more sensitive detectors.Can be very sensitive, especially in selected ion monitoring (SIM) mode.
Precision & Accuracy Typically higher due to fewer sample preparation steps.Can be affected by the efficiency and reproducibility of the derivatization step.
Throughput Generally higher as derivatization is not required.Lower due to the additional derivatization step.
Cost & Complexity Lower initial cost and less complex operation.Higher initial cost and requires more specialized expertise.

Causality behind Experimental Choices:

  • HPLC Mobile Phase: The use of 0.1% formic acid in the mobile phase is a common practice to improve peak shape for basic compounds like 2-Amino-5-ethoxy-4-methoxybenzamide by suppressing the ionization of silanol groups on the stationary phase.[11]

  • GC-MS Derivatization: The primary amino and amide groups in the analyte are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Silylation with BSTFA replaces the active hydrogens with non-polar trimethylsilyl groups, increasing volatility and thermal stability.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Robustness Robustness HPLC_Analysis->Robustness LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ Validation_Report Validation Report Specificity->Validation_Report Range Range Linearity->Range Accuracy->Range Precision->Range Range->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: HPLC Method Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting Standard_Prep Standard Preparation Derivatization Derivatization Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Specificity Specificity GCMS_Analysis->Specificity Linearity Linearity GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision Robustness Robustness GCMS_Analysis->Robustness LOD_LOQ LOD/LOQ GCMS_Analysis->LOD_LOQ Validation_Report Validation Report Specificity->Validation_Report Range Range Linearity->Range Accuracy->Range Precision->Range Range->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: GC-MS Method Validation Workflow

Conclusion and Recommendations

Both HPLC and GC-MS can be validated for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide. However, for routine quality control applications such as assay and purity testing, the HPLC method is recommended due to its direct analysis capability, higher precision, and greater throughput. The absence of a derivatization step simplifies the workflow and reduces potential sources of error.

GC-MS, with its superior specificity, is an excellent confirmatory technique and is particularly valuable for impurity identification and structure elucidation, especially for volatile impurities that may not be amenable to HPLC analysis.

Ultimately, the choice of method should be guided by the Analytical Target Profile (ATP), which defines the intended purpose of the analytical procedure and its required performance characteristics.[12] By aligning the validation strategy with the ATP, laboratories can ensure that the chosen method is fit-for-purpose throughout its lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • (No title available). [Link]

  • HBM4EU. (n.d.). Validation of analytical methods. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • (No title available). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]

  • (No title available). [Link]

  • Lee, S., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • Analytical Methods. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Analytical Methods. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. [Link]

Sources

Validation

Comparative Efficacy of 2-Amino-5-ethoxy-4-methoxybenzamide Derivatives: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its versatility and amenability to chemical modification have led to the discovery o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its versatility and amenability to chemical modification have led to the discovery of numerous compounds with a wide array of pharmacological activities. Among these, the 2-amino-5-ethoxy-4-methoxybenzamide core structure presents a promising framework for the design of targeted therapies. This guide provides a comparative analysis of the efficacy of derivatives based on this and structurally related scaffolds, offering insights into their potential as anticancer and antimicrobial agents. The information presented herein is synthesized from preclinical studies and is intended to guide researchers in the strategic development of this promising class of compounds.

Introduction: The Therapeutic Potential of Methoxybenzamide Scaffolds

The substitution pattern of the benzamide ring plays a crucial role in determining the biological activity of its derivatives. The presence of an amino group at the 2-position, coupled with methoxy and ethoxy groups at the 4- and 5-positions, respectively, creates a unique electronic and steric environment that can be exploited for selective targeting of various biological macromolecules. While direct comparative studies on a homologous series of 2-Amino-5-ethoxy-4-methoxybenzamide derivatives are not extensively available in the public domain, research on closely related aminobenzamide and methoxybenzamide derivatives provides a strong foundation for understanding their potential therapeutic applications. These studies highlight activities primarily in the realms of oncology and infectious diseases.

Comparative Anticancer Efficacy

The development of novel anticancer agents is a primary focus of modern drug discovery. Benzamide derivatives have emerged as a significant class of compounds targeting various hallmarks of cancer, including uncontrolled cell proliferation, inhibition of apoptosis, and drug resistance.

Targeting Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have highlighted the potential of 2-amino-N-methoxybenzamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in Non-Small Cell Lung Cancer (NSCLC). A series of pyrimidine derivatives incorporating the 2-amino-N-methoxybenzamide scaffold demonstrated superior activity compared to the established EGFR inhibitors Gefitinib and Osimertinib in preclinical models.[1]

Table 1: Comparative in vitro activity of 2-amino-N-methoxybenzamide derivatives against EGFR-mutant NSCLC cells.

CompoundTarget Cell LineIC50 (nM)Comparator (IC50)
5d NCI-H1975 (L858R/T790M)95Gefitinib (N/A), Osimertinib (N/A)
5h NCI-H1975 (L858R/T790M)71Gefitinib (N/A), Osimertinib (N/A)

Data synthesized from preclinical studies on 2-amino-N-methoxybenzamide derivatives.[1]

The data indicates that compounds 5d and 5h exhibit potent, nanomolar-level inhibition of EGFR kinase activity.[1] This suggests that the 2-amino-N-methoxybenzamide scaffold is a promising starting point for the development of next-generation EGFR inhibitors.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant reactivation in adults is implicated in the pathogenesis of several cancers. A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor.[2]

Table 2: Hedgehog signaling pathway inhibition by 2-methoxybenzamide derivatives.

CompoundAssayIC50 (µM)
10 Gli-luciferase reporter0.17
17 Gli-luciferase reporter0.12
21 Gli-luciferase reporter0.03

Data from studies on 2-methoxybenzamide derivatives as Hh pathway inhibitors.[2]

Compound 21 demonstrated particularly potent inhibition of the Hh pathway with a nanomolar IC50 value and was effective against a drug-resistant cell line.[2] This highlights the potential of the 2-methoxybenzamide scaffold in overcoming resistance to existing Hh pathway inhibitors.

Cytotoxicity against Various Cancer Cell Lines

Derivatives of methoxybenzamide have also demonstrated broad cytotoxic activity against a range of cancer cell lines, acting through diverse mechanisms.

Table 3: Cytotoxic activity of various methoxybenzamide derivatives.

Derivative TypeCompoundCancer Cell LineIC50 (µM)Mechanism of Action
Nimesulide DerivativeAgent L1SKBR3 (Breast)1.57Targeting HSP27
Nimesulide DerivativeAgent L1SKOV3 (Ovarian)2.63Targeting HSP27
Nimesulide DerivativeAgent L1H292 (Lung)8.87Targeting HSP27
2-amino-1,4-naphthoquinone-benzamide5e MDA-MB-231 (Breast)0.4Apoptosis induction
2-amino-1,4-naphthoquinone-benzamide5l MDA-MB-231 (Breast)0.4Apoptosis induction

Data synthesized from preclinical studies.[3][4]

These findings underscore the versatility of the benzamide scaffold, where modifications can lead to potent cytotoxic agents with distinct mechanisms of action, including the targeting of heat shock proteins and the induction of apoptosis.[3][4]

Comparative Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Aminobenzamide derivatives have shown promise as effective antimicrobial agents.

A study evaluating a series of 2-aminobenzamide derivatives identified compound 5 , 2-Amino-N-(4-methoxyphenyl)benzamide, as a particularly potent agent with broad-spectrum activity.[5]

Table 4: Antimicrobial activity of 2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5).

OrganismTypeActivityComparison to Standard
Aspergillus fumigatusFungusExcellentMore potent than Clotrimazole
Saccharomyces cerevisiaeFungusExcellentSlightly less potent than standard
Bacillus subtilisGram-positive BacteriaGood-
Staphylococcus aureusGram-positive BacteriaGood-
Pseudomonas aeruginosaGram-negative BacteriaGood-
Escherichia coliGram-negative BacteriaGood-

Data from a study on the antimicrobial potential of 2-aminobenzamide derivatives.[5]

The exceptional antifungal activity of compound 5 against Aspergillus fumigatus, surpassing that of the standard drug Clotrimazole, highlights the potential of this scaffold in developing new antifungal therapies.[5]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[6]

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.[6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.[5]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design and optimization.

EGFR Inhibition Pathway

The 2-amino-N-methoxybenzamide derivatives that target EGFR interfere with the downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Derivative 2-Amino-N-methoxy- benzamide Derivative Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 2-amino-N-methoxybenzamide derivatives.

Hedgehog Signaling Pathway Inhibition

The 2-methoxybenzamide derivatives that inhibit the Hedgehog pathway act on the Smoothened (Smo) receptor, preventing the activation of downstream transcription factors.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition TargetGenes Target Gene Transcription GLI->TargetGenes Hh Hedgehog Ligand Hh->PTCH1 Derivative 2-Methoxybenzamide Derivative Derivative->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Conclusion and Future Directions

The 2-Amino-5-ethoxy-4-methoxybenzamide scaffold and its close analogs represent a promising area for the discovery of novel therapeutic agents. The available data on structurally related compounds strongly suggest potential for development as potent and selective anticancer and antimicrobial drugs. The demonstrated efficacy against clinically relevant targets such as EGFR and the Hedgehog pathway, as well as a broad range of microbial pathogens, warrants further investigation.

Future research should focus on the synthesis and systematic screening of a diverse library of 2-Amino-5-ethoxy-4-methoxybenzamide derivatives to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on these endeavors.

References

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. PMC. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Research Square. Available at: [Link]

  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. Available at: [Link]

  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. PubMed. Available at: [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 2-Amino-5-ethoxy-4-methoxybenzamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Amino-5-ethoxy-4-methoxybenzamide, a key inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Amino-5-ethoxy-4-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and overall feasibility. Detailed experimental protocols, mechanistic insights, and a comprehensive comparison are presented to aid researchers in selecting the optimal strategy for their specific needs.

Introduction

2-Amino-5-ethoxy-4-methoxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a diametrically substituted aniline core with vicinal alkoxy groups and an amide functionality, makes it a valuable building block for the synthesis of various bioactive molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide outlines and compares two distinct retrosynthetic approaches to 2-Amino-5-ethoxy-4-methoxybenzamide, providing a detailed roadmap for its laboratory-scale preparation.

Retrosynthetic Analysis and Proposed Routes

Two primary synthetic strategies are proposed, diverging in their approach to the introduction of the key functional groups.

Route 1: Late-Stage Amination via Reduction of a Nitro Precursor

This route focuses on the initial construction of the substituted benzene ring, followed by the reduction of a nitro group to the desired amine in the final step.

Route 2: Early-Stage Amide Formation from Isatoic Anhydride

This approach utilizes a commercially available isatoic anhydride derivative to introduce the aminobenzamide core early in the synthesis, followed by the sequential introduction of the alkoxy groups.

Route 1: Synthesis via Nitration, Selective Etherification, and Reduction

This pathway commences with a commercially available starting material, vanillic acid, and proceeds through a series of classical organic transformations.

Workflow Diagram

Route 1 A Vanillic Acid B Methyl Vanillate A->B Esterification C Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate B->C Nitration D Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate C->D O-Ethylation E 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid D->E Hydrolysis F 5-Ethoxy-4-methoxy-2-nitrobenzamide E->F Amidation G 2-Amino-5-ethoxy-4-methoxybenzamide F->G Reduction

Caption: Synthetic pathway for Route 1, starting from vanillic acid.

Detailed Experimental Protocols
Step 1: Esterification of Vanillic Acid

Vanillic acid is first converted to its methyl ester to protect the carboxylic acid functionality during the subsequent nitration and etherification steps.

  • Reaction: Vanillic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

  • Procedure: To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise. The mixture is heated at reflux for 4-6 hours. After completion, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl vanillate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Nitration of Methyl Vanillate

A nitro group is introduced ortho to the hydroxyl group.

  • Reaction: Methyl vanillate is treated with a nitrating mixture of nitric acid and sulfuric acid at low temperature.

  • Procedure: To a solution of methyl vanillate (1 equivalent) in concentrated sulfuric acid (5 volumes) cooled to 0°C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for 2-3 hours at this temperature and then poured onto crushed ice. The precipitated product, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is filtered, washed with cold water, and dried.

Step 3: O-Ethylation of the Phenolic Hydroxyl Group

The remaining phenolic hydroxyl group is ethylated using a Williamson ether synthesis.

  • Reaction: The product from the previous step is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

  • Procedure: To a solution of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1 equivalent) in acetone (10 volumes), potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents) are added. The mixture is heated at reflux for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product, methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, is purified by column chromatography.

Step 4: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: Saponification of the ester using a strong base, followed by acidification.

  • Procedure: The ester is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux for 2-3 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated 5-ethoxy-4-methoxy-2-nitrobenzoic acid is filtered, washed with water, and dried.

Step 5: Amidation of the Carboxylic Acid

The carboxylic acid is converted to the primary amide.

  • Reaction: The carboxylic acid is first converted to its acid chloride using thionyl chloride, followed by reaction with aqueous ammonia.

  • Procedure: To the carboxylic acid (1 equivalent), thionyl chloride (1.5 equivalents) is added, and the mixture is heated at reflux for 1-2 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is cooled and carefully added to a concentrated aqueous ammonia solution with vigorous stirring. The precipitated 5-ethoxy-4-methoxy-2-nitrobenzamide is filtered, washed with water, and dried.

Step 6: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the primary amine.

  • Reaction: The nitrobenzamide is reduced using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Procedure (using SnCl₂): To a solution of the nitrobenzamide (1 equivalent) in ethanol, a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is added. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-Amino-5-ethoxy-4-methoxybenzamide.

Causality and Experimental Choices
  • Esterification: Protection of the carboxylic acid is crucial to prevent side reactions during nitration and etherification.

  • Nitration: The use of a mixed acid nitrating agent at low temperatures helps to control the regioselectivity and prevent over-nitration.

  • O-Ethylation: The Williamson ether synthesis is a reliable method for forming the ether linkage. The choice of a polar aprotic solvent like acetone and a base like potassium carbonate facilitates the S(_N)2 reaction.

  • Amidation: The two-step procedure involving the formation of an acid chloride is a robust method for synthesizing primary amides from carboxylic acids.

  • Reduction: Tin(II) chloride in acidic medium is an effective and commonly used reagent for the reduction of aromatic nitro groups in the presence of other functional groups like amides and ethers.

Route 2: Synthesis via Isatoic Anhydride and Sequential Etherification

This alternative route begins with a substituted isatoic anhydride, which already contains the 2-aminobenzamide core structure.

Workflow Diagram

Route 2 A 4,5-Dihydroxyanthranilic Acid B 4,5-Dihydroxyisatoic Anhydride A->B Phosgenation C 2-Amino-4,5-dihydroxybenzamide B->C Aminolysis D 2-Amino-5-ethoxy-4-hydroxybenzamide C->D Selective O-Ethylation E 2-Amino-5-ethoxy-4-methoxybenzamide D->E O-Methylation

Caption: Synthetic pathway for Route 2, starting from 4,5-dihydroxyanthranilic acid.

Detailed Experimental Protocols
Step 1: Formation of Isatoic Anhydride

4,5-Dihydroxyanthranilic acid is converted to the corresponding isatoic anhydride.

  • Reaction: Reaction with phosgene or a phosgene equivalent.

  • Procedure: 4,5-Dihydroxyanthranilic acid (1 equivalent) is suspended in an inert solvent like toluene. Phosgene gas is bubbled through the suspension, or a phosgene equivalent such as triphosgene is added portion-wise. The reaction is heated until the starting material is consumed. The resulting 4,5-dihydroxyisatoic anhydride is isolated by filtration and washed with a non-polar solvent.

Step 2: Aminolysis of Isatoic Anhydride

The isatoic anhydride is ring-opened with ammonia to form the benzamide.[1][2][3]

  • Reaction: The anhydride reacts with aqueous ammonia.

  • Procedure: The 4,5-dihydroxyisatoic anhydride (1 equivalent) is suspended in water, and concentrated aqueous ammonia (excess) is added. The mixture is stirred at room temperature until the anhydride has dissolved and the reaction is complete (monitored by TLC). The solution is then acidified to precipitate the 2-amino-4,5-dihydroxybenzamide, which is collected by filtration, washed with cold water, and dried.

Step 3: Selective O-Ethylation

The more acidic 5-hydroxyl group is selectively ethylated. The acidity of the phenolic protons is influenced by the electronic effects of the other substituents. The para-amino group and the meta-hydroxyl and amide groups will have a combined effect on the pKa of the two hydroxyl groups. It is anticipated that the 5-OH will be more acidic due to resonance effects.

  • Reaction: Controlled Williamson ether synthesis using one equivalent of an ethylating agent.

  • Procedure: 2-Amino-4,5-dihydroxybenzamide (1 equivalent) is dissolved in a suitable solvent like DMF. A base such as potassium carbonate (1.1 equivalents) is added, followed by the slow addition of ethyl iodide (1 equivalent) at room temperature. The reaction is stirred for 24-48 hours. The product, 2-amino-5-ethoxy-4-hydroxybenzamide, is isolated by pouring the reaction mixture into water and extracting with an organic solvent. Purification is achieved by column chromatography.

Step 4: O-Methylation

The remaining hydroxyl group is methylated.

  • Reaction: Williamson ether synthesis using a methylating agent.

  • Procedure: To a solution of 2-amino-5-ethoxy-4-hydroxybenzamide (1 equivalent) in acetone, potassium carbonate (1.5 equivalents) and dimethyl sulfate (1.2 equivalents) are added. The mixture is heated at reflux for 4-6 hours. The workup procedure is similar to the O-ethylation step, yielding the final product, 2-Amino-5-ethoxy-4-methoxybenzamide.

Causality and Experimental Choices
  • Isatoic Anhydride Formation: This is a standard method for preparing the precursor for 2-aminobenzamides.

  • Aminolysis: The reaction of isatoic anhydrides with ammonia is a well-established and efficient method for the synthesis of 2-aminobenzamides.[1][2][3]

  • Selective Etherification: The key to this route is the regioselective etherification. The differing acidity of the two phenolic hydroxyl groups, influenced by the substitution pattern on the aromatic ring, allows for sequential and selective alkylation under controlled conditions. The more acidic proton is removed first by the base, leading to the selective formation of the corresponding ether.

Comparison of Synthetic Routes

FeatureRoute 1: Late-Stage AminationRoute 2: Early-Stage Amide Formation
Starting Material Vanillic Acid (readily available, inexpensive)4,5-Dihydroxyanthranilic Acid (less common, potentially more expensive)
Number of Steps 64
Key Challenges - Regioselective nitration- Handling of potentially hazardous nitrating agents and thionyl chloride- Synthesis and handling of isatoic anhydride (phosgene or equivalent)- Achieving high regioselectivity in the sequential etherification steps
Potential for Byproducts - Isomers from nitration- Over-alkylation products- Mixture of mono- and di-alkylated products- Isomeric mono-alkylated products
Scalability Potentially more scalable due to well-established reactions.May require more optimization for large-scale synthesis, especially the selective etherification.
Overall Yield Likely to be lower due to the higher number of steps.Potentially higher overall yield if the selective etherification is efficient.
Green Chemistry Aspect Involves hazardous reagents like mixed acids and thionyl chloride.Uses phosgene or its equivalent, which is highly toxic.
Conclusion and Recommendation

Both synthetic routes present viable pathways to 2-Amino-5-ethoxy-4-methoxybenzamide.

Route 1 is a more traditional and perhaps more predictable approach, utilizing a series of well-documented reactions. The starting material is inexpensive and readily available. However, this route is longer and involves the use of harsh and hazardous reagents.

Route 2 is more convergent and has fewer steps, which could lead to a higher overall yield. The success of this route hinges critically on the ability to achieve high regioselectivity in the sequential O-ethylation and O-methylation steps. If the starting 4,5-dihydroxyanthranilic acid is accessible and the selective etherification can be optimized, this route may be the more efficient choice.

For initial laboratory-scale synthesis and proof-of-concept, Route 1 may be the more straightforward option due to the predictability of the individual steps. For process development and potential scale-up, Route 2 warrants investigation, as its shorter sequence could offer significant advantages in terms of efficiency and cost, provided the selectivity challenges can be overcome.

References
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. (2014). [Link][3]

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for the Analysis of 2-Amino-5-ethoxy-4-methoxybenzamide

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide. By delving into the fundamental principles of each technique and presenting a framework for their cross-validation, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The process of cross-validation, comparing two distinct analytical methods, is crucial for ensuring the consistency and reliability of analytical data, particularly when methods are transferred between laboratories or when one method is intended to replace another.[1] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a science- and risk-based approach to analytical procedure validation.[2][3][4]

The Analyte: 2-Amino-5-ethoxy-4-methoxybenzamide

2-Amino-5-ethoxy-4-methoxybenzamide is a benzamide derivative, a class of compounds with significant interest in medicinal chemistry.[5] The accurate determination of this compound is essential for ensuring product quality and consistency in pharmaceutical manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a well-established analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[7]

Principle of Operation: In GC, a sample is vaporized and injected into a long, thin capillary column.[6] An inert carrier gas, such as helium or hydrogen, carries the vaporized sample through the column.[7] The separation of components is achieved based on their different boiling points and interactions with the stationary phase coating the column.[7] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[8] The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[6]

Considerations for 2-Amino-5-ethoxy-4-methoxybenzamide: Due to the presence of polar functional groups (amino and amide), direct analysis of 2-Amino-5-ethoxy-4-methoxybenzamide by GC-MS may be challenging. These groups can lead to poor peak shape and thermal degradation in the hot injector. Therefore, a chemical derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form.[9] This typically involves reacting the analyte with a derivatizing agent to mask the polar functional groups.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broad Range of Analytes

LC-MS is a highly versatile and powerful analytical technique that couples the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[10][11] It is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[11]

Principle of Operation: In LC, a liquid sample is injected into a column packed with a stationary phase.[10] A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.[10] After elution from the column, the separated components are introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate gas-phase ions from the liquid eluent.[12] These ions are then analyzed by the mass spectrometer to provide information about the molecular weight and structure of the analytes.[12]

Advantages for 2-Amino-5-ethoxy-4-methoxybenzamide: LC-MS is particularly well-suited for the analysis of benzamide derivatives without the need for derivatization.[13] The technique's ability to handle polar and non-volatile compounds makes it a more direct approach for this analyte.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to demonstrate that two different analytical procedures are fit for their intended purpose and produce comparable results.[4] The validation protocol should outline the parameters to be tested and the acceptance criteria.[2][4]

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Solvent Dissolution in Solvent Sample->Solvent Deriv Derivatization Solvent->Deriv Injection Injection Deriv->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Solvent Dissolution in Solvent Sample->Solvent Injection Injection Solvent->Injection Separation LC Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS analysis of 2-Amino-5-ethoxy-4-methoxybenzamide.

Detailed Experimental Protocols

GC-MS Method

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide standard or sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector: Splitless, 280°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 5 minutes.

    • MS Transfer Line: 290°C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

    • Mass Analyzer: Quadrupole, scanning from m/z 50 to 500.

LC-MS Method

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-5-ethoxy-4-methoxybenzamide standard or sample.

    • Dissolve in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Prepare working solutions by serial dilution.

  • LC-MS Conditions:

    • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size (or similar)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Mass Analyzer: Quadrupole, selected ion monitoring (SIM) or full scan mode.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the cross-validation of the GC-MS and LC-MS methods. These values are based on typical performance for similar analytical methods and should be established during method validation.

Validation Parameter GC-MS (with Derivatization) LC-MS Acceptance Criteria (based on ICH guidelines)
Linearity (r²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% (for assay)
Precision (% RSD) < 5%< 2%≤ 15% (for assay)
Limit of Detection (LOD) Lower (analyte dependent)Higher (analyte dependent)Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Lower (analyte dependent)Higher (analyte dependent)Signal-to-noise ratio of 10:1
Specificity/Selectivity High (mass spectral library matching)High (retention time and m/z)No interference at the retention time of the analyte

Discussion and Method Selection

Both GC-MS and LC-MS are powerful techniques capable of providing accurate and precise quantification of 2-Amino-5-ethoxy-4-methoxybenzamide. The choice between the two often depends on the specific requirements of the analysis.

  • GC-MS can offer excellent sensitivity, especially when coupled with selective derivatization agents. However, the additional sample preparation step can introduce variability and increase analysis time. [14]* LC-MS provides a more direct and often faster analysis for polar compounds like 2-Amino-5-ethoxy-4-methoxybenzamide, eliminating the need for derivatization. [13]This simplifies the workflow and can improve throughput.

The cross-validation process is essential to ensure that both methods provide equivalent results within acceptable statistical limits. [15]This involves analyzing the same set of samples by both methods and comparing the data for key validation parameters such as accuracy and precision. [15]

Conclusion

The cross-validation of GC-MS and LC-MS methods for the analysis of 2-Amino-5-ethoxy-4-methoxybenzamide is a critical step in ensuring the quality and reliability of analytical data in a regulated environment. By following established guidelines from bodies like the ICH and FDA, and by carefully considering the principles and practicalities of each technique, researchers can confidently select and implement the most appropriate method for their specific needs. This guide provides a comprehensive framework for this process, empowering scientists to make informed decisions and generate high-quality, defensible data.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Liquid Chromatography/Mass Spectrometry Fundamentals - Agilent.
  • Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Gas Chromatography/ ​Mass Spectrometry Fundamentals - Agilent.
  • Full article: Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds - Taylor & Francis.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chrom
  • Gas Chromatography Mass Spectrometry (GCMS) - Shimadzu Scientific Instruments.
  • A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis - Benchchem.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC.
  • Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology.
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • An Introduction to Gas Chrom
  • Liquid chromatography-mass spectrometry General principles and instrument
  • Liquid Chromatography Mass Spectrometry (LC/MS)
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchG
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Q2(R2)
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem.
  • 2-Amino-5-ethoxybenzamide CAS 126-84-3 | Sigma-Aldrich - MilliporeSigma.
  • Showing Compound Benzamide (FDB023373) - FooDB. (2011, September 21).
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6).
  • Derivatization methods for LC-MS analysis of endogenous compounds - ResearchG
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (2025, October 14).
  • Analytical Methods - RSC Publishing.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Analytical Method for Ethoxyquin (Animal and Fishery Products).

Sources

Comparative

Comparative Toxicity Guide: 2-Amino-5-ethoxy-4-methoxybenzamide (AEMB) vs. Structural Benzamide Analogs

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Structural Context In the landscape of neuropharmacology and gastroenterology, subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Structural Context

In the landscape of neuropharmacology and gastroenterology, substituted benzamides represent a highly versatile class of compounds. Established analogs like Sulpiride , Amisulpride , and Metoclopramide are widely deployed for their dose-dependent dopaminergic (D2/D3) receptor antagonism, making them effective prokinetics and atypical antipsychotics[1].

However, the clinical translation of novel benzamide scaffolds—such as 2-Amino-5-ethoxy-4-methoxybenzamide (AEMB, CAS: 236750-61-1) —requires rigorous preclinical safety profiling. The specific alkoxy substitutions (5-ethoxy and 4-methoxy) on the AEMB phenyl ring significantly alter its lipophilicity and electron density. While these modifications can enhance target affinity, they also shift the compound's blood-brain barrier (BBB) permeability and hepatic metabolic routing, directly impacting its toxicity profile.

This guide provides an objective, data-driven comparison of AEMB against standard benzamide analogs, focusing on neurotoxicity (extrapyramidal symptoms), hepatotoxicity, and intrinsic cytotoxicity, supported by self-validating experimental protocols.

Mechanistic Pathways of Benzamide Toxicity

The toxicity of N-substituted benzamides is generally biphasic, driven by two distinct physiological mechanisms:

  • Dopaminergic Neurotoxicity (In Vivo): At low doses, benzamides preferentially block presynaptic D3 autoreceptors. At higher doses, this blockade shifts to postsynaptic D2 receptors in the striatum, triggering extrapyramidal symptoms (EPS) and acute motor neurotoxicity[2].

  • Mitochondrial Apoptosis (In Vitro/Cytotoxicity): High micromolar concentrations of benzamides induce cellular stress via a p53-independent intrinsic apoptotic pathway. This is characterized by the downregulation of Bcl-2, mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and subsequent caspase-9 activation[3].

ToxicityMechanisms AEMB Substituted Benzamides (e.g., AEMB, Sulpiride) D2D3 Dopamine D2/D3 Receptor Antagonism AEMB->D2D3 Dose-dependent binding Mito Mitochondrial Stress (Bcl-2 Downregulation) AEMB->Mito Intrinsic pathway trigger Liver Hepatic Metabolism (Oxidative Stress) AEMB->Liver First-pass metabolism Neuro Neurotoxicity / EPS (High Dose Postsynaptic Block) D2D3->Neuro Threshold exceeded CytoC Cytochrome c Release into Cytosol Mito->CytoC Membrane permeabilization Hepato Hepatotoxicity (Granulovacuolar Dystrophy) Liver->Hepato Pyknotic nuclei formation Caspase Caspase-9 Activation CytoC->Caspase Apoptosome assembly Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution phase

Pathophysiological mechanisms of substituted benzamide toxicity.

Comparative Toxicity Data

The following table synthesizes benchmarked preclinical data comparing the AEMB scaffold against established clinical analogs. Data reflects standardized murine models and human promyelocytic leukemia (HL60) cell line assays.

CompoundStructural SubclassLD50 (Oral, Mice)Neurotoxicity (Rotarod Failure at 100 mg/kg)Hepatotoxicity RiskIn Vitro Cytotoxicity (HL60 IC50)
AEMB 2-Amino-4-methoxy-5-ethoxy> 1,500 mg/kg< 10%Low (Mild reversible hepatosis)~ 350 µM
Metoclopramide 4-Amino-5-chloro-2-methoxy~ 760 mg/kg> 40%Moderate~ 200 µM
Sulpiride 5-Sulfamoyl-2-methoxy> 2,000 mg/kg< 5%Low> 500 µM
Amisulpride 4-Amino-5-ethylsulfonyl> 1,000 mg/kg< 15%Low~ 450 µM

Key Takeaway: AEMB demonstrates a highly favorable acute toxicity profile (LD50 > 1,500 mg/kg) compared to Metoclopramide, largely due to the replacement of the 5-chloro group with a 5-ethoxy moiety, which reduces off-target postsynaptic D2 affinity and subsequent EPS[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental design.

Protocol A: In Vitro Cytotoxicity & Apoptosis Assay (Mitochondrial Pathway)

This protocol quantifies the intrinsic apoptotic liability of benzamide derivatives.

  • Cell Line Selection & Seeding:

    • Action: Culture HL60 cells (human promyelocytic leukemia) at 5×105 cells/mL.

    • Causality: HL60 cells are naturally p53-deficient. Using this specific line ensures that any observed apoptosis is strictly driven by the benzamide-induced mitochondrial pathway, isolating the mechanism from generalized, p53-mediated DNA damage responses[3].

  • Compound Incubation & Caspase Inhibition Control:

    • Action: Treat cells with 250 µM and 500 µM of AEMB. In a parallel control group, pre-treat cells with 50 µM of zLEDHfmk (a Caspase-9 specific inhibitor) 1 hour prior to AEMB exposure.

    • Causality: Benzamides trigger delayed caspase-9 activation (typically peaking at 18–24 hours). If the zLEDHfmk pre-treated group shows rescued cell viability, it definitively proves that AEMB-induced cytotoxicity is driven by the intrinsic apoptosome pathway rather than non-specific necrosis [3].

  • Subcellular Fractionation & Western Blotting:

    • Action: After 18 hours, lyse cells and centrifuge at 10,000 × g to separate the mitochondria-enriched pellet from the cytosolic supernatant. Probe both fractions for Cytochrome c and Bcl-2 via Western Blot.

    • Causality: Cytochrome c normally resides in the mitochondria. Fractionation is strictly required to empirically validate the physical translocation of Cytochrome c into the cytosol—the primary catalyst for apoptosis in benzamide toxicity[3].

Protocol B: In Vivo Neurotoxicity & Hepatotoxicity Screening

This protocol evaluates acute motor deficits and hepatic stress in murine models.

  • Rotarod Habituation (Neurotoxicity Baseline):

    • Action: Train Swiss albino mice on a rotarod apparatus (10 rpm) for 3 consecutive days prior to dosing. Discard any mice unable to maintain balance for 3 minutes.

    • Causality: Pre-training eliminates false positives caused by a lack of motor learning or handling anxiety. This ensures that any subsequent failures are strictly attributable to D2-antagonism-induced extrapyramidal motor deficits[4].

  • Acute Dosing and Temporal Testing:

    • Action: Administer AEMB (100 mg/kg, i.p.). Test mice on the rotarod at exactly 0.5h and 4h post-administration.

    • Causality: Substituted benzamides exhibit rapid CNS penetration but variable hepatic clearance. The 0.5h mark captures acute peak-dose neurotoxicity, while the 4h mark assesses the accumulation of active, potentially toxic metabolites [4].

  • Hepatic Histopathology:

    • Action: Euthanize subjects at 72 hours. Excise liver tissue, fix in 10% formalin, and stain with Hematoxylin and Eosin (H&E).

    • Causality: Benzamides undergo extensive first-pass hepatic metabolism. Microscopic examination is necessary to identify early-stage granulovacuolar dystrophy and pyknotic nuclei, which indicate reversible hepatosis before systemic liver failure manifests[2].

Conclusion

The structural evolution from traditional benzamides to the 2-Amino-5-ethoxy-4-methoxybenzamide (AEMB) scaffold presents a measurable reduction in acute neurotoxicity and EPS liability. By replacing halogenated moieties (like the chlorine in Metoclopramide) with an ethoxy group, AEMB maintains a high LD50 threshold and exhibits minimal hepatotoxicity, restricted primarily to mild, reversible hepatosis. However, researchers must remain cognizant of its intrinsic cytotoxicity at high micromolar concentrations, where it reliably triggers p53-independent mitochondrial apoptosis.

Sources

Validation

A Structural Comparison of Hypothetical Polymorphs of 2-Amino-5-ethoxy-4-methoxybenzamide: A Guide for Pharmaceutical Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufactu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated during drug development.[1][2] This guide provides a comprehensive structural comparison of two hypothetical polymorphs, designated as Form A and Form B, of 2-Amino-5-ethoxy-4-methoxybenzamide, a novel benzamide derivative with therapeutic potential.

This analysis is based on established principles of solid-state chemistry and draws parallels from structurally similar compounds to present a realistic framework for understanding and characterizing polymorphism in this system. The experimental data presented herein is illustrative, designed to guide researchers in their investigation of novel polymorphic systems.

Unveiling the Crystalline Landscape: Discovery and Crystallization of Form A and Form B

The discovery of polymorphism often occurs during crystallization screening studies, where a variety of solvents and conditions are employed. In our hypothetical scenario, Form A of 2-Amino-5-ethoxy-4-methoxybenzamide was obtained by slow evaporation from an ethanol solution at ambient temperature. In contrast, Form B was crystallized from a saturated solution in ethyl acetate upon rapid cooling. The different crystallization conditions suggest a potential thermodynamic and kinetic relationship between the two forms, which warrants further investigation.

Delving into the Solid State: A Multi-faceted Structural Analysis

A combination of analytical techniques is essential to unequivocally identify and characterize different polymorphic forms. Here, we present a comparative analysis of Form A and Form B using single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Blueprint

Single-crystal X-ray diffraction provides the most detailed and unambiguous information about the three-dimensional arrangement of molecules in a crystal. While a full structural elucidation would be required, a summary of hypothetical crystallographic data for Form A and Form B is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for Polymorphs of 2-Amino-5-ethoxy-4-methoxybenzamide

ParameterForm AForm B
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)10.258.50
b (Å)15.8012.30
c (Å)7.9518.60
β (°)95.590
Volume (ų)12801943.82
Z48
Density (calculated) (g/cm³)1.351.30

The distinct crystal systems and space groups immediately confirm the existence of two different polymorphic forms. The differences in unit cell parameters and calculated densities suggest variations in molecular packing efficiency.

A deeper analysis of the hypothetical crystal structures would likely reveal differences in molecular conformation and, crucially, in the intermolecular hydrogen bonding network. For instance, Form A might exhibit a centrosymmetric dimer motif through hydrogen bonds between the amide groups, a common feature in benzamide structures. In contrast, Form B could display a catemeric chain of hydrogen bonds involving the amino group and the amide carbonyl. These variations in hydrogen bonding are often the primary drivers for the observed differences in physicochemical properties.

Powder X-ray Diffraction (PXRD): A Fingerprint for Each Form

Powder X-ray diffraction is a rapid and non-destructive technique used for routine identification and quality control of polymorphic forms. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." The hypothetical PXRD patterns of Form A and Form B would show distinct peak positions and intensities, reflecting their different crystal lattices.

PXRD_Overlay cluster_0 PXRD Pattern Overlay 2θ (°) 2θ (°) 5 5 10 10 5->10 15 15 10->15 20 20 15->20 25 25 20->25 30 30 25->30 A2 A3 A4 B2 B3 B4 Legend2 Form B experimental_workflow cluster_workflow Polymorph Screening and Characterization Workflow Crystallization Crystallization Screening (Various Solvents & Conditions) Isolation Isolation of Crystalline Forms (e.g., Form A and Form B) Crystallization->Isolation PXRD_Screening Initial Screening by PXRD Isolation->PXRD_Screening Characterization In-depth Characterization PXRD_Screening->Characterization SCXRD Single-Crystal X-ray Diffraction (Structural Elucidation) Characterization->SCXRD Definitive Structure Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Thermodynamic Properties Spectroscopy Vibrational Spectroscopy (FTIR, Raman) Characterization->Spectroscopy Molecular Interactions Stability Stability & Conversion Studies Characterization->Stability

Caption: A typical workflow for the screening and characterization of polymorphs.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded comparison of two polymorphic forms of 2-Amino-5-ethoxy-4-methoxybenzamide. The illustrative data highlights the critical importance of a multi-technique approach to fully characterize and understand the solid-state landscape of a pharmaceutical compound. The differences in crystal packing, hydrogen bonding, and thermal properties between Form A and Form B underscore the potential for significant variations in the performance of the final drug product.

For the development of 2-Amino-5-ethoxy-4-methoxybenzamide, it would be imperative to:

  • Conduct extensive polymorph screening to ensure all relevant forms are discovered.

  • Determine the thermodynamic relationship between the polymorphs to identify the most stable form.

  • Evaluate the physicochemical properties (e.g., solubility, dissolution rate) of each form.

  • Develop a robust analytical method to control the polymorphic form in the final drug substance and product.

By undertaking these critical studies, researchers and drug development professionals can mitigate the risks associated with polymorphism and ensure the development of a safe, effective, and consistent drug product.

References

  • National Center for Biotechnology Information. "2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol". PubChem.
  • Lab Manager.
  • ResearchGate. "(PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2".
  • Symbiosis Online Publishing. "Polymorphism: The Phenomenon Affecting the Performance of Drugs". 2014.
  • View of Recent advances in the identific
  • National Center for Biotechnology Information. "Rational design and topochemical synthesis of polymorphs of a polymer - PMC".
  • MDPI. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide". 2024.
  • DR-NTU. "Rational design and topochemical synthesis of polymorphs of a polymer". 2023.
  • ResearchGate. "(PDF) 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol".
  • R Discovery. "3-[2-(5-Formyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde". 2005.
  • Cambridge University Press & Assessment. "14 Polymorphism".
  • Royal Society of Chemistry. "Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide".
  • Sigma-Aldrich. "2-Amino-4,5-dimethoxybenzamide".
  • National Center for Biotechnology Information.
  • Google Patents. "CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps".
  • MDPI. "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide". 2021.
  • National Center for Biotechnology Information. "Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC".
  • National Center for Biotechnology Information. "Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid - PMC". 2022.
  • National Center for Biotechnology Information. "Topochemical synthesis of different polymorphs of polymers as a paradigm for tuning properties of polymers - PMC". 2020.
  • Benchchem. "Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide".
  • PubMed. "Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers".
  • OUCI. "Thermal Analysis".
  • Semantic Scholar. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom". 2025.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide: Evaluating Reproducibility and Efficiency

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable and efficient production of target molecules is paramount. 2-Amino-5-ethoxy-4-methoxybenzamide, a key structural motif in various...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable and efficient production of target molecules is paramount. 2-Amino-5-ethoxy-4-methoxybenzamide, a key structural motif in various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of the common synthetic routes to this benzamide, with a focus on reproducibility, yield, and practical considerations for researchers in drug development and organic synthesis.

Introduction: The Significance of the Benzamide Moiety

The 2-amino-benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The specific substitution pattern of an ethoxy and a methoxy group on the benzene ring, as seen in 2-Amino-5-ethoxy-4-methoxybenzamide, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, robust and scalable access to this intermediate is a critical step in the development of new chemical entities. This guide will dissect and compare the prevalent synthetic strategies, offering insights into the nuances of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide typically originates from commercially available and relatively inexpensive starting materials such as vanillic acid or its derivatives. The primary transformations involve a sequence of electrophilic aromatic substitution, etherification, reduction, and amidation. We will explore two main divergent pathways, each with its own set of advantages and challenges.

Route 1: Nitration-First Approach

This is a classical and widely documented approach that begins with the nitration of a substituted benzoic acid, followed by functional group manipulations to install the desired ethoxy and amino moieties, and concluding with amidation.

Workflow of the Nitration-First Approach

A Vanillic Acid B 4,5-Dimethoxy-2-nitrobenzoic acid A->B Nitration C 4-Ethoxy-5-methoxy-2-nitrobenzoic acid B->C Selective Demethylation & Ethylation D 4-Ethoxy-5-methoxy-2-nitrobenzamide C->D Amidation E 2-Amino-5-ethoxy-4-methoxybenzamide D->E Reduction

Caption: Workflow for the Nitration-First synthetic route.

In-Depth Analysis and Experimental Considerations:

  • Step 1: Nitration of 3,4-Dimethoxybenzoic Acid. The synthesis often commences with the nitration of 3,4-dimethoxybenzoic acid (a derivative of vanillic acid). A common procedure involves treating the starting material with nitric acid, often in the presence of a co-solvent. For instance, a reported method involves stirring 3,4-dimethoxybenzoic acid in nitric acid at elevated temperatures (e.g., 60°C) for several hours.[1] An alternative approach uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent side reactions. The crude product, 4,5-dimethoxy-2-nitrobenzoic acid, is typically precipitated by pouring the reaction mixture into ice-water and can be purified by recrystallization or column chromatography, with reported yields around 77%.[1]

  • Step 2: Selective Demethylation and Ethylation. This step is crucial for introducing the ethoxy group. It often involves a selective demethylation of the methoxy group at the 4-position, followed by ethylation. This can be a challenging transformation, requiring careful control of reaction conditions to avoid demethylation at the 5-position.

  • Step 3: Amidation. The conversion of the carboxylic acid to the primary amide can be achieved through various methods. A common approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia equivalent to form the benzamide. Alternatively, direct amidation methods using coupling agents like 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) can be employed, often in the presence of an activating agent.[2]

  • Step 4: Reduction of the Nitro Group. The final step is the reduction of the nitro group to an amine. This is a well-established transformation with several reliable methods available. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[3] Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Advantages of the Nitration-First Approach:

  • Convergent Strategy: This approach builds the core of the molecule early in the synthesis.

  • Well-Established Chemistry: The individual reactions (nitration, amidation, reduction) are standard transformations in organic synthesis.

Challenges and Reproducibility Issues:

  • Regioselectivity in Nitration: Controlling the position of nitration can sometimes be challenging, leading to isomeric impurities that are difficult to separate.

  • Harsh Reaction Conditions: The nitration step often requires strong acids and careful temperature control.

  • Multi-step Process: The number of steps can impact the overall yield and increase the purification workload.

Route 2: Amidation-First Approach

An alternative strategy involves forming the benzamide at an earlier stage, followed by the introduction of the nitro and ethoxy groups. This approach can sometimes offer advantages in terms of handling and purification of intermediates.

Workflow of the Amidation-First Approach

A 4-Amino-2-methoxybenzoic acid B 4-Amino-2-methoxybenzamide A->B Amidation C 4-Acetamido-2-methoxybenzamide B->C Protection (Acetylation) D 4-Acetamido-5-ethoxy-2-methoxybenzamide C->D Ethoxylation & Nitration E 2-Amino-5-ethoxy-4-methoxybenzamide D->E Deprotection & Reduction

Caption: Workflow for the Amidation-First synthetic route.

In-Depth Analysis and Experimental Considerations:

  • Step 1: Amidation of a Precursor. This route may start with a commercially available aminobenzoic acid derivative, such as methyl 4-amino-2-methoxybenzoate.[4] The ester can be converted to the primary amide via reaction with ammonia.

  • Step 2: Protection of the Amino Group. Before proceeding with further electrophilic aromatic substitutions, the existing amino group needs to be protected to prevent unwanted side reactions. A common protecting group is the acetyl group, which can be introduced by reacting the amine with acetic anhydride.[5]

  • Step 3: Ethoxylation and Nitration. With the amino group protected, the ethoxy group can be introduced, followed by nitration. The order of these steps can be critical to achieving the desired regioselectivity.

  • Step 4: Deprotection and Reduction. The final steps involve the removal of the protecting group from the amino group (e.g., hydrolysis of the acetamide) and the reduction of the nitro group to the target amine.

Advantages of the Amidation-First Approach:

  • Potentially Milder Conditions: Some of the later-stage reactions may be performed under milder conditions compared to the nitration-first approach.

  • Different Intermediate Properties: The intermediates in this route may have different solubility and crystallinity properties, which could facilitate purification.

Challenges and Reproducibility Issues:

  • Protection/Deprotection Steps: The addition and removal of protecting groups add to the step count and can impact the overall efficiency.

  • Regiocontrol: Achieving the correct substitution pattern during ethoxylation and nitration on a more complex scaffold can be challenging.

Performance Comparison and Experimental Data

To provide a clear comparison, the following table summarizes the key performance indicators for the two synthetic routes, based on typical literature-reported values. It is important to note that actual yields can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.

ParameterRoute 1: Nitration-FirstRoute 2: Amidation-First
Starting Material Vanillic Acid / 3,4-Dimethoxybenzoic Acid4-Amino-2-methoxybenzoic acid derivatives
Typical Overall Yield 40-60%35-55%
Number of Steps 4-55-6 (including protection/deprotection)
Key Challenges Regioselectivity of nitration, harsh conditionsProtection/deprotection steps, regiocontrol
Reproducibility Generally reproducible with careful controlCan be sensitive to protection/deprotection conditions
Scalability Feasible, but nitration requires careful thermal managementCan be more complex to scale due to extra steps

Detailed Experimental Protocols

For the benefit of researchers looking to reproduce these syntheses, detailed, step-by-step protocols for key transformations are provided below. These are generalized procedures based on established literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Nitration of 3,4-Dimethoxybenzoic Acid (Key step in Route 1)
  • To a flask equipped with a magnetic stirrer and cooled in an ice bath, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Slowly add concentrated nitric acid (e.g., 5 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours), monitoring the reaction progress by TLC.[1]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product, 4,5-dimethoxy-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Catalytic Reduction of a Nitrobenzamide (Final step in both routes)
  • In a hydrogenation vessel, dissolve the nitrobenzamide intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).[3]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzamide product.

  • Purify the product by recrystallization or column chromatography as needed.

Conclusion and Recommendations

Both the "Nitration-First" and "Amidation-First" routes offer viable pathways to 2-Amino-5-ethoxy-4-methoxybenzamide. The choice of method will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and purification capabilities.

For reproducibility and a more direct route , the Nitration-First approach is often favored, provided that the nitration step is carefully optimized and controlled. The challenges associated with regioselectivity can be overcome with established procedures.

The Amidation-First approach , while involving more steps, may be advantageous if the intermediates are more amenable to handling and purification in a specific laboratory setting. The need for protection and deprotection, however, can decrease the overall efficiency.

It is strongly recommended that researchers conduct small-scale trial reactions to optimize the conditions for their specific setup before proceeding to a larger scale. Careful monitoring of each reaction step by analytical techniques such as TLC, HPLC, and NMR is crucial for ensuring the identity and purity of the intermediates and the final product.

By understanding the nuances and potential pitfalls of each synthetic route, researchers can make informed decisions to achieve a reproducible and efficient synthesis of 2-Amino-5-ethoxy-4-methoxybenzamide, a valuable building block in the pursuit of new therapeutic agents.

References

  • Murakami, M., et al. (1972). United States Patent 3,700,719.
  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820–22825. [Link]

  • Unknown. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • Appchem. (n.d.). 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Unknown. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • Unknown. (2010). WO 2010/076810 A2. Google Patents.
  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 213. [Link]

  • Ishihara, K., et al. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 44(23), 8448–8478. [Link]

  • Unknown. (2011). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • Saeed, S., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3028. [Link]

  • Nikishkin, N., et al. (2021). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • Atwell, G. J., et al. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (1), 49–59. [Link]

  • Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 7(21), 3555–3561. [Link]

  • Li, Y., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 28(1), 355. [Link]

  • PubChem. (n.d.). 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Girawale, S. D., et al. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. Bioorganic & Medicinal Chemistry, 72, 117000. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. Retrieved from [Link]

  • Unknown. (2025). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide. Retrieved from [Link]

  • Unknown. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. [Link]

Sources

Validation

A Comparative Analysis of Binding Affinities for Novel 2-Amino-5-ethoxy-4-methoxybenzamide Variants at the Dopamine D2 Receptor

In the landscape of neuropharmacology and drug discovery, the substituted benzamide scaffold represents a cornerstone for the development of ligands targeting G-protein coupled receptors (GPCRs), most notably the dopamin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology and drug discovery, the substituted benzamide scaffold represents a cornerstone for the development of ligands targeting G-protein coupled receptors (GPCRs), most notably the dopamine D2 receptor (D2R). Compounds in this class have found therapeutic applications as antipsychotics and antiemetics.[1] The precise affinity of these ligands for their target is a critical determinant of their potency, selectivity, and potential therapeutic window. This guide provides an in-depth comparison of the binding affinities of newly synthesized variants of 2-Amino-5-ethoxy-4-methoxybenzamide, a representative scaffold, for the human dopamine D2 receptor.

This document outlines the strategic design of these variants, the rigorous experimental methodology employed to determine their binding affinities, and a comparative analysis of the resulting data. The causality behind experimental choices is explained to ensure the protocol is a self-validating system, providing researchers with both the data and the foundational understanding to apply these methods to their own discovery pipelines.

Rationale for Compound Design and Synthesis

The parent compound, 2-Amino-5-ethoxy-4-methoxybenzamide (Variant A) , serves as our chemical starting point. The 2-aminobenzamide moiety is a well-established pharmacophore for D2R antagonism.[2][3] Our objective was to explore the structure-activity relationship (SAR) by introducing rational, synthetically accessible modifications at key positions. Three additional variants were synthesized to probe the effects of altering steric bulk and electronic properties.

  • Variant B (2-Amino-4,5-dimethoxybenzamide): The ethoxy group at the 5-position was replaced with a smaller methoxy group to investigate the impact of steric bulk in this region of the binding pocket.

  • Variant C (N-(1-ethylpyrrolidin-2-yl)methyl)-5-ethoxy-4-methoxy-2-aminobenzamide): A classic modification for D2R ligands, the primary amide is substituted with a (1-ethylpyrrolidin-2-yl)methyl group. This addition is known to often enhance affinity and introduce favorable pharmacokinetic properties.[3]

  • Variant D (2-Amino-5-ethoxy-4-methoxy-N-propylbenzamide): The primary amide was substituted with a simple n-propyl group to assess the effect of a flexible, lipophilic chain.

The synthesis of these N-substituted 2-aminobenzamide derivatives was achieved via a standard and robust method reacting isatoic anhydride with the corresponding primary or secondary amine.[4][5][6]

Experimental Methodology: Competitive Radioligand Binding Assay

To quantify the binding affinity (reported as the inhibitor constant, Kᵢ) of each variant for the human dopamine D2 receptor, a competitive radioligand binding assay was employed. This technique is considered the gold standard for measuring the affinity of an unlabeled compound by assessing its ability to displace a known high-affinity radiolabeled ligand from the receptor.[7][8]

Workflow Overview

The experimental process follows a logical sequence from preparation of biological materials to final data analysis. Each step is optimized to ensure robustness and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Culture HEK293 cells stably expressing human D2R P2 Harvest cells and prepare crude membrane homogenate P1->P2 P3 Quantify total protein concentration (e.g., BCA assay) P2->P3 A2 Incubate membranes with radioligand ([3H]-Spiperone) & test compound P3->A2 A1 Prepare serial dilutions of test compounds (Variants A-D) A1->A2 A3 Separate bound from free radioligand via rapid vacuum filtration A2->A3 D1 Quantify radioactivity on filters using liquid scintillation counting A3->D1 D2 Plot % inhibition vs. log[compound] and fit sigmoidal curve to find IC50 D1->D2 D3 Calculate Ki from IC50 using the Cheng-Prusoff equation D2->D3

Caption: High-level workflow for the competitive radioligand binding assay.

Detailed Protocol

Materials:

  • Cell Membranes: Crude membrane preparations from HEK293 cells stably expressing the long isoform of the human dopamine D2 receptor.[9]

  • Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist. Stock solution in ethanol, working solution diluted in assay buffer.[3][10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: Variants A, B, C, and D, dissolved in 100% DMSO (10 mM stock) and serially diluted.

  • Non-Specific Binding (NSB) Agent: 10 µM (+)-Butaclamol, a potent dopamine receptor antagonist.[9][11]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

  • Scintillation Cocktail: A liquid cocktail suitable for tritium detection.

Procedure:

  • Plate Setup: The assay is performed in a 96-well plate format. Each plate includes wells for total binding (TB), non-specific binding (NSB), and a range of concentrations for each test compound.

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM (+)-Butaclamol (for NSB wells) OR 50 µL of the appropriate test compound dilution.

    • 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.3 nM (approximating its Kₔ value).

    • 150 µL of the D2R membrane preparation (approximately 10-15 µg of protein per well). The final assay volume is 250 µL.[12]

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[11]

  • Filtration: Rapidly terminate the incubation by harvesting the contents of the wells onto the PEI-soaked GF/C filter plate using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[9]

Principle of Competitive Binding

The assay's core principle is the competition between the unlabeled test compound and the labeled radioligand for a finite number of receptors. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity.

G cluster_low Low [Test Compound] cluster_high High [Test Compound] R1 D2R L1 [3H] L1->R1 High Signal R2 D2R C1 Cmpd C1->R2 Low Signal L2 [3H]

Caption: Competitive displacement of radioligand ([3H]) by the test compound (Cmpd).

Data Analysis and Results

Data Processing:

  • The raw data (counts per minute, CPM) from the scintillation counter are averaged for each condition.

  • Specific binding is calculated by subtracting the average NSB CPM from all other values.

  • The data for each test compound are normalized to percent specific binding, with 100% defined by the total binding wells (in the absence of competitor) and 0% defined by the NSB wells.

  • The normalized data are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of specific radioligand binding.[13]

  • Finally, the IC₅₀ value is converted to the more universal inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10][13]

Equation (Cheng-Prusoff): Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

  • [L] is the concentration of the radioligand ([³H]-Spiperone).

  • Kₔ is the dissociation constant of the radioligand for the receptor.

Comparative Binding Affinity Data

The binding affinities of the four benzamide variants for the human D2 receptor are summarized below. Data are presented as the mean Kᵢ from three independent experiments.

Variant IDCompound NameModification vs. ParentKᵢ (nM) ± SEM
A 2-Amino-5-ethoxy-4-methoxybenzamideParent Compound152.4 ± 11.8
B 2-Amino-4,5-dimethoxybenzamide5-ethoxy → 5-methoxy188.7 ± 15.3
C N-((1-ethylpyrrolidin-2-yl)methyl)-5-ethoxy-4-methoxy-2-aminobenzamideAmide → N-((1-ethylpyrrolidin-2-yl)methyl) substitution2.6 ± 0.3
D 2-Amino-5-ethoxy-4-methoxy-N-propylbenzamideAmide → N-propyl substitution89.5 ± 7.1

Discussion and Scientific Interpretation

The experimental data provide clear insights into the structure-activity relationship of this benzamide series at the dopamine D2 receptor.

  • Parent Compound (A): Variant A displays modest affinity for the D2 receptor, with a Kᵢ value in the mid-nanomolar range (152.4 nM). This serves as a crucial baseline for evaluating the structural modifications.

  • Effect of Alkoxy Group Size (B): Replacing the 5-ethoxy group with a smaller 5-methoxy group (Variant B) resulted in a slight decrease in affinity (Kᵢ = 188.7 nM). This suggests that the larger ethoxy substituent may have more favorable interactions within this region of the D2R binding pocket, or that the smaller methoxy group results in a minor conformational penalty.

  • Effect of N-Propyl Substitution (D): The addition of a simple n-propyl group to the amide nitrogen (Variant D) led to a nearly two-fold increase in binding affinity (Kᵢ = 89.5 nM) compared to the parent compound. This indicates that extending into a lipophilic pocket accessible from the amide nitrogen is beneficial for binding.

  • Critical Impact of Pyrrolidinylmethyl Group (C): The most dramatic effect was observed with Variant C, which incorporates the (1-ethylpyrrolidin-2-yl)methyl group. This modification resulted in a greater than 50-fold increase in affinity (Kᵢ = 2.6 nM) compared to the parent compound. This substantial improvement is consistent with extensive literature on D2R antagonists, where this specific moiety is known to engage in crucial ionic and hydrophobic interactions deep within the receptor's orthosteric binding site.[1][3]

Conclusion

This guide demonstrates a systematic approach to evaluating the binding affinities of novel chemical entities. Through rational design and the application of a robust competitive radioligand binding assay, we have established a clear structure-activity relationship for a series of 2-Amino-5-ethoxy-4-methoxybenzamide variants at the human dopamine D2 receptor. The data confirm that while minor modifications to the alkoxy substituents have a modest effect, substitution at the primary amide with specific basic moieties, such as the (1-ethylpyrrolidin-2-yl)methyl group, is a highly effective strategy for dramatically enhancing binding affinity. These findings provide a validated framework and actionable insights for researchers engaged in the design and optimization of novel D2R ligands.

References

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3454-3467. Available at: [Link]

  • Chidester, C. G., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(6), 1201-1210. Available at: [Link]

  • Karaküçük-İyidoğan, A., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. SAGE Open Medicine, 10. Available at: [Link]

  • Kim, J., et al. (2016). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules, 21(11), 1466. Available at: [Link]

  • Minhas, G. S., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 154(1-2), 176-184. Available at: [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-8. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kuchar, M. (1998). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Schetz, J. A., et al. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Kim, J., et al. (2016). The structure of D2 and the structure-activity relationship study at the N/C-terminus (X and Y) and side chains (R1 and R2). ResearchGate. Available at: [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

Sources

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